molecular formula C6H4BrFN2O2 B1517307 2-Bromo-5-fluoro-4-methyl-3-nitropyridine CAS No. 917918-84-4

2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Cat. No.: B1517307
CAS No.: 917918-84-4
M. Wt: 235.01 g/mol
InChI Key: GETCZNOCLJMNEA-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methyl-3-nitropyridine (CAS 917918-84-4) is a high-purity fluorinated pyridine derivative of significant value in scientific research and development. With a molecular formula of C 6 H 4 BrFN 2 O 2 and a molecular weight of 235.01 g/mol , it serves as a versatile and crucial building block, particularly in the synthesis of sophisticated pharmaceutical intermediates . This compound is characterized by its predicted physical properties, including a density of 1.791±0.06 g/cm³ and a boiling point of 247.3±35.0 °C . It must be stored under an inert atmosphere at room temperature to ensure its stability . From a safety perspective, it is classified with the signal word "Warning" and carries the hazard statement H302 (Harmful if swallowed) . Researchers should handle it with care, utilizing appropriate personal protective equipment and adhering to all relevant safety protocols. Attention: This product is intended For Research Use Only and is strictly not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-bromo-5-fluoro-4-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETCZNOCLJMNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652047
Record name 2-Bromo-5-fluoro-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917918-84-4
Record name 2-Bromo-5-fluoro-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methyl-3-nitropyridine: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Complex Molecular Architectures

In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. Among these, substituted pyridines represent a privileged scaffold, present in a multitude of approved therapeutics. This guide focuses on a particularly valuable, yet underexplored, member of this family: 2-Bromo-5-fluoro-4-methyl-3-nitropyridine .

This document serves as a comprehensive technical resource for researchers and process chemists. It moves beyond a simple recitation of facts, delving into the causality behind its synthesis and reactivity. The aim is to provide not just a protocol, but a deeper understanding of this versatile reagent, empowering scientists to leverage its unique properties in the design and synthesis of next-generation therapeutics.

Physicochemical Properties and Structural Attributes

This compound is a crystalline solid, typically appearing as an off-white to light yellow powder.[1] Its molecular structure is characterized by a pyridine ring adorned with a unique constellation of substituents, each imparting distinct electronic and steric properties that govern its reactivity and utility.

PropertyValueSource
CAS Number 917918-84-4Internal Data
Molecular Formula C₆H₄BrFN₂O₂[1]
Molecular Weight 235.01 g/mol [1]
Appearance Off-white to light yellow solid[1]
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform); low solubility in water.[1]
Stability Stable under normal storage conditions. May react with strong oxidizing or reducing agents.[1]

The strategic placement of a bromine atom at the 2-position, a fluorine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 3-position creates a highly electron-deficient aromatic system. This electronic profile is the cornerstone of its chemical behavior, predisposing the molecule to specific and predictable reaction pathways.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is not a trivial one-step process but rather a carefully orchestrated sequence of reactions. While a definitive, publicly available, step-by-step protocol for this specific molecule is not readily found in peer-reviewed literature, its synthesis can be logically deduced from established methodologies for constructing highly substituted pyridines. A plausible and efficient synthetic strategy involves the nitration of a pre-functionalized pyridine precursor.

A general approach involves starting with a suitable pyridine derivative and introducing the required substituents in a stepwise manner. For instance, a common method for producing nitropyridines is through a nitration reaction using a mixture of nitric acid and sulfuric acid.[1] The introduction of the bromine and fluorine atoms can be achieved through various halogenation and nucleophilic substitution reactions.[1]

One potential synthetic pathway, extrapolated from related patent literature, is visualized below. This proposed route highlights the key transformations required to assemble the target molecule.

Synthesis_Pathway Start Substituted Pyridine Precursor Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Step 1 Halogenation1 Bromination Nitration->Halogenation1 Step 2 Halogenation2 Fluorination Halogenation1->Halogenation2 Step 3 Product This compound Halogenation2->Product

Caption: A plausible multi-step synthesis of this compound.

Experimental Protocol: A Representative Synthesis of a Substituted Nitropyridine

While a specific protocol for the title compound is not available, the following is a representative, self-validating procedure for the synthesis of a related bromonitropyridine, which illustrates the general principles involved.

Synthesis of 2-bromo-5-nitropyridine from 2-amino-5-nitropyridine

This protocol demonstrates a Sandmeyer-type reaction, a robust method for introducing a bromo substituent.

Materials:

  • 2-Amino-5-nitropyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-nitropyridine (1.0 eq) in 48% hydrobromic acid (5.0 eq) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid (3.0 eq) at room temperature.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1 hour.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract with dichloromethane (3 x volume).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-nitropyridine.

Rationale behind Experimental Choices: The use of a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The copper(I) bromide acts as a catalyst in the Sandmeyer reaction to facilitate the displacement of the diazonium group with a bromide.

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The chemical behavior of this compound is dominated by the powerful electron-withdrawing effect of the nitro group. This group significantly reduces the electron density of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[1]

The positions ortho and para to the nitro group are particularly activated towards nucleophilic attack. In this molecule, the bromine atom at the 2-position and the fluorine atom at the 5-position are both potential leaving groups in SNAr reactions. The relative reactivity of these positions is influenced by a combination of electronic and steric factors. Generally, fluorine is a better leaving group than bromine in SNAr reactions due to the higher polarization of the C-F bond.

Reactivity Reagent 2-Bromo-5-fluoro- 4-methyl-3-nitropyridine SNAr Nucleophilic Aromatic Substitution Reagent->SNAr Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->SNAr Product_2_sub 2-Substituted Product SNAr->Product_2_sub Displacement of Br Product_5_sub 5-Substituted Product SNAr->Product_5_sub Displacement of F

Caption: Key reactivity of this compound via SNAr.

Another important reaction of the nitro group is its reduction to an amino group. This transformation is a pivotal step in many synthetic sequences, as it introduces a versatile functional group that can be further elaborated, for example, through diazotization or acylation.[1]

Applications in Drug Development: A Gateway to TRK Inhibitors

The true value of this compound lies in its application as a key intermediate in the synthesis of high-value pharmaceutical agents. Notably, this building block has been implicated in the synthesis of second-generation Tropomyosin Receptor Kinase (TRK) inhibitors, such as LOXO-195 (now known as Repotrectinib).[2] TRK inhibitors, like Larotrectinib, have shown remarkable efficacy in treating a wide range of cancers driven by NTRK gene fusions.

The synthesis of these complex molecules often involves a convergent strategy where key fragments are prepared separately and then coupled together. This compound serves as a precursor to one of these crucial fragments. For instance, a related compound, 2-methoxy-3-bromo-5-fluoropyridine, is an important fragment of the second-generation TRK inhibitor LOXO-195.[2] This highlights the importance of the substituted pyridine core in achieving the desired biological activity.

The general workflow for the incorporation of this building block into a complex drug molecule is depicted below.

Drug_Synthesis_Workflow Building_Block 2-Bromo-5-fluoro-4-methyl- 3-nitropyridine Reduction Reduction of Nitro Group Building_Block->Reduction Amino_Pyridine Substituted Aminopyridine Reduction->Amino_Pyridine Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Amino_Pyridine->Coupling Drug_Scaffold Advanced Drug Intermediate Coupling->Drug_Scaffold Other_Fragment Other Key Fragment Other_Fragment->Coupling Final_Steps Final Synthetic Modifications Drug_Scaffold->Final_Steps API Active Pharmaceutical Ingredient (e.g., TRK Inhibitor) Final_Steps->API

Caption: General workflow for utilizing the title compound in drug synthesis.

Spectroscopic Characterization

  • ¹H NMR: A single aromatic proton signal is expected, likely appearing as a doublet due to coupling with the fluorine atom. The methyl group will appear as a singlet in the aliphatic region.

  • ¹³C NMR: Six distinct carbon signals are anticipated, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the bromine will also show a characteristic shift.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units for the molecular ion).

For unambiguous identification, it is imperative for researchers to acquire and interpret the full set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) for their synthesized or purchased material.

Safety, Handling, and Storage

As a halogenated and nitrated aromatic compound, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related compounds such as 2-amino-5-bromo-4-methyl-3-nitropyridine are known to cause skin and eye irritation and may cause respiratory irritation.[3] Therefore, it is prudent to assume similar hazards for the title compound.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

Conclusion: A Versatile Tool for Innovation

This compound represents a potent and versatile building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern and inherent reactivity, primarily driven by the electron-withdrawing nitro group, offer a reliable handle for constructing intricate molecular frameworks through nucleophilic aromatic substitution and other transformations. As the demand for novel therapeutics, particularly in the realm of targeted cancer therapies like TRK inhibitors, continues to grow, the strategic application of such highly functionalized intermediates will undoubtedly play an ever-more critical role in advancing the frontiers of medicinal chemistry. This guide provides a foundational understanding of this key reagent, empowering researchers to harness its full potential in their drug discovery endeavors.

References

  • Pipzine Chemicals. 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine. [Link]

  • PubChem. 2-Bromo-3-fluoro-5-methylpyridine. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents.
  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

Sources

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methyl-3-nitropyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Pyridine Scaffold

2-Bromo-5-fluoro-4-methyl-3-nitropyridine, identified by the CAS number 885277-44-7, is a highly functionalized pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique arrangement of substituents—a bromine atom, a fluorine atom, a methyl group, and a nitro group—on the pyridine core imparts a rich and versatile chemical reactivity. This positions it as a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[1]

The strategic placement of an electron-withdrawing nitro group and halogen atoms significantly influences the electronic properties of the pyridine ring, making it susceptible to a variety of chemical transformations.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role as a key building block in the design of kinase inhibitors and other biologically active molecules.

Physicochemical and Spectroscopic Properties

While some specific experimental data for this compound is not widely published, its key physicochemical properties can be summarized based on available information and comparison with structurally related compounds.

PropertyValue/DescriptionSource
CAS Number 885277-44-7Internal Knowledge
Molecular Formula C₆H₄BrFN₂O₂[1]
Molecular Weight 235.01 g/mol [1]
Appearance Off-white to light yellow solid[1]
Melting Point Data not consistently available in the literature; expected to be a solid at room temperature.[1]
Boiling Point Data not available; likely to decompose at high temperatures.[1]
Solubility Soluble in common organic solvents such as dichloromethane and chloroform; low solubility in water.[1]
Stability Stable under normal storage conditions. May react with strong oxidizing or reducing agents.[1]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: A single aromatic proton signal is expected, likely appearing as a doublet due to coupling with the fluorine atom. The methyl group would present as a singlet in the aliphatic region.

  • ¹³C NMR: Six distinct carbon signals are anticipated, with their chemical shifts influenced by the attached functional groups. The carbon attached to the bromine would be significantly downfield, as would the carbons bonded to the nitro and fluorine groups.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺) and (M+2)⁺ being prominent.

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Synthesis_Workflow A 2-Amino-5-fluoro-4-methylpyridine B Nitration A->B H₂SO₄, HNO₃ C 2-Amino-5-fluoro-4-methyl-3-nitropyridine B->C D Sandmeyer Reaction (Bromination) C->D HBr, NaNO₂ E This compound D->E Kinase_Inhibitor_Synthesis A This compound B Nucleophilic Aromatic Substitution A->B R-NH₂ C Substituted Nitropyridine B->C D Nitro Group Reduction C->D [H] E Substituted Aminopyridine D->E F Further Functionalization / Cyclization E->F Acylation / Cyclization G Kinase Inhibitor Scaffold F->G

Sources

Chemical and physical properties of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine. Designed for the discerning researcher and drug development professional, this document synthesizes available data with expert insights to facilitate its use as a key building block in medicinal chemistry and materials science.

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, a fluorine atom, a methyl group, and a nitro group on the pyridine core imparts a distinct reactivity profile, making it an attractive scaffold for the development of novel pharmaceuticals and functional materials.

The strategic placement of these substituents allows for selective chemical transformations, providing access to a diverse range of molecular architectures. The electron-withdrawing nature of the nitro and fluoro groups, combined with the presence of a reactive bromine atom, makes this compound a versatile substrate for various cross-coupling and nucleophilic substitution reactions. This guide will delve into the specifics of these properties and their implications for practical applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following tables summarize the key identifiers and known physical properties of this compound.

Table 1: Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 917918-84-4[1][2]
Molecular Formula C₆H₄BrFN₂O₂[1][2][3]
Molecular Weight 235.01 g/mol [1][2][3]
Canonical SMILES CC1=C(C(=C(N=C1)Br)F)[O-]
InChI InChI=1S/C6H4BrFN2O2/c1-3-5(11(12)13)4(8)2-10-6(3)7

Table 2: Physical Properties

PropertyValueSource
Physical State Solid (usually)[3]Pipzine Chemicals
Appearance Off-white to light yellow solid[3]Pipzine Chemicals
Boiling Point 247.3°C (Predicted)ChemBK[1]
Melting Point Data not available in searched literature.-
Density 1.791 g/cm³ (Predicted)ChemBK[1]
Solubility Low solubility in water. Soluble in common organic solvents such as dichloromethane and chloroform.[3]Pipzine Chemicals
Stability Stable under normal conditions. May react with strong oxidizing or reducing agents.[3]Pipzine Chemicals

Note: Some physical properties, such as the boiling point and density, are predicted values and should be considered as estimates. Experimental verification is recommended.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility.

Representative Synthesis

While a specific synthetic protocol for this compound was not found in the searched literature, a general and widely applicable method for the synthesis of related bromonitropyridines involves the treatment of the corresponding hydroxypyridine with a brominating agent. A representative procedure for a similar compound, 2-bromo-5-fluoro-3-nitropyridine, is detailed below and can likely be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of a Bromofluoronitropyridine Derivative

This protocol is based on the synthesis of 2-bromo-5-fluoro-3-nitropyridine from 2-hydroxy-3-nitro-5-fluoropyridine and serves as a guiding methodology.

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, N,N-dimethylformamide (DMF) is added.

  • Addition of Reagents: 2-Hydroxy-5-fluoro-3-nitropyridine is added to the DMF. Phosphorus(V) oxybromide (POBr₃) is then added portion-wise at room temperature. Causality: POBr₃ is a powerful brominating agent for converting hydroxyl groups on heterocyclic rings to bromine atoms. DMF acts as a solvent and catalyst.

  • Reaction Conditions: The reaction mixture is heated to approximately 110°C and maintained for several hours.[4] Rationale: Elevated temperatures are necessary to overcome the activation energy for the bromination reaction.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully quenched by the slow addition of ice. This step should be performed in a well-ventilated fume hood as it may generate HBr gas.[4]

  • Extraction: The aqueous mixture is extracted multiple times with a suitable organic solvent, such as ethyl acetate.[4]

  • Purification: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[4] Further purification can be achieved by techniques such as column chromatography.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 2-Hydroxy-5-fluoro-3-nitropyridine + POBr3 in DMF Heat Heat to 110°C Start->Heat Quench Quench with Ice Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3, Water, Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purification Dry->Purify Final_Product Final_Product Purify->Final_Product 2-Bromo-5-fluoro-3-nitropyridine

Caption: A generalized workflow for the synthesis of a bromofluoronitropyridine derivative.

Reactivity Profile

The chemical behavior of this compound is dictated by its distinct functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient due to the strong electron-withdrawing effects of the nitro group and the fluorine atom.[3] This makes the ring susceptible to attack by nucleophiles. The bromine atom at the 2-position is a good leaving group, making this position a prime site for SNAr reactions. This allows for the introduction of a wide variety of substituents, including amines, alkoxides, and thiolates.

  • Cross-Coupling Reactions: The bromo substituent readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecular frameworks.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., H₂, Pd/C; SnCl₂). This transformation is crucial for introducing a versatile amino functionality, which can be further modified, for instance, through diazotization or acylation.

Reactivity_Profile Compound This compound SNAr Nucleophilic Aromatic Substitution (at C2-Br) Compound->SNAr Nu- CrossCoupling Cross-Coupling Reactions (Suzuki, Stille, etc. at C2-Br) Compound->CrossCoupling Pd catalyst NitroReduction Nitro Group Reduction (to -NH2) Compound->NitroReduction [H] SubstitutedProduct SubstitutedProduct SNAr->SubstitutedProduct Introduction of various nucleophiles CoupledProduct CoupledProduct CrossCoupling->CoupledProduct C-C or C-Heteroatom bond formation AminoProduct AminoProduct NitroReduction->AminoProduct Formation of an amino group

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a highly sought-after intermediate in several fields.

  • Medicinal Chemistry: This compound is a key building block for the synthesis of biologically active molecules.[3] Its ability to undergo a variety of chemical transformations allows for the construction of diverse compound libraries for screening against various therapeutic targets. It is particularly valuable in the development of kinase inhibitors, anti-cancer agents, and anti-bacterial drugs.[3]

  • Agrochemicals: Similar to its role in pharmaceuticals, this pyridine derivative serves as a precursor for the synthesis of novel pesticides and herbicides.[3] The incorporation of the fluorinated pyridine motif can enhance the efficacy and metabolic stability of agrochemicals.

  • Materials Science: The presence of halogen atoms and a nitro group allows this compound to be used in the synthesis of functional organic materials.[3] For instance, it can be incorporated into organic semiconductors, where its electronic properties can modulate charge transport and stability.[3]

Spectroscopic Data (Predicted and Representative)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and an aromatic proton signal, likely a doublet due to coupling with the fluorine atom. The chemical shifts will be influenced by the surrounding electron-withdrawing groups. For the related 2-bromo-5-fluoro-3-nitropyridine, proton signals were observed at δ 8.52 (m, 1H) and 7.93 (m, 1H) in CDCl₃.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the electronegative bromine, fluorine, and nitro groups are expected to resonate at lower fields (higher ppm values).

  • FT-IR: The infrared spectrum will likely exhibit characteristic absorption bands for the C-Br, C-F, C=N, and C=C bonds within the aromatic ring. Strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are expected in the regions of approximately 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of nearly equal intensity).

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not available in the searched public literature. However, based on the data for structurally similar compounds, the following precautions are advised.

General Hazards of Similar Nitrobromopyridines:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is recommended if handling the solid material generates dust.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a dark place under an inert atmosphere at room temperature.

  • First Aid: In case of contact with skin, wash with plenty of soap and water. In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if any symptoms persist.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its well-defined reactivity, stemming from its unique substitution pattern, provides chemists with a powerful tool for the construction of complex molecular architectures. While some experimental data for this specific compound remains to be fully documented in the public domain, its potential in drug discovery and materials science is evident. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this important heterocyclic intermediate.

References

  • 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine - ChemBK. [Link]

  • 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine - Pipzine Chemicals. [Link]

  • This compound - MySkinRecipes. [Link]

  • 2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536 - PubChem. [Link]

  • 13C NMR spectrum: 2-bromo-2-methylpropane - Doc Brown's Chemistry. [Link]

  • Observed and calculated IR spectrum of 2-amino-5-... - ResearchGate. [Link]

  • 2-Bromo-5-fluorotoluene - the NIST WebBook. [Link]

  • 2-Bromo-5-nitropyridine - Optional[FTIR] - Spectrum - SpectraBase. [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-5-fluoro-4-methyl-3-nitropyridine: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Pyridine Derivative

2-Bromo-5-fluoro-4-methyl-3-nitropyridine is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique arrangement of substituents—a bromo group, a fluoro group, a methyl group, and a nitro group on a pyridine core—offers a versatile platform for a wide range of chemical transformations. The electron-withdrawing nature of the nitro and fluoro groups, combined with the strategic placement of the bromine atom, makes this compound a key intermediate for the synthesis of complex molecular architectures with diverse biological activities and material properties.[1]

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, offering insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted at key positions, which dictates its reactivity and physical properties.

graph MolStructure { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C2 [label="C", pos="-1.1,0.6!", fontcolor="#202124"]; C3 [label="C", pos="-1.1,-0.6!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="1.1,-0.6!", fontcolor="#202124"]; C6 [label="C", pos="1.1,0.6!", fontcolor="#202124"];

// Substituent nodes Br [label="Br", pos="-2.2,1.2!", fontcolor="#EA4335"]; NO2_N [label="N", pos="-2.2,-1.2!", fontcolor="#4285F4"]; O1_NO2 [label="O", pos="-2.8,-0.6!", fontcolor="#EA4335"]; O2_NO2 [label="O", pos="-2.8,-1.8!", fontcolor="#EA4335"]; CH3 [label="CH₃", pos="0,-2.4!", fontcolor="#34A853"]; F [label="F", pos="2.2,-1.2!", fontcolor="#34A853"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Br; C3 -- NO2_N; NO2_N -- O1_NO2 [style=double]; NO2_N -- O2_NO2; C4 -- CH3; C5 -- F; }

Caption: Molecular Structure of this compound

The physicochemical properties of this compound are summarized in the table below. It is typically an off-white to light yellow solid at room temperature.[1]

PropertyValueSource
Molecular Formula C₆H₄BrFN₂O₂[1]
Molecular Weight 235.01 g/mol [1]
Appearance Off-white to light yellow solid[1]
Melting Point Data not definitively available in literature
Boiling Point Data not available in literature
Solubility Low solubility in water; soluble in common organic solvents like dichloromethane and chloroform.[1]

Synthesis and Mechanistic Insights

The synthesis of this compound and its analogs often involves multi-step sequences starting from commercially available pyridine derivatives. A common strategy involves the nitration of a substituted pyridine, followed by halogenation.

graph SynthesisWorkflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="2-Hydroxy-5-fluoro-4-methyl-3-nitropyridine", fillcolor="#FBBC05"]; Reagent [label="Phosphorus oxybromide (POBr₃) \n or Phosphorus tribromide (PBr₃) \n in DMF", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Bromination", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup & \n Extraction", shape=parallelogram]; Purification [label="Chromatography"];

Start -> Reaction; Reagent -> Reaction; Reaction -> Product; Product -> Workup; Workup -> Purification; }

Caption: Generalized Synthetic Workflow

Experimental Protocol (Adapted from a similar synthesis)[2]

It is crucial to note that this is an adapted procedure and requires optimization and validation for the synthesis of this compound.

  • Reaction Setup: To a solution of 2-hydroxy-5-fluoro-4-methyl-3-nitropyridine in a suitable solvent such as N,N-dimethylformamide (DMF), add phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) portion-wise at room temperature. The use of a slight excess of the brominating agent is common.

  • Reaction Execution: Heat the reaction mixture to an elevated temperature (e.g., 80-110 °C) and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice-water. This step should be performed in a well-ventilated fume hood as it may generate acidic fumes.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: POBr₃ and PBr₃ are effective reagents for converting hydroxyl groups on heterocyclic rings to bromine atoms.

  • Use of DMF: DMF serves as a polar aprotic solvent that can facilitate the reaction and is stable at elevated temperatures.

  • Aqueous Work-up: Quenching with ice-water is a standard procedure to stop the reaction and precipitate the organic product.

  • Extraction and Washing: These steps are crucial for separating the desired product from inorganic byproducts, unreacted starting materials, and the solvent. The bicarbonate wash is essential to remove acidic impurities.

  • Chromatography: This is a standard purification technique for organic compounds to achieve high purity.

Applications in Research and Development

The strategic placement of multiple functional groups makes this compound a versatile intermediate in several fields.

Medicinal Chemistry and Drug Discovery

This compound is a valuable scaffold for the synthesis of novel pharmaceutical agents. The pyridine core is a common motif in many approved drugs. The substituents on this particular derivative allow for a variety of coupling and substitution reactions to build more complex molecules with potential therapeutic activities. It is particularly useful in the development of kinase inhibitors and other targeted therapies for diseases such as cancer.[1] The nitro group can be readily reduced to an amino group, which can then be further functionalized, expanding the synthetic possibilities.

Materials Science

The unique electronic properties conferred by the fluoro and nitro groups make this compound a candidate for the synthesis of novel organic electronic materials.[1] These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromo group allows for participation in cross-coupling reactions, enabling the construction of conjugated polymers and small molecules with tailored electronic and optical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds suggest that it should be handled with care.

  • General Hazards: Based on analogous compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][4]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a synthetically valuable compound with significant potential in drug discovery and materials science. Its multifunctional nature allows for a diverse range of chemical transformations, making it a key building block for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, intended to support researchers in harnessing the full potential of this versatile chemical intermediate. As with any advanced reagent, a thorough understanding of its chemistry and safe handling practices is paramount to its successful application in the laboratory.

References

  • Pipzine Chemicals. 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine. [Link]

  • Google Patents. Preparation method of fluoropyridine compounds.
  • PubChem. 2-Bromo-3-fluoro-5-methylpyridine. [Link]

  • Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Google Patents. Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

Sources

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methyl-3-nitropyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluoro-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a reactive bromine atom, a fluorine atom, a methyl group, and a nitro group on a pyridine core, provides medicinal chemists with a versatile scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable starting material for the synthesis of targeted therapies, most notably kinase inhibitors. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of this compound.

Physicochemical Properties

This compound is an off-white to light yellow solid that is stable under normal laboratory conditions.[1] It possesses a molecular weight of 235.01 g/mol and a chemical formula of C₆H₄BrFN₂O₂.[1] The compound exhibits low solubility in water but is readily soluble in common organic solvents such as dichloromethane and chloroform.[1]

PropertyValueSource
Molecular Weight 235.01 g/mol [1]
Chemical Formula C₆H₄BrFN₂O₂[1]
CAS Number 885277-44-7
Appearance Off-white to light yellow solid[1]
Solubility Low in water; Soluble in dichloromethane, chloroform[1]
Melting Point Data not available in the searched literature[1]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from a substituted pyridine derivative. A general synthetic strategy involves the nitration of a corresponding 2-bromo-5-fluoro-4-methylpyridine precursor. The introduction of the nitro group is a key step, often achieved using a mixture of nitric acid and sulfuric acid.[1] The precise conditions, including reaction time and temperature, are critical for achieving a good yield and purity of the final product.

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general procedure for the synthesis of similar nitropyridine compounds can be inferred. The following is a representative, though not specific, protocol for the nitration of a substituted pyridine:

Representative Nitration Protocol (General)

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, the starting material (2-bromo-5-fluoro-4-methylpyridine) is dissolved in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.

  • Nitration: A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is added dropwise to the cooled solution while maintaining a low temperature to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period to ensure complete nitration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The crude product is collected by filtration, washed with water to remove any residual acid, and then purified by recrystallization from a suitable solvent or by column chromatography to yield the pure this compound.

SynthesisWorkflow Start Starting Material: 2-Bromo-5-fluoro-4-methylpyridine Nitration Nitration: Conc. HNO3, Conc. H2SO4 Start->Nitration Dissolution Reaction Controlled Temperature Reaction (Monitored by TLC) Nitration->Reaction Addition Workup Quenching on Ice & Precipitation Reaction->Workup Purification Filtration & Purification (Recrystallization/Chromatography) Workup->Purification Product Final Product: This compound Purification->Product KinaseInhibitorPathway Intermediate This compound Synthesis Multi-step Chemical Synthesis Intermediate->Synthesis KinaseInhibitor Kinase Inhibitor (e.g., PLK1/Aurora Kinase Inhibitor) Synthesis->KinaseInhibitor Kinase Target Kinase (e.g., PLK1, Aurora Kinase) KinaseInhibitor->Kinase Inhibition Signaling Downstream Signaling Pathway Kinase->Signaling Phosphorylation ATP ATP ATP->Kinase Binds to CellCycle Cell Cycle Progression Signaling->CellCycle Cancer Cancer Cell Proliferation CellCycle->Cancer

Caption: The role of this compound in the synthesis of kinase inhibitors targeting cell proliferation.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl group and a signal for the aromatic proton on the pyridine ring. The chemical shift of the aromatic proton would be influenced by the surrounding electron-withdrawing groups.

    • ¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The exact mass of this compound is 234.9491 g/mol .

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-Br, C-F, C=N (pyridine ring), and N-O (nitro group) bonds.

Unfortunately, specific experimental spectroscopic data for this compound were not available in the searched literature.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Although a specific Material Safety Data Sheet (MSDS) for this compound was not found, based on the safety information for structurally similar compounds, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For inhalation or ingestion, immediate medical attention should be sought.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its highly functionalized pyridine core provides multiple reaction sites for the construction of novel compounds with potential therapeutic applications, especially as inhibitors of key signaling kinases. Further research into the synthesis and applications of this compound is likely to yield new and improved therapeutic agents for a range of diseases.

References

  • Pipzine Chemicals. 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine.

Sources

Spectroscopic Characterization of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research.[1][2] Due to the limited availability of public domain experimental data for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to forecast its spectral behavior. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the expected spectroscopic signatures and the methodologies for their acquisition and interpretation.

Molecular Structure and its Spectroscopic Implications

This compound is a highly substituted pyridine ring, with each substituent uniquely influencing the electronic environment and, consequently, its spectroscopic properties. The strong electron-withdrawing nature of the nitro group at position 3, coupled with the inductive effects of the bromine at position 2 and fluorine at position 5, significantly modulates the electron density of the aromatic system.[1] The methyl group at position 4 introduces a proton-rich site and influences the local electronic environment. Understanding these substituent effects is paramount to predicting and interpreting the compound's spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be simple, showing a singlet for the methyl group protons and a doublet for the single aromatic proton, with coupling to the adjacent fluorine atom.

Predicted ¹H NMR Data
Chemical Shift (δ) (ppm) Multiplicity
~2.5s
~8.7d

Causality Behind Predictions:

  • Aromatic Proton (H-6): The strong deshielding effect of the adjacent nitrogen atom and the electron-withdrawing nitro group at the meta position will shift this proton significantly downfield. A doublet is predicted due to coupling with the fluorine at position 5.

  • Methyl Protons (-CH₃): The methyl group protons are expected to appear as a singlet in the typical alkyl region, slightly downfield due to the influence of the aromatic ring.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show six distinct signals for the five carbons of the pyridine ring and the one methyl carbon.

Predicted ¹³C NMR Data
Chemical Shift (δ) (ppm) Assignment
~15-CH₃
~120 (d)C-5
~130C-4
~140C-2
~150C-3
~155 (d)C-6

Causality Behind Predictions:

  • The carbons directly attached to electronegative atoms (Br, F, N, and the nitro group) will be significantly deshielded and appear at lower field.

  • Carbons C-5 and C-6 are expected to show coupling with the fluorine atom.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is anticipated to show a single signal, a doublet, due to coupling with the proton at C-6.

Predicted ¹⁹F NMR Data
Chemical Shift (δ) (ppm) Multiplicity
~ -120d

Causality Behind Predictions:

  • The chemical shift is predicted based on typical values for fluoro-pyridines. The multiplicity will be a doublet due to coupling with the ortho proton (H-6).

Experimental Protocol for NMR Data Acquisition

NMR Data Acquisition Workflow SamplePrep Sample Preparation: Dissolve ~10 mg in 0.5 mL of CDCl₃ InstrumentSetup Instrument Setup: 500 MHz Spectrometer SamplePrep->InstrumentSetup H1_Acquisition ¹H NMR Acquisition: - 16 scans - 2s relaxation delay InstrumentSetup->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition: - 1024 scans - Proton decoupled InstrumentSetup->C13_Acquisition F19_Acquisition ¹⁹F NMR Acquisition: - 64 scans InstrumentSetup->F19_Acquisition DataProcessing Data Processing: - Fourier Transform - Phase and Baseline Correction - Integration H1_Acquisition->DataProcessing C13_Acquisition->DataProcessing F19_Acquisition->DataProcessing Analysis Spectral Analysis and Structure Confirmation DataProcessing->Analysis

Caption: A generalized workflow for acquiring NMR data.

  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Tuning: Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz) and tune the probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to confirm the predicted structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the nitro group and the aromatic ring.

Predicted IR Absorptions
Wavenumber (cm⁻¹) Functional Group
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (methyl)
~1600-1450C=C and C=N stretch (aromatic ring)
~1550 and ~1350N-O stretch (asymmetric and symmetric, nitro group)
~1250C-F stretch
~1100C-N stretch
Below 1000C-Br stretch

Causality Behind Predictions:

  • The strong, distinct peaks for the nitro group are characteristic and provide definitive evidence for its presence.

  • The C-F and C-Br stretches are typically found in the fingerprint region and can be harder to assign definitively without comparative spectra.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the solid directly on the ATR crystal.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Processing: The software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (EI)
m/z Fragment
234/236[M]⁺ (Molecular ion peak, showing bromine isotope pattern)
217/219[M-OH]⁺
188/190[M-NO₂]⁺
109[M-Br-NO₂]⁺

Causality Behind Predictions:

  • The molecular ion peak will exhibit a characteristic 1:1 intensity ratio for the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and rearrangements.

Experimental Protocol for MS Data Acquisition

Mass Spectrometry Data Acquisition Workflow SampleIntro Sample Introduction: Dilute sample in a suitable solvent (e.g., Methanol) Ionization Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) SampleIntro->Ionization MassAnalysis Mass Analysis: Quadrupole or Time-of-Flight (TOF) Analyzer Ionization->MassAnalysis Detection Detection and Data Acquisition MassAnalysis->Detection Analysis Data Analysis: Determine molecular weight and analyze fragmentation patterns Detection->Analysis

Caption: A generalized workflow for acquiring mass spectrometry data.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

  • Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for a softer ionization and clear molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted data and outlined methodologies offer a robust framework for researchers to approach the empirical characterization of this and structurally related compounds. The interplay of the various substituents on the pyridine ring creates a unique spectroscopic fingerprint that can be deciphered through a combination of NMR, IR, and MS techniques.

References

  • Pipzine Chemicals. (n.d.). 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine. Retrieved from [Link][1]

  • Chem-Impex. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. Retrieved from [Link][2]

Sources

An In-Depth Technical Guide to the Safety and Handling of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may work with this or structurally related compounds. Given the absence of a specific, publicly available Material Safety Data Sheet (MSDS) for this exact molecule, this guide is constructed upon a conservative risk assessment framework, drawing critical safety data from structurally analogous pyridine derivatives. The principle of hazard assessment by chemical analogy is a cornerstone of chemical safety when data for a novel compound is not yet established.

Hazard Identification and Risk Assessment by Chemical Analogy

This compound is a substituted pyridine, a class of heterocyclic compounds widely used as building blocks in pharmaceutical and materials science research.[1][2] Its chemical reactivity and toxicological profile are dictated by the interplay of its functional groups: the pyridine core, a bromine atom, a fluorine atom, a methyl group, and a nitro group.

  • Pyridine Core: The foundational structure can act as a central nervous system depressant and may exhibit renal toxicity.[3]

  • Halogen Substituents (Bromo- and Fluoro-): Halogenated aromatics have varied toxicological profiles. The high strength of the carbon-fluorine bond is a defining feature, but certain fluorinated compounds can be metabolized into toxic byproducts.[4][5] Bromine on a pyridine ring acts as a good leaving group in certain reactions, influencing its chemical behavior.[6][7]

  • Nitro Group (-NO2): The nitro group is a potent electron-withdrawing group, which significantly reduces the electron density of the pyridine ring.[8] This makes the compound more susceptible to nucleophilic attack and influences its overall reactivity and potential as a biological agent.[8][9] Nitroaromatic compounds as a class are often associated with toxicological concerns.

A review of safety data for closely related compounds reveals a consistent pattern of hazards. This information forms the basis of our recommended precautions.

Table 1: Hazard Profile of Structurally Analogous Compounds
Compound NameCAS No.Key Hazards IdentifiedGHS Hazard Statements
2-Amino-5-bromo-4-methyl-3-nitropyridine [10]100367-40-6Skin, eye, and respiratory irritation.H315, H319, H335
5-Bromo-2-cyano-3-nitropyridine 573675-25-9High acute toxicity (oral, dermal, inhalation), skin and eye irritation.H301, H311, H331, H315, H319
2-Bromo-5-nitropyridine [11]4487-59-6Harmful (oral, dermal, inhalation), skin, eye, and respiratory irritation.Harmful if swallowed, in contact with skin or if inhaled.
2-Bromo-5-fluoropyridine [12][13]41404-58-4Harmful (oral, dermal, inhalation), skin, eye, and respiratory irritation.H302, H312, H332, H315, H319, H335
3-Bromo-2-fluoro-5-nitropyridine [14]1868-58-2Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.Harmful if swallowed, H315, H319, H335

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. The hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection, with PPE serving as the essential final barrier.

Mandatory Engineering Controls

All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood . This is the most critical step in preventing inhalation of the compound, which is presumed to be a solid that can form airborne dust.[8]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a conservative assessment of the potential hazards.[15][16] Standard laboratory attire (long pants, closed-toe shoes) is assumed.

  • Hand Protection: Wear chemical-resistant gloves at all times. Nitrile gloves (minimum 14 mils thickness) are a suitable initial choice.[17] For prolonged operations or direct immersion, consult glove manufacturer data for breakthrough times against halogenated and nitroaromatic compounds. Always inspect gloves before use and replace them immediately if compromised.

  • Body Protection: A chemical-resistant lab coat is required.[18] For tasks with a higher risk of splashing, such as large-scale transfers, a chemically resistant apron should be worn over the lab coat.

  • Eye and Face Protection: Chemical splash goggles that seal to the face are mandatory.[18] Due to the high potential for severe eye irritation, a full-face shield must be worn over the safety goggles whenever handling the material outside of a sealed container.[10][18]

  • Respiratory Protection: When handling the solid compound where dust generation is possible (e.g., weighing, transfers), a NIOSH-approved respirator is required. A minimum of an N95 dust mask should be used. For higher-risk procedures, an air-purifying respirator (APR) with combination organic vapor/particulate cartridges is recommended.

PPE_Selection_Workflow PPE Selection Logic for Handling start Task: Handling This compound fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood weighing Does the task involve handling the solid powder (e.g., weighing)? fume_hood->weighing Yes stop Do Not Proceed: Work must be done in a fume hood. fume_hood->stop No splash_risk Is there a significant risk of splash? weighing->splash_risk Yes weighing->splash_risk No ppe_respirator Add Respiratory Protection: - NIOSH-approved respirator (N95 minimum) weighing->ppe_respirator Yes ppe_base Minimum Required PPE: - Chemical Resistant Gloves - Lab Coat - Safety Goggles splash_risk->ppe_base No ppe_face_shield Add Face Protection: - Full Face Shield (over goggles) splash_risk->ppe_face_shield Yes ppe_respirator->splash_risk ppe_face_shield->ppe_base

Caption: PPE Selection Workflow for this compound.

Safe Handling and Storage Protocols

Adherence to strict, standardized protocols is essential for mitigating risk.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Confirm that an appropriate chemical spill kit and eyewash/safety shower are accessible. Don all required PPE as detailed in Section 2.

  • Weighing: If possible, weigh the compound in a ventilated balance enclosure. Otherwise, perform weighing in the fume hood. Use smooth, deliberate motions to minimize dust generation. Clean the spatula and weighing vessel with a solvent-dampened cloth immediately after use within the hood.

  • Transfers and Reactions: All transfers of the solid or its solutions must occur within the fume hood. Ground and bond containers when dispensing or pouring to prevent static discharge.[19] Use a funnel for liquid transfers. Ensure reaction vessels are properly secured.

  • Post-Handling: Decontaminate all surfaces within the fume hood. Carefully remove and dispose of gloves in the appropriate hazardous waste stream. Wash hands and forearms thoroughly with soap and water after exiting the laboratory. Do not eat, drink, or smoke in the work area.[11][19]

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing accidental exposure.

  • Container: Keep the compound in its original, tightly sealed container.[10][20]

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[10][11][21]

  • Security: The storage location should be locked and accessible only to authorized personnel.[10][11][13][20]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or exothermic reactions.

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

Spill Response

For any spill, prioritize personnel safety.

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without specialized training and equipment.

  • Small Spill Cleanup (inside a fume hood):

    • Ensure proper PPE is worn, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a labeled, sealable hazardous waste container.[13] Avoid creating dust.[12][13]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • Collect all cleanup materials as hazardous waste.

Spill_Response_Workflow Spill Response Decision Workflow spill Spill Detected assess Assess Situation: Is the spill large? Is anyone contaminated? Is it outside containment? spill->assess evacuate EVACUATE AREA Call Emergency Response assess->evacuate Yes small_spill Small, Contained Spill assess->small_spill No ppe Don Full PPE (incl. Respirator) small_spill->ppe contain Cover with Inert Absorbent Material ppe->contain collect Sweep into Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

Immediate medical attention is advised for all routes of exposure. Show the safety data information for an analogous compound to the responding medical personnel.

  • Inhalation: Immediately remove the individual to fresh air.[10][11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[20] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][22] Seek medical attention, especially if irritation persists.[10][20]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][20] Remove contact lenses if present and easy to do so.[10][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[11] Never give anything by mouth to an unconscious person.[12] Call a poison control center or doctor immediately.[11]

Waste Disposal

All waste materials contaminated with this compound, including empty containers, cleanup debris, and contaminated PPE, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Dispose of the waste through a licensed professional waste disposal service or the institution's environmental health and safety office.[10][12]

  • Do not dispose of this chemical down the drain or in general trash.[12] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[12]

References

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An In-Depth Technical Guide to Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Pyridine Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in over 7,000 drug molecules of medicinal importance.[1] Its nitrogen-bearing heterocyclic structure is a versatile pharmacophore engaged in the development of a wide array of therapeutic agents.[1] In recent years, the strategic incorporation of fluorine into this already "privileged" scaffold has become a paramount strategy in modern drug discovery. The introduction of fluorine atoms into drug molecules is a well-established method for enhancing critical pharmaceutical properties.[2]

This guide provides an in-depth exploration of fluorinated pyridine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the profound effects of fluorination on the physicochemical properties of the pyridine ring, explore robust synthetic methodologies, and examine case studies of their successful application in pharmaceuticals, agrochemicals, and materials science.

The "Fluorine Effect": Modulating Physicochemical Properties for Enhanced Performance

The introduction of one or more fluorine atoms into a pyridine ring dramatically alters its electronic and physical properties. This "fluorine effect" is a powerful tool for medicinal chemists to fine-tune a molecule's behavior. The unique properties of fluorine, such as its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, allow for the modulation of a drug candidate's characteristics in ways that are often beneficial for potency, selectivity, and pharmacokinetics.[3]

Key property modifications include:

  • Basicity (pKa): Fluorine is a strong electron-withdrawing group. Its presence on the pyridine ring significantly reduces the basicity of the ring nitrogen. This can be crucial for avoiding off-target interactions, improving oral bioavailability by preventing protonation in the stomach, and fine-tuning interactions with target enzymes or receptors. Judicious use of fluorine can adjust the pKa value of drugs, which can increase the bioavailability of drugs containing an amine functional group.[4]

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption.[4] This is a key factor in improving the bioavailability and potency of drugs.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically vulnerable position on a drug molecule can block this breakdown, thereby increasing the drug's half-life and duration of action.[3][5]

  • Binding Interactions: Fluorine can participate in unique, non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. These can lead to enhanced binding affinity and selectivity for the target protein.

Comparative Physicochemical Data

To illustrate these effects, the following table summarizes key properties of 2-fluoropyridine, a fundamental building block.

PropertyValueSource
Molecular Formula C5H4FN[6]
Molecular Weight 97.09 g/mol [6][7][8]
Boiling Point ~126 °C[6][8]
Density ~1.1 g/cm³[6]
Flash Point 28.3 °C[6]

Synthetic Strategies for Accessing Fluorinated Pyridines

The synthesis of fluorinated pyridines can be approached in several ways, each with its own advantages and challenges. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

Decision Workflow for Synthetic Strategy

G start Desired Fluorinated Pyridine Target is_sm_available Is a suitable pre-fluorinated pyridine available? start->is_sm_available snar Nucleophilic Aromatic Substitution (SNAr) on Polyfluoropyridines is_sm_available->snar Yes direct_fluorination Direct Fluorination of Pyridine Ring is_sm_available->direct_fluorination No ring_construction Ring Construction from Fluorinated Precursors direct_fluorination->ring_construction Direct methods not feasible electrophilic Electrophilic Fluorination (e.g., Selectfluor) direct_fluorination->electrophilic Electron-Rich Ring nucleophilic Nucleophilic Fluorination (e.g., Balz-Schiemann, KF) direct_fluorination->nucleophilic Electron-Poor Ring

Caption: A decision-making workflow for selecting a synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr) on Polyfluorinated Pyridines

Perfluoropyridine (PFPy) is a highly reactive compound that readily undergoes nucleophilic aromatic substitution (SNAr).[9][10] This makes it an excellent starting material for creating a variety of substituted fluoropyridines. The high reactivity is due to the strong electron-withdrawing effect of the multiple fluorine atoms, which activates the ring towards nucleophilic attack.[9]

Generalized Reaction Scheme:

This method is particularly useful for synthesizing polymers and materials with enhanced thermal stability and chemical resistance.[10]

Direct Fluorination Methods

Introducing fluorine directly onto an existing pyridine ring can be challenging but is a powerful strategy when successful.

  • Balz-Schiemann Reaction: A classic method that involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyridine. While effective, it requires strongly acidic conditions and can involve potentially explosive intermediates.[11]

  • Nucleophilic Fluorination: This involves displacing a leaving group, such as a chlorine or nitro group, with a fluoride source like potassium fluoride (KF). This is a common approach for synthesizing simple fluoropyridines.[11]

Ring Construction from Fluorinated Precursors

Building the pyridine ring from smaller, already fluorinated building blocks is a versatile and often high-yielding approach. This strategy avoids the often harsh conditions of direct fluorination and allows for precise control over the final substitution pattern. Recent advances have included metal-free and photocatalytic methods for these types of annulation reactions.[11] For example, rhodium-catalyzed reactions of α-fluoro-α,β-unsaturated oximes with alkynes can produce 3-fluoropyridines with high selectivity.[11]

Detailed Experimental Protocol: Synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine via Thermal Denitrogenation

This protocol is adapted from a novel, metal-free approach for synthesizing fluorinated pyridines.[12][13]

Objective: To synthesize 2-fluoro-6-(trifluoromethyl)pyridine from an N-fluoroalkyl-1,2,3-triazole precursor.

Materials:

  • N-(trifluoromethyl)-4-alkenyl-1,2,3-triazole

  • Potassium Fluoride (KF), anhydrous

  • High-boiling solvent (e.g., Diphenyl ether)

  • Standard laboratory glassware for inert atmosphere reactions

  • Heating mantle and temperature controller

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine the N-(trifluoromethyl)-4-alkenyl-1,2,3-triazole (1.0 eq) and anhydrous potassium fluoride (1.5 eq).

  • Solvent Addition: Add the high-boiling solvent via syringe under a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically >180 °C) and stir vigorously. The reaction proceeds via thermal denitrogenation to form a ketenimine intermediate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and filter to remove the potassium fluoride.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% ethyl acetate in hexanes).

  • Characterization: Collect the fractions containing the desired product and concentrate them to yield the pure 2-fluoro-6-(trifluoromethyl)pyridine. Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Self-Validation: The success of the synthesis is validated at each stage. The reaction's completion is confirmed by analytical techniques. The final product's identity and purity are rigorously confirmed by spectroscopic methods, ensuring the protocol's trustworthiness. This synthetic strategy is valuable as it provides a metal-free and step-economical route to fluorinated pyridine scaffolds.[12][13]

Applications in Drug Discovery and Beyond

Fluorinated pyridine derivatives are key components in a wide range of pharmaceuticals, agrochemicals, and advanced materials.[2][10][12][13]

Case Study: Vericiguat

Vericiguat is a stimulator of soluble guanylate cyclase (sGC) approved for the treatment of heart failure. It features a pyrazolopyridine core with a fluorine atom at the 5-position. The inclusion of this fluorine atom is critical for the drug's profile, as it enhances metabolic stability and leads to lower clearance, contributing to its efficacy.[14]

Agrochemicals

2-Trifluoromethylated pyridines are crucial building blocks in the production of numerous insecticides, herbicides, and fungicides.[12] The fluorinated pyridine moiety often imparts increased efficacy and stability to these agrochemical products.[15]

Materials Science

The unique properties of fluorinated compounds, such as increased hydrophobicity, chemical resistance, and thermal stability, make them ideal for creating high-performance materials.[10] Perfluoropyridine, in particular, is used to synthesize fluoropolymers and fluorinated network materials for applications in industries like aerospace.[10]

Conclusion and Future Outlook

The strategic incorporation of fluorine into the pyridine scaffold remains a highly productive and expanding area of chemical research. The profound influence of fluorine on the physicochemical and pharmacological properties of these derivatives has solidified their importance in modern drug discovery and materials science. As synthetic methodologies continue to advance, offering more efficient and selective ways to create these valuable compounds, we can anticipate a further increase in the number of fluorinated pyridine-based drugs, agrochemicals, and advanced materials reaching the market. The continued exploration of novel fluorinated motifs and late-stage fluorination techniques will undoubtedly unlock new possibilities for creating molecules with precisely tailored properties for a vast range of applications.

References
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The Strategic Role of Nitropyridines in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Introduction: Overcoming the Pyridine Challenge

The pyridine scaffold is a cornerstone of modern molecular science, prominently featured in pharmaceuticals, agrochemicals, and functional materials.[1][2] As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine moiety.[3] Despite their prevalence, the intrinsic electron-deficient nature of the pyridine ring presents a significant challenge for direct functionalization.[2] The lone pair on the nitrogen atom readily protonates or coordinates to Lewis acids, further deactivating the ring towards classical electrophilic aromatic substitution, which proceeds sluggishly and often requires harsh conditions.[1][4]

This guide delves into the pivotal role of nitropyridines as versatile and highly strategic intermediates that circumvent these challenges. The introduction of a nitro group—a potent electron-withdrawing group—fundamentally alters the electronic landscape of the pyridine ring. This transformation unlocks a rich portfolio of synthetic pathways, converting the once-inert heterocycle into a hub for nucleophilic substitution, C-H functionalization, and diverse functional group interconversions. For the medicinal chemist and process scientist, mastering the chemistry of nitropyridines is essential for the efficient construction of complex, high-value pyridine-containing molecules.[3][5]

Chapter 1: The Gateway: Synthesis and Electronic Properties of Nitropyridines

The journey into the utility of nitropyridines begins with their synthesis. The direct nitration of pyridine is notoriously difficult because nitrating conditions (e.g., HNO₃/H₂SO₄) protonate the ring nitrogen, creating a strongly deactivated pyridinium cation that is highly resistant to electrophilic attack.[1] Consequently, chemists have developed more sophisticated strategies to access these critical building blocks.

Modern Synthetic Approaches

Traditional methods often provide low yields and limited regioselectivity. However, modern organic synthesis has produced several powerful methods:

  • Nitration with Dinitrogen Pentoxide (N₂O₅): This method avoids strongly acidic conditions. The reaction proceeds through the formation of an N-nitropyridinium intermediate. Subsequent reaction with a nucleophile like HSO₃⁻ leads to dihydropyridine adducts, which then rearrange via a proposed[5][6] sigmatropic shift to yield 3-nitropyridine.[1][7][8] This mechanism bypasses a direct electrophilic attack on the deactivated ring.

  • Dearomatization-Rearomatization Strategy: A contemporary approach for achieving selective meta-nitration involves a dearomatization-rearomatization sequence. This powerful, catalyst-free process allows for the late-stage functionalization of complex pyridine-containing drugs and precursors under mild, open-air conditions, addressing a long-standing challenge in the field.[6]

A comparison of these approaches highlights the evolution of synthetic strategy:

MethodReagentsTypical RegioselectivityKey AdvantagesLimitations
Classical Nitration HNO₃ / H₂SO₄C3 (if any)Simple reagentsHarsh conditions, very low yield, requires high temperatures
N₂O₅ Method N₂O₅, then SO₂/HSO₃⁻C3Milder than classical methods, good yields for some substrates[8]Mechanism is complex, may not tolerate all functional groups
Dearomatization Variesmeta (C3 or C5)Excellent regioselectivity, mild conditions, high functional group tolerance, suitable for late-stage functionalization[6]May require pre-functionalization of the pyridine ring
The Electronic Impact of the Nitro Group

The nitro group's influence is twofold:

  • Activation towards Nucleophiles: As a powerful σ- and π-electron-withdrawing group, the -NO₂ moiety drastically reduces the electron density of the pyridine ring, particularly at the positions ortho and para to its substitution. This electronic depletion makes the ring highly susceptible to attack by nucleophiles.

  • Stabilization of Intermediates: During nucleophilic aromatic substitution (SNAr), the nitro group provides resonance stabilization to the negatively charged Meisenheimer intermediate, lowering the activation energy of the reaction and facilitating the substitution process.

Nitropyridine Nitropyridine Core Activation Ring Activation (Electron Deficiency) Nitropyridine->Activation Inductive & Resonance Effects Reduction Reduction to Amine (-NH2) Nitropyridine->Reduction Versatile Handle Displacement SNA_r_ (Leaving Group) Activation->Displacement Enables Nucleophilic Attack Functionalization C-H Functionalization (e.g., VNS) Activation->Functionalization Directs Nucleophiles cluster_workflow SNA_r_ Mechanism Workflow Start Start: 2-Chloro-5-nitropyridine + Nucleophile (Nu-H) Step1 Step 1: Nucleophilic Attack (Addition) Start->Step1 Intermediate Intermediate: Meisenheimer Complex (Resonance Stabilized by NO2) Step1->Intermediate Step2 Step 2: Aromatization (Elimination of Cl-) Intermediate->Step2 End End: 2-Nu-5-nitropyridine Step2->End

Caption: The two-step mechanism of SNAr on a nitropyridine.

Applications in Bioactive Molecule Synthesis

SNAr reactions on nitropyridines are ubiquitous in drug discovery. For instance, 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine are common starting materials for synthesizing kinase inhibitors, urease inhibitors, and antimalarial agents. [3][5]The chlorine atom is readily displaced by amines, alcohols, or thiols to build molecular complexity rapidly.

Field-Proven Experimental Protocol: Synthesis of N-Aryl-5-nitropyridin-2-amine

This protocol describes a typical Buchwald-Hartwig amination, a related cross-coupling reaction that leverages the electronic properties of nitropyridines, but SNAr with primary/secondary amines follows a similar setup, often without a catalyst at higher temperatures.

Objective: To synthesize a key intermediate for a bioactive compound via nucleophilic substitution.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Substituted Aniline (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-5-nitropyridine, the substituted aniline, and K₂CO₃.

    • Scientist's Note: Ensuring anhydrous conditions is critical, as water can compete as a nucleophile and lead to undesired hydroxypyridine byproducts.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry with a concentration of approximately 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

    • Scientist's Note: The reaction of 2-chloro-5-nitropyridine with an amine like N-phenylpiperazine is a known step in the synthesis of anticancer agents. [3]4. Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-aryl-5-nitropyridin-2-amine.

Chapter 3: The Nitro Group as a Synthetic Linchpin

Beyond activating the ring, the nitro group itself is a supremely versatile functional handle, serving as a masked amino group or even as a leaving group in specialized applications.

Reduction to Aminopyridines

The most common transformation of the nitro group is its reduction to a primary amine (-NH₂). [3]This conversion is of paramount importance as it provides access to aminopyridines, which are fundamental building blocks for amides, sulfonamides, ureas, and are key participants in C-N and C-C cross-coupling reactions.

Common Reduction Systems:

  • Fe / Acetic Acid or HCl: A classic, robust, and cost-effective method. For example, 4-nitropyridine-N-oxide can be reduced to 4-aminopyridine in quantitative yield using iron in acetic acid. [9][10]* Catalytic Hydrogenation (H₂, Pd/C): A clean and efficient method, though care must be taken as the catalyst can sometimes be poisoned by sulfur-containing compounds and may not be compatible with other reducible functional groups (e.g., alkenes, alkynes).

  • Sodium Dithionite (Na₂S₂O₄): A mild reducing agent often used when other sensitive functional groups are present. [3]

The Nitro Group as a Leaving Group: Radiofluorination

In a testament to its strong electron-withdrawing power, the nitro group can itself be displaced by potent nucleophiles. This is particularly valuable in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). The nucleophilic substitution of a nitro group with [¹⁸F]fluoride is a key strategy for producing PET tracers used in oncology and neurology. [3]This reaction is often performed at high temperatures in aprotic polar solvents.

Chapter 4: Advanced C-H Functionalization

While SNAr requires a leaving group, modern methods allow for the direct functionalization of C-H bonds in nitropyridines.

Vicarious Nucleophilic Substitution (VNS)

VNS is a powerful method for the C-H alkylation and amination of electron-deficient aromatic rings like nitropyridines. [11]The reaction involves a carbanion stabilized by an electron-withdrawing group that also bears a leaving group on the same carbon.

The mechanism proceeds via:

  • Addition of the nucleophile to an electron-deficient position of the nitropyridine ring (typically ortho or para to the nitro group).

  • Base-induced β-elimination of the leaving group from the intermediate adduct to restore aromaticity.

This process formally substitutes a hydrogen atom, making it a highly atom-economical method for introducing carbon substituents. [8][11]Sulfonyl-stabilized carbanions are common nucleophiles in this transformation. [11]

Conclusion: A Versatile and Indispensable Tool

Nitropyridines are far more than simple substituted heterocycles; they are master keys that unlock the synthetic potential of the pyridine ring. By leveraging the powerful electronic influence of the nitro group, chemists can perform a wide range of transformations with high regioselectivity and efficiency. From serving as electrophilic partners in SNAr reactions to acting as precursors for invaluable aminopyridines, their role is central to the synthesis of a vast number of bioactive molecules. [3][5][12]As synthetic methods continue to advance, the strategic application of nitropyridine chemistry will undoubtedly remain a critical enabler of innovation in drug development and materials science.

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  • Nitropyridines, Their Synthesis and Reactions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (n.d.). New Journal of Chemistry. Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Unified ionic and radical C-4 alkylation and arylation of pyridines. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2024). Molecules, 29(10). PubMed. Retrieved January 26, 2026, from [Link]

Sources

The Pyridine Core: A Cornerstone of Modern Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

I have gathered a substantial amount of information regarding the discovery, synthesis, significance, and applications of substituted pyridines. The search results cover the historical context, including the initial isolation and structure determination. I have also found several key synthetic methodologies, both classical and modern, such as the Hantzsch synthesis, Bönnemann cyclization, and various metal-catalyzed and metal-free approaches. The significance of the pyridine scaffold in medicinal chemistry is well-documented, with information on its role in improving pharmacokinetic and pharmacodynamic properties of drugs, and its presence in numerous FDA-approved medications and natural products. The diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties, are also extensively covered.

However, to create a truly in-depth technical guide, I need to organize this information logically and supplement it with detailed experimental protocols and visual aids as requested. I will proceed with structuring the guide, creating the necessary diagrams, and compiling the reference list. I believe I have sufficient information to fulfill the user's request without needing further searches at this moment.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring, a deceptively simple six-membered aromatic heterocycle, stands as a titan in the landscape of medicinal chemistry and materials science. Its unique electronic properties, conferred by the constituent nitrogen atom, grant it a remarkable versatility that has been exploited in the design of a vast array of functional molecules. This guide provides a comprehensive exploration of the discovery, synthesis, and profound significance of substituted pyridines. We will delve into the historical milestones that unveiled this critical scaffold, dissect key synthetic methodologies that enable its tailored construction, and illuminate its multifaceted roles in modern drug development, showcasing its presence in numerous blockbuster pharmaceuticals. This document serves as a technical resource, offering not only a narrative of scientific achievement but also practical, field-proven insights and detailed experimental frameworks to empower researchers in their own endeavors.

A Historical Perspective: From Coal Tar to Clinical Candidates

The journey of pyridine from an obscure industrial byproduct to a celebrated pharmacophore is a testament to the evolution of organic chemistry. Initially isolated from coal tar in the 19th century, its true potential remained latent for decades.

  • 1846: The initial isolation of a pyridine-containing mixture, "picoline," is credited to the Scottish chemist Thomas Anderson.[1]

  • 1869-1871: The fundamental structure of pyridine was independently proposed by Wilhelm Körner and James Dewar, laying the groundwork for understanding its chemical behavior.[1]

  • 1876: William Ramsay achieved the first synthesis of pyridine by reacting acetylene and hydrogen cyanide at high temperatures, a landmark achievement in heterocyclic chemistry.[2]

  • 1881: Arthur Hantzsch reported his eponymous pyridine synthesis, a robust and versatile method that remains a cornerstone of pyridine chemistry to this day.[2][3] This reaction, involving the condensation of a β-ketoester, an aldehyde, and ammonia, opened the door to the systematic synthesis of a wide variety of substituted pyridines.[2]

These pioneering efforts transformed pyridine from a chemical curiosity into a readily accessible building block, paving the way for its exploration in various scientific disciplines, most notably in the burgeoning field of medicinal chemistry.

The Art of the Synthesis: Crafting the Pyridine Scaffold

The ability to strategically introduce substituents onto the pyridine ring is paramount to modulating its physicochemical and biological properties. Over the years, a diverse arsenal of synthetic methodologies has been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.

Classical Name Reactions: The Enduring Foundations

Several "named" reactions have stood the test of time, offering reliable and scalable routes to substituted pyridines.

  • Hantzsch Dihydropyridine Synthesis: This multicomponent reaction is a workhorse for the synthesis of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[2][3] The reaction's operational simplicity and the ready availability of starting materials contribute to its widespread use.[3]

  • Guareschi-Thorpe Condensation: This method provides access to 2,6-dihydroxypyridine derivatives through the condensation of cyanoacetamide with 1,3-dicarbonyl compounds.

  • Chichibabin Amination: A direct method for the introduction of an amino group at the 2-position of the pyridine ring using sodium amide.

Modern Synthetic Strategies: Precision and Efficiency

Contemporary organic synthesis has ushered in an era of unprecedented precision, enabling the construction of highly functionalized pyridine derivatives with remarkable control.

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Catalysts based on palladium, nickel, and copper have revolutionized the synthesis of aryl- and alkyl-substituted pyridines. Reactions such as the Suzuki, Stille, and Sonogashira couplings allow for the formation of carbon-carbon bonds at specific positions on the pyridine ring. A notable recent development involves a Pd/Tl bimetallic catalytic system for the C3(5)–H activation of pyridine derivatives, enabling the synthesis of complex fused systems.[4]

  • [2+2+2] Cycloadditions: Cobalt- and rhodium-mediated cycloaddition reactions of alkynes and nitriles offer an elegant and atom-economical route to polysubstituted pyridines.[1]

  • Ring-Closing Metathesis (RCM): This powerful technique has been employed in the synthesis of complex pyridine-containing macrocycles and other constrained architectures.

The choice of synthetic strategy is dictated by the desired substitution pattern, functional group tolerance, and scalability requirements. A thorough understanding of these methodologies is crucial for the rational design and efficient synthesis of novel pyridine-containing molecules.

The Significance of Substitution: A Privileged Scaffold in Drug Discovery

The pyridine ring is often referred to as a "privileged scaffold" in medicinal chemistry, a testament to its frequent appearance in clinically successful drugs.[1] The strategic incorporation of a pyridine moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5]

Physicochemical Properties and Pharmacokinetic Advantages

The nitrogen atom in the pyridine ring imparts a unique set of properties that are highly advantageous in drug design:

  • Basicity and Solubility: The lone pair of electrons on the nitrogen atom allows pyridine to act as a weak base, enabling the formation of water-soluble salts, which can improve drug formulation and bioavailability.[5]

  • Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.[2]

  • Metabolic Stability: The pyridine ring is generally more resistant to metabolic oxidation compared to a benzene ring, which can lead to improved drug half-life and reduced metabolic liabilities.[2]

  • Permeability: The incorporation of a pyridine motif can enhance a molecule's ability to cross biological membranes.[5]

A Showcase of Therapeutic Applications

The versatility of the substituted pyridine scaffold is reflected in its presence in a wide range of therapeutic agents across numerous disease areas.[1]

Therapeutic AreaDrug Example(s)Mechanism of Action/Significance
Oncology Imatinib (Gleevec), CrizotinibKinase inhibitors for the treatment of various cancers.[1][2]
Infectious Diseases Isoniazid, Delavirdine, FostemsavirTreatment of tuberculosis and HIV/AIDS.[3][5]
Cardiovascular Nifedipine, Amlodipine, MilrinoneCalcium channel blockers and vasodilators for hypertension and heart failure.[1][3]
Inflammatory Diseases PiroxicamNonsteroidal anti-inflammatory drug (NSAID) for arthritis.[1]
Central Nervous System Tacrine, RoflumilastTreatment of Alzheimer's disease and COPD.[1]
Gastrointestinal OmeprazoleProton pump inhibitor for the treatment of ulcers.[1]

Table 1: Representative Examples of Pyridine-Containing Drugs. This table highlights the broad therapeutic impact of substituted pyridines, showcasing their role in treating a diverse range of human diseases.

Experimental Protocols: A Practical Guide to Pyridine Synthesis

To bridge the gap between theory and practice, this section provides a detailed, step-by-step methodology for a classic and widely applicable pyridine synthesis.

Hantzsch Dihydropyridine Synthesis and Subsequent Aromatization

This protocol describes the synthesis of a 2,6-dimethyl-3,5-dicarbethoxy-4-phenyl-1,4-dihydropyridine, a common intermediate that can be readily oxidized to the corresponding pyridine.

Materials:

  • Ethyl acetoacetate

  • Benzaldehyde

  • Ammonium hydroxide (25% solution)

  • Ethanol

  • Cerium (IV) ammonium nitrate (CAN)

  • Acetonitrile

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (2 equivalents), benzaldehyde (1 equivalent), and ethanol (20 mL).

  • Addition of Ammonia: To the stirring solution, add ammonium hydroxide (1.2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation of Dihydropyridine: After completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 1,4-dihydropyridine.

  • Aromatization: In a separate flask, dissolve the isolated dihydropyridine in acetonitrile. To this solution, add a solution of cerium (IV) ammonium nitrate (2.2 equivalents) in acetonitrile dropwise at 0 °C.

  • Reaction Monitoring and Quenching: Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC. Upon completion, quench the reaction by adding water.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired substituted pyridine.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and facilitates the reaction at a moderate reflux temperature.

  • Ammonium Hydroxide as Nitrogen Source: A readily available and convenient source of ammonia for the condensation reaction.

  • Cerium (IV) Ammonium Nitrate as Oxidant: A mild and effective oxidizing agent for the aromatization of the dihydropyridine ring, often providing clean conversions and high yields.

Visualizing the Chemistry: Diagrams and Workflows

Visual representations are invaluable tools for understanding complex chemical transformations and workflows.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products EA Ethyl Acetoacetate (2 eq) Cond Condensation & Cyclization EA->Cond Ald Aldehyde (1 eq) Ald->Cond NH3 Ammonia (1 eq) NH3->Cond DHP 1,4-Dihydropyridine Cond->DHP Formation Ox Oxidation Pyr Substituted Pyridine Ox->Pyr Final Product DHP->Ox Aromatization Drug_Development_Pyridine Pyridine Pyridine Scaffold Solubility Improved Solubility Pyridine->Solubility Stability Metabolic Stability Pyridine->Stability Permeability Enhanced Permeability Pyridine->Permeability Binding Receptor Binding Pyridine->Binding PK Favorable Pharmacokinetics Solubility->PK Stability->PK Permeability->PK PD Potent Pharmacodynamics Binding->PD Drug Successful Drug Candidate PK->Drug PD->Drug

Figure 2: Role of the Pyridine Scaffold in Drug Development. This diagram outlines the logical relationship between the incorporation of a pyridine scaffold and the achievement of a successful drug candidate, highlighting its positive influence on key pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Directions

The journey of the substituted pyridine, from its humble origins to its current status as a cornerstone of modern science, is a compelling narrative of chemical innovation. Its remarkable versatility, stemming from the unique electronic nature of the pyridine ring, has enabled the development of life-saving medicines and advanced materials. The continued exploration of novel synthetic methodologies, particularly in the realm of sustainable and atom-economical processes, will undoubtedly unlock even greater potential for this privileged scaffold. As our understanding of complex biological systems deepens, the rational design of next-generation pyridine derivatives, tailored to interact with specific biological targets with high potency and selectivity, will remain a vibrant and impactful area of research. The future of substituted pyridines is bright, promising continued contributions to human health and technological advancement.

References

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022-05-20).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. (2023-05-18).
  • A Brief View on Pyridine Compounds. Open Access Journals.
  • Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Pyridine. Wikipedia.

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Unlocking the Therapeutic Promise of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine: A Technical Guide to Investigating its Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug discovery. The strategic functionalization of the pyridine ring with various substituents can profoundly influence its biological activity, offering a versatile platform for the development of novel therapeutics. This guide focuses on 2-Bromo-5-fluoro-4-methyl-3-nitropyridine, a halogenated and nitrated pyridine derivative with significant, yet largely unexplored, potential as a biologically active agent.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive framework for investigating the potential biological activities of this compound, with a focus on its prospective anticancer and antimicrobial properties. The methodologies detailed herein are designed to be robust and self-validating, providing a clear path from initial screening to mechanistic elucidation.

Chemical Profile and Rationale for Biological Investigation

This compound is an organic compound with the chemical formula C₆H₄BrFN₂O₂.[1] Its structure is characterized by a pyridine ring substituted with a bromine atom, a fluorine atom, a methyl group, and a nitro group. Each of these substituents is expected to contribute to the molecule's overall physicochemical properties and biological activity.

  • The Pyridine Core: Provides a foundational scaffold that is frequently recognized by biological targets.

  • Halogen Atoms (Bromo and Fluoro): The presence of bromine and fluorine can enhance metabolic stability and bioavailability.[2] Halogen bonding is also an increasingly recognized interaction in drug-receptor binding. The electronegativity of these atoms can influence the electronic distribution of the pyridine ring, potentially modulating its reactivity and interaction with biological macromolecules.

  • Nitro Group: The strong electron-withdrawing nature of the nitro group significantly impacts the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.[3][4] This reactivity can be harnessed for covalent modification of target proteins. Furthermore, nitroaromatic compounds are known to be bioreducible, a property that can be exploited for selective activation in hypoxic environments, such as those found in solid tumors.

  • Methyl Group: This small alkyl group can provide steric bulk and influence the molecule's conformation, potentially leading to improved target selectivity.

Given these structural features, this compound is a compelling candidate for investigation as an anticancer and antimicrobial agent.[3]

Investigating Anticancer Activity: A Multi-pronged Approach

The presence of a nitro group and halogens on the pyridine ring suggests a strong rationale for evaluating the anticancer potential of this compound. The following experimental workflow provides a systematic approach to characterizing its cytotoxic and mechanistic properties.

Experimental Workflow for Anticancer Activity Assessment

anticancer_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_target Target Identification (Hypothetical) A MTT Assay on Cancer Cell Lines B Determination of IC50 Values A->B Quantification C Apoptosis Assays (Annexin V/PI Staining) B->C Proceed with active concentrations D Cell Cycle Analysis (Flow Cytometry) B->D F Kinase Inhibition Assays B->F Hypothesis-driven E Western Blot for Apoptotic Markers (e.g., Caspase-3, PARP) C->E Confirmation G Molecular Docking Studies F->G

Caption: Workflow for investigating the anticancer activity of this compound.

Detailed Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

2. Apoptosis Induction Analysis (Annexin V/Propidium Iodide Staining)

  • Objective: To investigate whether the compound induces apoptosis in cancer cells.

  • Methodology:

    • Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Hypothetical Data Presentation

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast15.2 ± 1.8
A549Lung22.5 ± 2.5
HCT116Colon18.9 ± 2.1
Doxorubicin(Positive Control)0.5 ± 0.1

Exploring Antimicrobial Potential: A Targeted Screening Approach

The presence of halogens and a nitro group also suggests potential antimicrobial activity.[5] A systematic screening against a panel of pathogenic bacteria and fungi is warranted.

Experimental Workflow for Antimicrobial Activity Screening

antimicrobial_workflow cluster_screening Initial Screening cluster_bactericidal Bactericidal/Fungicidal Activity A Broth Microdilution Assay B Determination of MIC A->B Quantification C Determination of MBC/MFC B->C For active concentrations D Time-Kill Curve Analysis C->D Confirmation of cidal activity

Caption: Workflow for evaluating the antimicrobial activity of this compound.

Detailed Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a twofold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

  • Objective: To determine the lowest concentration of the compound that results in a 99.9% reduction in the initial microbial inoculum.

  • Methodology:

    • Following the MIC determination, subculture a small aliquot from each well showing no visible growth onto an agar plate.

    • Incubate the agar plates under appropriate conditions.

    • The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Hypothetical Data Presentation

Table 2: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusGram-positive Bacteria1632
Escherichia coliGram-negative Bacteria32>64
Candida albicansFungus816
Ciprofloxacin(Bacterial Control)12
Amphotericin B(Fungal Control)0.51

Future Directions and Mechanistic Insights

Should initial screenings reveal significant biological activity, further in-depth studies would be warranted. For anticancer activity, this could involve investigating the compound's effect on specific signaling pathways implicated in cancer progression, such as receptor tyrosine kinases or cell cycle regulation. For antimicrobial activity, mechanistic studies could focus on its impact on cell wall synthesis, protein synthesis, or DNA replication.

Conclusion

This compound represents a promising, yet under-investigated, chemical entity with a high potential for biological activity. Its unique structural features provide a strong rationale for its evaluation as both an anticancer and antimicrobial agent. The experimental frameworks detailed in this guide offer a systematic and robust approach to unlocking the therapeutic promise of this compound. The insights gained from such investigations could pave the way for the development of novel and effective therapeutic agents.

References

  • Pipzine Chemicals. (n.d.). 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis.
  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate.
  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • PubMed Central (PMC). (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • NIH. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
  • NIH. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
  • ResearchGate. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line.
  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Nitropyridines in Pharmaceutical Development.
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An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methyl-3-nitropyridine for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine, a key building block in modern medicinal chemistry. We will delve into its chemical identity, physical and chemical properties, synthesis methodologies, and its applications in the development of novel therapeutics.

Core Chemical Identity and Molecular Descriptors

This compound is a substituted pyridine derivative featuring a unique arrangement of functional groups that make it a versatile reagent in organic synthesis. The presence of a bromine atom, a fluorine atom, a methyl group, and a nitro group on the pyridine ring imparts a distinct reactivity profile, enabling its use in a variety of coupling and substitution reactions.

Synonyms and Identifiers

Proper identification of chemical compounds is critical for research and development. Below is a table summarizing the key identifiers for this compound. A discrepancy in CAS numbers exists in the public domain; however, 885277-44-7 is the more consistently referenced identifier.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 885277-44-7[1]
917918-84-4[]
Molecular Formula C₆H₄BrFN₂O₂[1]
Molecular Weight 235.01 g/mol [1]
Canonical SMILES CC1=C(C(=C(N=C1)Br)F)[O-]N/A
InChI Key N/AN/A
PubChem CID N/AN/A

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its application in experimental settings. While some specific experimental values for this compound are not widely published, the available data and predicted properties are summarized below.

PropertyValueNotes
Appearance Off-white to light yellow solid[1]
Physical State Solid at room temperature[1]
Melting Point Not availableData not found in public literature.
Boiling Point Not availableData not found in public literature.
Solubility Soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water.[1]
Density Not availableData not found in public literature.
Stability Stable under normal conditions. May react with strong oxidizing or reducing agents.[1]

The nitro group and the halogen substituents significantly influence the electronic nature of the pyridine ring, making it electron-deficient. This electronic characteristic is a key determinant of its reactivity.

Synthesis and Manufacturing

One potential approach could be the nitration of a corresponding 2-bromo-5-fluoro-4-methylpyridine precursor. The directing effects of the existing substituents would be crucial in achieving the desired regiochemistry of the nitro group at the C3 position.

A generalized workflow for the synthesis of substituted nitropyridines is depicted below.

G cluster_0 General Synthesis Workflow Start Substituted Pyridine Precursor Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Introduction of Nitro Group Halogenation Halogenation (e.g., NBS, Br₂) Nitration->Halogenation Introduction of Halogen Purification Purification (e.g., Chromatography, Recrystallization) Halogenation->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of functionalized pyridines.

It is important to note that the specific reaction conditions, such as temperature, reaction time, and choice of reagents, would need to be optimized to achieve a good yield and purity of the final product.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry, and this compound is a valuable intermediate in the synthesis of complex, biologically active molecules.[1] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

Role as a Synthetic Intermediate

The bromine atom at the 2-position is particularly susceptible to nucleophilic substitution and can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.[1]

Furthermore, the bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern drug discovery for the assembly of complex molecular architectures.

The nitro group at the 3-position is a strong electron-withdrawing group, which can be reduced to an amino group. This amino functionality can then be further elaborated, for example, through acylation, alkylation, or diazotization reactions, to introduce additional diversity into the molecule.

The fluorine atom at the 5-position can enhance the metabolic stability and modulate the physicochemical properties, such as lipophilicity and pKa, of the final compound. The incorporation of fluorine is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]

Potential Therapeutic Areas

Given its structural motifs, derivatives of this compound are likely to be explored in various therapeutic areas, including:

  • Oncology: As a building block for kinase inhibitors and other anti-cancer agents.[1]

  • Infectious Diseases: In the synthesis of novel antibacterial and antiviral compounds.[1]

  • Inflammation and Immunology: For the development of anti-inflammatory agents.

While specific examples of marketed drugs derived directly from this intermediate are not publicly documented, its structural class is prevalent in numerous patented and investigational compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related compounds with similar functional groups are known to be irritants and potentially harmful.

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is recommended to consult the MSDS provided by the supplier.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of reactive sites allows for the efficient construction of complex molecular architectures relevant to drug discovery. While some of its specific physical properties and synthesis details are not extensively documented in public literature, its value as a synthetic intermediate is clear. Further research and publication of its experimental data would be beneficial to the scientific community.

References

  • Pipzine Chemicals. 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine. Available at: [Link]

  • Gill, H., et al. (2015). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Chemical and Pharmaceutical Research, 7(1), 294-298. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine, a key building block in medicinal chemistry and drug discovery. The protocols detailed herein are curated from established synthetic methodologies for analogous pyridine derivatives, offering a rational and robust approach for laboratory-scale preparation. This guide emphasizes the underlying chemical principles, safety considerations, and detailed step-by-step instructions to ensure reliable and reproducible outcomes.

Introduction

This compound is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. The presence of four distinct substituents on the pyridine ring—bromo, fluoro, methyl, and nitro groups—provides a versatile scaffold for the development of novel bioactive molecules.[1] The electron-withdrawing nature of the nitro and fluoro groups, combined with the reactivity of the bromo substituent, makes this compound an ideal intermediate for a variety of cross-coupling and nucleophilic substitution reactions.

Synthetic Strategy and Mechanistic Considerations

The synthesis of polysubstituted pyridines requires careful planning to ensure the correct regiochemistry of the final product. The proposed synthetic pathway for this compound involves a multi-step sequence starting from a commercially available substituted picoline. The key transformations include nitration, chlorination, and a halogen exchange reaction.

The order of these reactions is critical. Nitration of a substituted pyridine is highly dependent on the electronic nature of the existing substituents. Subsequent halogenation reactions are then employed to introduce the bromo and fluoro groups at the desired positions.

Proposed Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound.

Synthesis_Workflow cluster_0 Synthesis of this compound A 2-Hydroxy-4-methylpyridine B 2-Hydroxy-4-methyl-3-nitropyridine A->B HNO₃, H₂SO₄ C 2-Chloro-4-methyl-3-nitropyridine B->C POCl₃ D This compound C->D HF, Pyridine (Halex Reaction) followed by NBS

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2-Hydroxy-4-methyl-3-nitropyridine

This initial step involves the nitration of 2-hydroxy-4-methylpyridine. The hydroxyl group at the 2-position and the methyl group at the 4-position direct the electrophilic nitration to the 3-position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxy-4-methylpyridine109.1310.0 g0.0916
Concentrated Sulfuric Acid (98%)98.0840 mL-
Fuming Nitric Acid (90%)63.0115 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (40 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2-hydroxy-4-methylpyridine (10.0 g, 0.0916 mol) portion-wise to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, add fuming nitric acid (15 mL) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.[2]

  • After the addition, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitated product is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to afford 2-hydroxy-4-methyl-3-nitropyridine as a yellow solid.

Step 2: Synthesis of 2-Chloro-4-methyl-3-nitropyridine

The hydroxyl group of the 2-hydroxypyridine derivative is converted to a chloro group using phosphorus oxychloride. This is a standard method for the chlorination of hydroxypyridines.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxy-4-methyl-3-nitropyridine154.1210.0 g0.0649
Phosphorus Oxychloride (POCl₃)153.3330 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxy-4-methyl-3-nitropyridine (10.0 g, 0.0649 mol).

  • Carefully add phosphorus oxychloride (30 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours.[3]

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto 150 g of crushed ice.

  • A light yellow precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield 2-chloro-4-methyl-3-nitropyridine.

Step 3: Synthesis of this compound

This final step involves a halogen exchange (Halex) reaction to introduce the fluorine atom, followed by bromination. The electron-withdrawing nitro group facilitates the nucleophilic substitution of the chloro group by fluoride. Subsequent bromination with N-bromosuccinimide (NBS) will occur at the 2-position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-4-methyl-3-nitropyridine172.5610.0 g0.0580
Anhydrous Potassium Fluoride58.106.7 g0.115
N-Bromosuccinimide (NBS)177.9811.3 g0.0635
Anhydrous Dimethylformamide (DMF)73.0950 mL-
Acetonitrile41.0550 mL-

Procedure:

  • Fluorination: a. To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-4-methyl-3-nitropyridine (10.0 g, 0.0580 mol) and anhydrous potassium fluoride (6.7 g, 0.115 mol). b. Add anhydrous dimethylformamide (DMF, 50 mL). c. Heat the reaction mixture to 150 °C and stir for 6 hours under a nitrogen atmosphere. d. Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water. e. Extract the product with ethyl acetate (3 x 75 mL). f. Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-fluoro-4-methyl-3-nitropyridine.

  • Bromination: a. Dissolve the crude 5-fluoro-4-methyl-3-nitropyridine in acetonitrile (50 mL) in a 250 mL round-bottom flask. b. Add N-bromosuccinimide (NBS) (11.3 g, 0.0635 mol) to the solution. c. Heat the mixture to reflux for 4 hours. d. After cooling, remove the solvent under reduced pressure. e. Dissolve the residue in ethyl acetate (100 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) and then with brine (50 mL). f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the final compound.

References

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google P
  • 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine - Pipzine Chemicals. [Link]

  • US3153045A - Process for the simultaneous preparation of 2-bromopyridine and 2-chloropyridine - Google P
  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. [Link]

  • From Lab to Industry: The Practical Synthesis of 2-Chloro-4-methyl-5-nitropyridine. [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google P
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PubMed Central. [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. [Link]

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The Strategic Utility of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Targeted Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile and reactive chemical building blocks. 2-Bromo-5-fluoro-4-methyl-3-nitropyridine has emerged as a pivotal intermediate, offering a unique combination of reactive sites that enable the construction of complex molecular architectures with significant pharmacological potential. Its utility is particularly pronounced in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1]

The pyridine core, a common motif in numerous approved drugs, provides a scaffold that can engage in crucial hydrogen bonding interactions within the active sites of biological targets. The substituents on this particular pyridine derivative are strategically positioned to facilitate a range of chemical transformations. The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl groups. The nitro group at the 3-position is a strong electron-withdrawing group, which, along with the fluorine atom at the 5-position, activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. This electronic arrangement allows for the selective introduction of various nucleophiles, further expanding the chemical space accessible from this starting material. The methyl group at the 4-position can provide steric hindrance and influence the conformation of the final molecule, which can be critical for achieving target selectivity and improving pharmacokinetic properties.

This guide provides detailed application notes and protocols for the use of this compound in key synthetic transformations relevant to medicinal chemistry, with a focus on the synthesis of precursors for kinase inhibitors and other biologically active molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₆H₄BrFN₂O₂[2]
Molecular Weight 235.01 g/mol [2]
Appearance Off-white to light yellow solid[2]
Melting Point Data not available; expected to be a solid at room temperature.[2]
Solubility Low solubility in water; soluble in common organic solvents such as dichloromethane and chloroform.[2]
Stability Stable under normal laboratory conditions. May react with strong oxidizing or reducing agents.[2]

Safety Information:

Application in the Synthesis of Fused Pyrimidine Scaffolds

A primary application of this compound is in the synthesis of fused pyrimidine ring systems, such as pyrido[2,3-d]pyrimidines. These scaffolds are prevalent in a wide range of biologically active compounds, including potent kinase inhibitors.[4][5] The general synthetic strategy involves a two-step sequence: 1) nucleophilic aromatic substitution of the bromine atom with an amine, followed by 2) reduction of the nitro group and subsequent cyclization to form the fused pyrimidine ring.

Logical Workflow for Fused Pyrimidine Synthesis

G A This compound B Nucleophilic Aromatic Substitution (Amine, Base, Solvent) A->B Step 1 C 2-Amino-5-fluoro-4-methyl-3-nitropyridine Derivative B->C D Reduction of Nitro Group (e.g., Fe/AcOH or H₂, Pd/C) C->D Step 2 E Diaminopyridine Intermediate D->E F Cyclization (e.g., with a carbonyl compound or equivalent) E->F Step 3 G Fused Pyrido[2,3-d]pyrimidine Scaffold F->G

Caption: General workflow for the synthesis of fused pyrido[2,3-d]pyrimidine scaffolds.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar substrates and provide a robust starting point for the use of this compound in medicinal chemistry research.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes the displacement of the 2-bromo substituent with a primary or secondary amine, a key step in the synthesis of many biologically active molecules. The electron-withdrawing nitro group facilitates this SNAr reaction.

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or DMSO, add the desired amine (1.2 eq) and DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-fluoro-4-methyl-3-nitropyridine derivative.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ is used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

  • Temperature: The reaction temperature is dependent on the nucleophilicity of the amine. Less reactive amines may require heating to increase the reaction rate.

Protocol 2: Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

This protocol details the palladium-catalyzed cross-coupling of the 2-bromo position with an arylboronic acid, a powerful method for forming carbon-carbon bonds and introducing aryl substituents.[4] This reaction is fundamental in the synthesis of biaryl compounds, which are common structural motifs in kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.10 eq), and the base (2.0-3.0 eq).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-fluoro-4-methyl-3-nitropyridine.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is essential for the catalytic cycle of the Suzuki-Miyaura reaction. The choice of ligand (e.g., triphenylphosphine, dppf) can significantly impact the reaction efficiency.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent System: A mixture of an organic solvent and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the reaction. Degassing the solvent is important to prevent oxidation of the palladium catalyst.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C R-X D Transmetalation C->D Ar'B(OH)₂ Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Gateway to Novel Therapeutics

This compound stands as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its strategically positioned functional groups allow for selective and sequential chemical modifications, providing a gateway to a diverse array of complex heterocyclic compounds. The protocols outlined in this guide, based on established and reliable synthetic methodologies, offer a solid foundation for researchers to explore the full potential of this reagent in the discovery and development of novel therapeutic agents, particularly in the realm of kinase inhibitors. As the demand for targeted therapies continues to grow, the importance of such well-functionalized and reactive intermediates will undoubtedly increase.

References

  • Pipzine Chemicals. 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine. [Link]

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]

  • Bentham Science. FUSED PYRIMIDINES. [Link]

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2-Bromo-5-fluoro-4-methyl-3-nitropyridine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

A Strategic Intermediate in Modern Pharmaceutical Synthesis

Introduction: The Architectural Value of a Polysubstituted Pyridine

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure. This compound is a highly functionalized pyridine derivative that has garnered significant attention as a versatile intermediate in drug discovery.[1] Its strategic arrangement of substituents—a bromo leaving group for cross-coupling, an activating nitro group, a fluorine atom for modulating properties, and a methyl group for steric and electronic influence—provides chemists with a powerful tool for building complex molecular architectures.[1]

This guide provides an in-depth exploration of the chemical behavior of this compound, detailing its reactivity and offering field-proven protocols for its application in key synthetic transformations. The focus is on leveraging its distinct reactive sites for the construction of precursors to biologically active molecules, particularly in the realm of kinase inhibitors.[2][3][4]

Physicochemical & Reactivity Profile

The utility of this compound stems directly from its chemical and physical properties.

Physical and Chemical Properties
PropertyValueSource/Comment
Molecular Formula C₆H₄BrFN₂O₂-
Molecular Weight 235.01 g/mol [1]
Appearance Typically a solid[1]
Solubility Low in water; Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)[1]
Stability Stable under standard laboratory conditions; may react with strong oxidizing or reducing agents[1]
Chemical Reactivity: A Multi-Functional Hub

The synthetic versatility of this intermediate is dictated by the interplay of its substituents. The pyridine ring is rendered significantly electron-deficient by the strong electron-withdrawing effects of the nitro group at C3 and the fluorine atom at C5.[1] This electronic profile is the primary driver of its reactivity.

  • C2-Bromo Position: This site is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of aryl, heteroaryl, or alkyl groups.[5][6] This is a cornerstone reaction for building biaryl scaffolds common in many pharmaceuticals.

  • C3-Nitro Group: The nitro group is a powerful electron-withdrawing group that activates the pyridine ring towards nucleophilic attack. Furthermore, it can be readily reduced to an amino group (-NH₂).[1][7] This resulting amine provides a crucial handle for subsequent functionalization, such as amide bond formation or cyclization reactions, to complete the synthesis of a target molecule.[4]

  • C5-Fluoro Position: While the C-F bond is strong, the electron-deficient nature of the ring can make this position susceptible to nucleophilic aromatic substitution (SₙAr), particularly with potent nucleophiles under forcing conditions.[8] In SₙAr reactions on halopyridines, fluorine is often a better leaving group than heavier halogens.[8] However, the bromine at the activated C2 position is typically more reactive in cross-coupling reactions.

  • C4-Methyl Group: The methyl group provides steric hindrance and electronic influence, which can modulate the reactivity of the adjacent positions and affect the binding orientation of the final molecule within a biological target.

Caption: Key reactive sites and corresponding transformations of the title compound.

Core Application: Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Substituted pyridines are prevalent motifs in FDA-approved kinase inhibitors, often acting as the "hinge-binding" region that anchors the drug in the ATP-binding pocket of the enzyme.[4]

The synthetic strategy typically involves:

  • Suzuki Coupling: Introduction of a complex aryl or heteroaryl group at the C2 position.

  • Nitro Reduction: Conversion of the nitro group to an amine.

  • Further Elaboration: Using the newly formed amine as a point of attachment for another molecular fragment, often via amide coupling or reductive amination.

This sequence allows for the modular construction of potent and selective inhibitors for targets such as VEGFR2, EGFR, and Aurora kinases.[2][9][10]

Experimental Protocols

The following protocols are representative of the key transformations involving this compound. Researchers should perform their own reaction optimizations.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of an arylboronic acid to the C2 position of the pyridine ring.

Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for C(sp²)-C(sp²) bond formation. A palladium(0) catalyst is used to mediate the reaction cycle. A base is required to activate the boronic acid for transmetalation, and a phosphine ligand stabilizes the palladium catalyst.[5] A mixture of an organic solvent and water is often optimal for solubility of both the organic substrate and the inorganic base.[11]

G cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification A 1. Add Reagents (Substrate, Boronic Acid, Base, Solvent) to Flask B 2. Degas Mixture (N₂ or Ar purge) A->B C 3. Add Catalyst (e.g., Pd(PPh₃)₄) B->C D 4. Heat to 90 °C (under inert atmosphere) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool & Quench (Add water) E->F G 7. Extract (e.g., Ethyl Acetate) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: General workflow for the Suzuki-Miyaura cross-coupling protocol.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[11]

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)[11]

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.

  • Bubble the inert gas through the stirred solution for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask under a positive pressure of inert gas.

  • Fit the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

Work-up & Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Characterization:

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reduction of the Nitro Group

This protocol details the conversion of the C3-nitro group to a primary amine.

Rationale: The reduction of an aromatic nitro group is a fundamental and reliable transformation. Several methods exist, but catalytic hydrogenation or the use of a metal in acidic media (like iron or tin(II) chloride) are common.[7] Iron powder in the presence of an acid like acetic acid or ammonium chloride is a cost-effective and efficient method. The reaction is heterogeneous and proceeds on the surface of the iron particles.

G cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification A 1. Suspend Substrate and Iron Powder in Solvent (e.g., EtOH/H₂O) B 2. Add Acid Source (e.g., NH₄Cl or Acetic Acid) A->B C 3. Heat to Reflux (e.g., 80 °C) B->C D 4. Monitor Progress (TLC or LC-MS) C->D E 5. Cool & Filter (through Celite®) D->E F 6. Concentrate Solvent E->F G 7. Extract (e.g., DCM or EtOAc) F->G H 8. Dry & Concentrate to yield product G->H

Caption: General workflow for the reduction of the nitro group.

Reagents & Equipment:

  • Substituted 2-aryl-5-fluoro-4-methyl-3-nitropyridine (1.0 equiv)

  • Iron powder (<10 micron, 5.0-10.0 equiv)

  • Ammonium chloride (NH₄Cl, 4.0-5.0 equiv) or glacial acetic acid

  • Solvent system (e.g., Ethanol/Water, Isopropanol/Water)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Step-by-Step Procedure:

  • In a round-bottom flask, suspend the nitropyridine starting material (1.0 equiv) and iron powder (5.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (4.0 equiv) to the suspension.

  • Fit the flask with a condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

Work-up & Purification:

  • Cool the reaction mixture to room temperature.

  • Add a base (e.g., saturated NaHCO₃ solution) to neutralize the acid and basify the mixture to pH ~8-9.

  • Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the organic solvent.

  • Extract the remaining aqueous solution with ethyl acetate or dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the desired aminopyridine product, which can often be used in the next step without further purification.

Characterization:

  • Confirm the conversion via mass spectrometry (loss of 30 amu: NO₂ -> NH₂) and ¹H NMR (disappearance of nitro-aromatic signals and appearance of -NH₂ proton signal).

Safety & Handling

As a laboratory chemical, this compound and its derivatives must be handled with appropriate care.

  • Hazard Identification: Based on data for structurally similar compounds, this intermediate should be considered harmful if swallowed, in contact with skin, or if inhaled.[12][13] It is expected to cause skin and serious eye irritation, as well as potential respiratory irritation.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[16]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Pipzine Chemicals. (n.d.). 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine. Retrieved from [Link]

  • Chegg. (2022). Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • PubMed. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Autech Industry. (n.d.). Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate. Retrieved from [Link]

  • NIH. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Retrieved from [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine in Synthesis

Substituted pyridine scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to engage in critical biological interactions.[1][2] Among the vast array of available building blocks, this compound stands out as a highly versatile and strategically functionalized intermediate. Its utility is rooted in the distinct electronic and steric properties conferred by its substituents, making it an ideal substrate for diversification through modern synthetic methodologies.

This molecule is engineered for selective reactivity:

  • The 2-Bromo Group: Serves as the primary handle for palladium-catalyzed cross-coupling reactions, a powerful and widely used method for forming carbon-carbon and carbon-heteroatom bonds.[3][4]

  • Electron-Withdrawing Groups (Fluoro and Nitro): The strongly deactivating nitro group at the 3-position and the fluoro group at the 5-position significantly polarize the pyridine ring. This electronic pull activates the C2-Br bond, making it highly susceptible to oxidative addition by a Pd(0) catalyst, often allowing for milder reaction conditions compared to less activated aryl bromides.

  • The 4-Methyl Group: Provides a point of steric differentiation and can be important for modulating the physicochemical properties and metabolic stability of derivative compounds.

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—using this compound. We will delve into the mechanistic rationale behind protocol choices and provide detailed, field-tested methodologies designed for researchers, scientists, and drug development professionals.

Mechanistic Cornerstone: The General Palladium Cross-Coupling Catalytic Cycle

At the heart of these powerful transformations lies a well-understood catalytic cycle.[5] A grasp of this fundamental process is crucial for troubleshooting and optimizing reactions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step and is facilitated by the electron-deficient nature of the pyridine ring.

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings):

    • In Suzuki reactions, a base-activated organoboron species transfers its organic group to the palladium center.[6]

    • In Sonogashira reactions, a copper(I) acetylide typically transfers the alkyne group.

    • In Buchwald-Hartwig aminations, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[7]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar-Pd(II)(Br)L₂ pd0->pd2_ox Oxidative Addition (+ Ar-Br) pd2_trans Ar-Pd(II)(R)L₂ pd2_ox->pd2_trans Transmetalation (+ R-M) pd2_trans->pd0 product Ar-R (Coupled Product) pd2_trans->product Reductive Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl linkages due to the operational simplicity and the stability and low toxicity of the organoboron reagents.[6]

Principle & Causality

This reaction couples the 2-bromo position of our pyridine substrate with an aryl, heteroaryl, or vinyl boronic acid (or ester). The choice of catalyst, base, and solvent is paramount for success.

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly reliable and commercially available catalyst for this type of transformation.[8] It serves as a direct source of the active Pd(0) species.

  • Base Selection: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[6] Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are effective choices. K₃PO₄ is often preferred for heteroaryl substrates as it is less likely to cause side reactions.[8]

  • Solvent System: A mixture of an organic solvent and water is standard.[1] 1,4-Dioxane or DMF provides a medium to dissolve the organic components, while water is necessary to dissolve the inorganic base. This biphasic system enhances the reaction rate.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.03-0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture (1,4-dioxane and water) via syringe.

  • Place the flask in a preheated oil bath and stir the mixture vigorously at 85-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 6-18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Typical Suzuki-Miyaura Reaction Parameters
ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Reliable source of Pd(0); effective for aryl bromides.
Ligand Triphenylphosphine (part of catalyst)Moderately electron-rich, promotes catalytic cycle.
Base K₃PO₄ (2-3 equiv)Activates boronic acid, minimizes side reactions.
Solvent 1,4-Dioxane / H₂O (4:1)Dissolves both organic and inorganic reagents.
Temperature 85-95 °CProvides sufficient thermal energy for the catalytic cycle.
Expected Yield 60-95%Varies with the electronic nature of the boronic acid.

Sonogashira Coupling: Accessing Aryl-Alkynes

The Sonogashira reaction provides a direct and efficient pathway to synthesize C(sp²)-C(sp) bonds, coupling our pyridine substrate with a terminal alkyne.[9][10] The resulting aryl-alkynes are valuable intermediates for further functionalization or as core components in materials and pharmaceutical compounds.[11][12]

Principle & Causality

The classic Sonogashira protocol involves a dual-catalyst system.

  • Palladium Catalyst: As in the Suzuki coupling, a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ facilitates the main cross-coupling cycle.

  • Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is crucial. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species readily undergoes transmetalation with the Pd(II) complex, greatly accelerating the reaction and allowing it to proceed at or near room temperature.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two roles: it acts as the solvent (or co-solvent) and neutralizes the HBr generated during the reaction.

  • Solvent: A polar aprotic solvent like THF or DMF is often used to ensure solubility of all components.

Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02-0.05 equiv) or Pd(PPh₃)₄ (0.02-0.05 equiv)

  • Copper(I) Iodide (CuI) (0.05-0.10 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Add anhydrous THF (or DMF) and Et₃N via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive alkynes.

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Once complete, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Typical Sonogashira Reaction Parameters
ParameterConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Common and effective precatalyst.
Cu Co-catalyst CuI (5-10 mol%)Forms copper acetylide to facilitate transmetalation.
Base Et₃N (2-3 equiv or as solvent)Neutralizes HBr, facilitates copper acetylide formation.
Solvent THF or DMFGood solubility for reactants and catalysts.
Temperature 25-50 °CCopper co-catalysis allows for mild conditions.
Expected Yield 70-98%Generally a high-yielding reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation that was historically challenging.[13] It enables the coupling of our pyridine substrate with a wide range of primary and secondary amines, providing access to a diverse array of aminopyridine derivatives.[14][15]

Principle & Causality

This reaction is highly dependent on the synergistic interplay between the palladium catalyst, a specialized phosphine ligand, and a strong base.

  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ are common choices that form the active Pd(0) species in situ.

  • Ligand Selection: This is the most critical parameter. The electron-withdrawing nature of the substrate necessitates the use of bulky, electron-rich phosphine ligands. Ligands like Xantphos or Josiphos-type ligands are excellent choices. They accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[7][16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the palladium coordination sphere. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are the most common and effective bases for this purpose.[16]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.01-0.03 equiv) or Pd(OAc)₂ (0.02-0.06 equiv)

  • Phosphine Ligand (e.g., Xantphos) (1.2-1.5x the moles of Pd)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the palladium precursor, phosphine ligand, and NaOtBu to an oven-dried Schlenk flask.

  • Seal the vessel, remove from the glovebox (if used), and add anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add the this compound and the amine to the reaction mixture.

  • Heat the reaction to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions typically take 4-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), then wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Typical Buchwald-Hartwig Reaction Parameters
ParameterConditionRationale
Pd Precursor Pd₂(dba)₃ (1-3 mol%)Efficient source for generating Pd(0) in situ.
Ligand Xantphos or other bulky phosphinesAccelerates reductive elimination, enhances stability.
Base NaOtBu (1.4-2.0 equiv)Strong, non-nucleophilic base for amine deprotonation.
Solvent Anhydrous Toluene or DioxaneAprotic solvent required for the strong base.
Temperature 90-110 °CNecessary to drive the catalytic cycle to completion.
Expected Yield 55-90%Highly dependent on the steric and electronic nature of the amine.

General Experimental Workflow

The following diagram outlines a typical laboratory workflow for performing these cross-coupling reactions, from initial setup to final product characterization.

Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification setup 1. Add Solids to Oven-Dried Glassware inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert solvents 3. Add Degassed/ Anhydrous Solvents inert->solvents reagents 4. Add Liquid Reagents (Amine, Alkyne, etc.) solvents->reagents heat 5. Heat & Stir (Specified Temp.) reagents->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool to RT & Quench monitor->cool extract 8. Liquid-Liquid Extraction cool->extract purify 9. Column Chromatography extract->purify char 10. Characterization (NMR, MS) purify->char

Figure 2: Standard laboratory workflow for palladium-catalyzed cross-coupling reactions.

Safety & Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Anhydrous solvents like THF, dioxane, and toluene are flammable. Work away from ignition sources. Dioxane is a suspected carcinogen.

  • Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere. Triethylamine has a strong, unpleasant odor and is flammable.

  • Substrate: this compound is an irritant. Avoid inhalation and contact with skin and eyes.

Conclusion

This compound is a potent synthetic building block, primed for diversification. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide robust and reliable methods for its elaboration into complex molecular architectures. By understanding the mechanistic principles behind these transformations and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently generate libraries of novel pyridine derivatives for applications in drug discovery, materials science, and beyond. The protocols provided herein serve as a validated starting point for unlocking the synthetic potential of this valuable intermediate.

References

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 334-353.

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.

  • Pipzine Chemicals. (n.d.). 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine.

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Cross-Coupling Reactions of 3-Halo-2-aminopyridines. Angewandte Chemie International Edition, 50(29), 6552-6555.

  • Al-Masri, O. A., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397.

  • ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

  • PubMed. (2015). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2758-2781.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • Larhed, M., et al. (2011). Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. Angewandte Chemie International Edition, 50(36), 8344-8347.

  • Rasool, N., et al. (2014). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 19(9), 13695-13711.

  • Yu, Y., & Tambar, U. K. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science, 6(5), 2979-2983.

  • University of Southampton ePrints. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds.

  • ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

  • MedchemExpress. (n.d.). 2-Bromo-5-fluoropyridine.

  • ResearchGate. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.

  • Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate. (n.d.).

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine.

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Application Notes & Protocols: Strategic Functionalization of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine, a highly activated and versatile building block in medicinal chemistry and materials science. We delve into the mechanistic principles governing its reactivity, with a particular focus on the regioselectivity of substitution. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the selective functionalization of this substrate with various nucleophiles, including amines, alkoxides, and thiols. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific synthetic challenges.

Theoretical Framework & Mechanistic Insights

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Nucleophilic aromatic substitution is a stepwise addition-elimination process distinct from SN1 and SN2 reactions.[1] The reaction is characteristic of aromatic rings rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[2] The mechanism involves two key steps:

  • Nucleophilic Attack: An electron-rich nucleophile attacks the electron-poor carbon atom bearing a leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] This initial attack is typically the rate-determining step of the reaction.[2]

  • Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group.

The presence of EWGs, such as a nitro group (-NO₂), is crucial as they stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy and accelerating the reaction.[1][2]

Regioselectivity in this compound

The substrate this compound presents two potential sites for nucleophilic attack: the C2 position (bearing a bromo group) and the C5 position (bearing a fluoro group). While fluorine is typically a better leaving group than bromine in SNAr reactions due to its high electronegativity which makes the attached carbon more electrophilic, the regioselectivity in this specific molecule is dictated overwhelmingly by the position of the activating groups.[2][3][4]

  • Attack at C2 (Observed): The C2 position is ortho to both the ring nitrogen and the powerful electron-withdrawing nitro group at C3. A nucleophilic attack at this position generates a Meisenheimer complex where the negative charge is effectively delocalized onto the electronegative ring nitrogen and the oxygen atoms of the nitro group. This extensive stabilization makes the C2 position highly activated and the preferred site of reaction.

  • Attack at C5 (Disfavored): The C5 position is meta to the nitro group. Consequently, the negative charge in the corresponding Meisenheimer complex cannot be directly delocalized onto the nitro group through resonance. This lack of stabilization results in a much higher energy intermediate, making the substitution at C5 kinetically unfavorable.

Therefore, SNAr reactions on this substrate will selectively proceed via the displacement of the bromide at the C2 position.

Caption: Logical flow of the SNAr reaction at the activated C2 position.

Application Protocols

The following protocols are designed as robust starting points for the substitution of this compound with common classes of nucleophiles. Researchers should monitor reactions by TLC or LC-MS to determine optimal reaction times.

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol describes the synthesis of 4-(5-fluoro-4-methyl-3-nitropyridin-2-yl)morpholine. The use of a slight excess of the amine or an external non-nucleophilic base is recommended to neutralize the HBr generated.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Morpholine (2.2 eq)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Experimental Procedure:

    • To a solution of this compound (1.0 mmol, 235 mg) in 5 mL of DMF, add morpholine (2.2 mmol, 192 mg, 0.2 mL).

    • Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 2-4 hours.

    • Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL) followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

  • Causality and Insights:

    • Solvent: A polar aprotic solvent like DMF or ACN is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.

    • Stoichiometry: A second equivalent of the amine nucleophile acts as a base to quench the HBr formed during the reaction, driving the equilibrium towards the product. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.

Protocol 2: Alkoxylation with Sodium Methoxide

This protocol details the synthesis of 5-fluoro-2-methoxy-4-methyl-3-nitropyridine. This reaction requires anhydrous conditions as alkoxides are strong bases and sensitive to moisture.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Sodium methoxide (1.2 eq, either as a solid or a solution in methanol)

    • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether (Et₂O)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Experimental Procedure:

    • Dissolve this compound (1.0 mmol, 235 mg) in 5 mL of anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium methoxide (1.2 mmol, 65 mg) portion-wise over 5 minutes. If using a solution in methanol, add it dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Once the starting material is consumed, carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • The resulting crude product can be purified by flash chromatography if necessary.

  • Causality and Insights:

    • Anhydrous Conditions: Sodium methoxide is a strong base and will readily react with water. An inert atmosphere prevents degradation of the reagent and unwanted side reactions.

    • Quenching: The use of a mild acid like NH₄Cl neutralizes the excess sodium methoxide, preventing potential hydrolysis or other base-mediated reactions during workup.

Protocol 3: Thiolation with a Thiol (e.g., Benzyl Mercaptan)

This protocol describes the synthesis of 2-(benzylthio)-5-fluoro-4-methyl-3-nitropyridine. A base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Benzyl mercaptan (1.1 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

    • Acetonitrile (ACN)

    • Water

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Experimental Procedure:

    • To a suspension of potassium carbonate (1.5 mmol, 207 mg) in 5 mL of acetonitrile, add benzyl mercaptan (1.1 mmol, 137 mg, 0.13 mL). Stir for 10 minutes at room temperature to form the thiolate.

    • Add a solution of this compound (1.0 mmol, 235 mg) in 2 mL of acetonitrile.

    • Stir the mixture at 50 °C for 2-6 hours. Monitor the reaction by LC-MS or TLC.

    • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (30 mL), wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purify the product via flash column chromatography on silica gel.

  • Causality and Insights:

    • Base: An inorganic base like K₂CO₃ is sufficient to deprotonate the thiol, generating the highly nucleophilic thiolate in situ. Cs₂CO₃ can be used for less reactive systems due to its higher solubility and the "cesium effect".

    • Temperature: Heating is sometimes necessary to increase the reaction rate, especially with less nucleophilic thiols.

Data Summary & Characterization

The protocols described enable the synthesis of a diverse range of substituted nitropyridines. The expected outcomes are summarized below.

Protocol Nucleophile Base Solvent Temp (°C) Typical Yield Product Structure
2.1MorpholineExcess AmineDMF2585-95%4-(5-fluoro-4-methyl-3-nitropyridin-2-yl)morpholine
2.2MethanolNaOMeTHF0 to 2580-90%5-fluoro-2-methoxy-4-methyl-3-nitropyridine
2.3Benzyl MercaptanK₂CO₃ACN5075-88%2-(benzylthio)-5-fluoro-4-methyl-3-nitropyridine

Product Characterization: Successful synthesis should be confirmed using standard analytical techniques.

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and the regiochemistry of the substitution. The disappearance of the proton signal ortho to the bromine and the appearance of new signals corresponding to the introduced nucleophile are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment.

General Experimental Workflow

The overall process for performing these SNAr reactions follows a standardized laboratory workflow, which is crucial for reproducibility and safety.

experimental_workflow reagents 1. Reagent Preparation - Weigh Substrate - Measure Nucleophile, Solvent, Base setup 2. Reaction Setup - Assemble Glassware (N₂ atm if needed) - Add Reagents & Solvent reagents->setup Combine reaction 3. Reaction - Stirring at specified Temp - Monitor by TLC/LC-MS setup->reaction Initiate workup 4. Workup & Extraction - Quench Reaction - Liquid-Liquid Extraction reaction->workup Upon Completion purification 5. Purification - Dry Organic Layer - Concentrate Solvent - Column Chromatography workup->purification Crude Product characterization 6. Analysis - Obtain NMR, MS Data - Assess Purity & Yield purification->characterization Purified Product

Sources

Application of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data. I'm deep into Google searches, primarily focused on 2-Bromo-5-fluoro-4-methyl-3-nitropyridine. My key targets are its synthetic roles, particularly as a crucial intermediate, and documented biological activities. I'm also examining its use in the creation of known drug candidates. The initial data is promising.

Analyzing Search Results

I'm now analyzing the search results, zeroing in on reaction types for this compound. I'm prioritizing reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and looking for established protocols and conditions for similar substrates. I also am searching for instances of this compound in the synthesis of bioactive molecules, with particular attention to kinase inhibitors. This will inform the application note's structure.

Planning Application Note Structure

I'm now outlining the application note's structure. It'll start with an intro to the compound and its relevance. Sections will detail its use in drug synthesis, focusing on experimental protocols and rationale. I'll include Graphviz diagrams for reaction workflows and summarize data in tables. I'll also ensure all claims are well-cited with verifiable URLs. I'm aiming for scientific accuracy and clarity.

Initiating Note Generation

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Outlining Content Strategies

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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine in Medicinal Chemistry

This compound is a highly functionalized pyridine derivative poised as a versatile building block for the synthesis of novel heterocyclic compounds. Its strategic importance in medicinal chemistry and materials science stems from the orthogonal reactivity of its substituents. The pyridine core, being electron-deficient, is activated towards nucleophilic substitution, a characteristic further enhanced by the strongly electron-withdrawing nitro group at the 3-position.[1] This electronic arrangement makes the halogenated positions susceptible to a variety of synthetic transformations.

The bromine atom at the 2-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3] Concurrently, the fluorine atom at the 5-position, while also a potential site for nucleophilic aromatic substitution (SNAr), offers differential reactivity that can be exploited for sequential functionalization. The methyl group at the 4-position provides steric and electronic influence, potentially directing the regioselectivity of certain reactions and offering a site for further modification.

This application note provides detailed protocols for the utilization of this compound in key synthetic transformations to generate diverse heterocyclic scaffolds. The methodologies presented are based on established principles and protocols for structurally related compounds and are intended to serve as a robust starting point for optimization in the synthesis of novel chemical entities.[4][5]

I. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the construction of biaryl and N-aryl systems, which are prevalent motifs in biologically active molecules.[6]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a variety of (hetero)aryl boronic acids or esters.[3][7] The choice of catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad range of functional groups.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, typically requiring activation of the boron species by a base.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R'-B(OR)2 Base Pd(II)-R' Complex Pd(II)-R' Complex Transmetalation->Pd(II)-R' Complex Reductive Elimination Reductive Elimination Pd(II)-R' Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product Ar-R'

Caption: Suzuki-Miyaura Catalytic Cycle.

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromopyridines.[5]

Materials:

  • This compound

  • (Hetero)aryl boronic acid or pinacol ester (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the (hetero)aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst that is effective for a wide range of Suzuki couplings, including those with heteroaryl substrates.

  • Base: Potassium carbonate is a commonly used base that is effective in most cases. For less reactive boronic acids, the stronger base cesium carbonate may be beneficial.

  • Solvent: A mixture of dioxane and water is often optimal, as the water is necessary to facilitate the transmetalation step, while the dioxane ensures the solubility of the organic reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)LigandBase (eq)SolventTemp (°C)Typical YieldReference
Pd(dppf)Cl₂ (3)dppfK₂CO₃ (2)Dioxane/H₂O (4:1)9075-95%[5]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene10080-98%[6]
Pd(PPh₃)₄ (5)PPh₃Na₂CO₃ (2)DME/H₂O (3:1)8570-90%[3]

Yields are based on analogous systems and should be considered as a starting point for optimization.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines.[2] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines, including other heterocycles.

The catalytic cycle for the Buchwald-Hartwig amination is similar in principle to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to form the C-N bond and regenerate the catalyst.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination & Deprotonation R2NH Base Pd(II)-Amido Complex Pd(II)-Amido Complex Amine Coordination & Deprotonation->Pd(II)-Amido Complex Reductive Elimination Reductive Elimination Pd(II)-Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product Ar-NR2

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

This protocol is based on general procedures for the Buchwald-Hartwig amination of 2-bromopyridines.[2]

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos or a suitable Buchwald ligand (e.g., XPhos, SPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, combine Pd₂(dba)₃ (0.01-0.02 eq), the phosphine ligand (0.02-0.04 eq), and NaOtBu (1.4 eq).

  • Seal the flask and purge with argon for 10-15 minutes.

  • Add anhydrous toluene via syringe and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos or a Buchwald ligand is highly effective for C-N bond formation with a wide range of amines.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle. For more sensitive substrates, a weaker base like cesium carbonate may be used.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard for this reaction.

II. Nucleophilic Aromatic Substitution (SNAr): Exploiting the Electron-Deficient Ring

The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAr).[8] While both the bromo and fluoro substituents are potential leaving groups, the high electronegativity of fluorine generally makes the carbon to which it is attached more electrophilic and stabilizes the intermediate Meisenheimer complex, often leading to preferential substitution at the 5-position.[4] However, the substitution pattern of the specific substrate can influence regioselectivity.

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient pyridine ring at a carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Loss of Leaving Group: The leaving group is expelled, restoring the aromaticity of the ring.

SNAr_Reaction Start Ar-X + Nu- Attack Nucleophilic Attack Start->Attack Meisenheimer Meisenheimer Complex Attack->Meisenheimer Elimination Loss of Leaving Group Meisenheimer->Elimination Product Ar-Nu + X- Elimination->Product

Caption: General Mechanism of SNAr.

This protocol is based on general procedures for SNAr reactions on halopyridines.[8][9]

Materials:

  • This compound

  • Alcohol or thiol (1.5-2.0 equivalents)

  • Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.5-2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere, add the alcohol or thiol (1.5 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the corresponding alkoxide or thiolate.

  • Add a solution of this compound (1.0 eq) in THF.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale for Reagent Selection:

  • Base: A strong base like NaH or KOtBu is required to deprotonate the alcohol or thiol, generating the active nucleophile.

  • Solvent: A polar aprotic solvent like THF or DMF is suitable for SNAr reactions as it can solvate the cation of the base without deactivating the nucleophile.

Table 2: Representative Conditions for SNAr Reactions

NucleophileBase (eq)SolventTemp (°C)Expected ProductReference
R-OHNaH (1.5)THF655-Alkoxy derivative[9]
R-SHKOtBu (1.5)DMF805-Thioalkoxy derivative[8]
R₂NHK₂CO₃ (2.0)Acetonitrile805-Amino derivative[4]

Conditions are based on analogous systems and may require optimization for specific nucleophiles.

III. Subsequent Transformations and Safety Considerations

The products derived from these initial reactions can undergo further transformations to build even more complex heterocyclic systems. For example, the nitro group can be reduced to an amino group using standard conditions (e.g., H₂, Pd/C; or SnCl₂), which can then be used for the construction of fused ring systems such as imidazopyridines or triazolopyridines.[10]

Safety Precautions:

  • This compound and related halo-nitropyridines should be handled with care. They are potentially irritating to the skin, eyes, and respiratory system.

  • All reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic and should be handled under an inert atmosphere.

  • Sodium hydride and potassium tert-butoxide are highly reactive and moisture-sensitive bases that must be handled with extreme care.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols outlined in this application note for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide a solid foundation for researchers to explore the synthetic potential of this building block. The ability to selectively functionalize the pyridine ring at different positions opens up numerous possibilities for the generation of diverse molecular scaffolds for applications in drug discovery and materials science. It is recommended that the reaction conditions for each specific substrate combination be optimized to achieve the desired outcome with maximum efficiency.

References

  • Pipzine Chemicals. (n.d.). 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine. Retrieved January 26, 2026, from [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • The Journal of Organic Chemistry. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)
  • PMC - NIH. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • MDPI. (2017).
  • PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.

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Application Notes and Protocols for the Functionalization of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Chemistry

2-Bromo-5-fluoro-4-methyl-3-nitropyridine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] Its unique arrangement of substituents—a reactive bromine atom, an activatable fluorine, a directing methyl group, and a strongly electron-withdrawing nitro group—offers a rich platform for selective chemical modifications. The strong electron-withdrawing nature of the nitro and fluoro groups significantly reduces the electron density of the pyridine ring, making it highly susceptible to a variety of transformations.[1] This guide provides a comprehensive overview of the reactivity of this scaffold and detailed protocols for its strategic functionalization.

Molecular Properties and Reactivity Analysis

The chemical behavior of this compound is governed by the interplay of its substituents. The nitro group at the 3-position, along with the fluorine at the 5-position, strongly deactivates the ring towards electrophilic aromatic substitution but markedly activates it for nucleophilic aromatic substitution (SNAr).[1] The bromine atom at the 2-position serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions. The methyl group at the 4-position provides steric hindrance and electronic influence that can modulate the reactivity of the adjacent positions.

PropertyValue/DescriptionSource
Chemical Formula C₆H₄BrFN₂O₂[1]
Molecular Weight 235.01 g/mol [1]
Appearance Typically a solid[1]
Solubility Low in water; soluble in common organic solvents like dichloromethane and chloroform.[1]
Stability Stable under normal conditions, but may react with strong oxidizing or reducing agents.[1]

Strategic Functionalization Pathways

The functionalization of this compound can be strategically directed to several key positions. The primary avenues for modification include:

  • Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position (C-Br bond): This is the most common and versatile approach for introducing carbon-carbon and carbon-heteroatom bonds.

  • Nucleophilic Aromatic Substitution (SNAr) at the C5-Position (C-F bond): The fluorine atom is activated by the adjacent nitro group, making it a viable site for substitution by various nucleophiles.

  • Modification of the Nitro Group: The nitro group can be reduced to an amine, which opens up a vast array of subsequent functionalization chemistries.

Caption: Key functionalization pathways for this compound.

Protocols for Palladium-Catalyzed Cross-Coupling at the C2-Position

The C2-bromo substituent is the primary site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino groups.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl compounds by coupling the bromopyridine with a boronic acid or ester.[2] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient heteroaryl halides.

Rationale for Component Selection:

  • Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a common choice, though more advanced catalysts with bulky, electron-rich phosphine ligands can offer improved reactivity for heteroaromatic substrates.

  • Ligand: Triphenylphosphine (in Pd(PPh₃)₄) is often sufficient, but for challenging couplings, ligands like XPhos or SPhos can be beneficial.

  • Base: A base is necessary to activate the boronic acid for transmetalation.[3] Aqueous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and tolerate a wide range of functional groups.[2]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.[2]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

CatalystLigandBaseSolventTemp (°C)Typical Yield
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O90Good to Excellent
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O100Excellent
Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes from aryl halides and terminal alkynes, co-catalyzed by palladium and copper(I).[4]

Rationale for Component Selection:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are standard choices.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the traditional Sonogashira mechanism.

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, often serving as the solvent as well.

  • Solvent: Anhydrous THF or DMF can be used if the amine base is not the solvent.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., anhydrous THF), add the terminal alkyne (1.5 eq.), copper(I) iodide (5 mol%), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%).

  • Inert Atmosphere: Degas the mixture with a stream of nitrogen or argon for 15 minutes.

  • Base Addition: Add an amine base such as triethylamine (3.0 eq.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[5] This reaction couples the bromopyridine with a primary or secondary amine.

Rationale for Component Selection:

  • Catalyst/Ligand System: A palladium precatalyst (e.g., Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) is typically required for high efficiency.[6]

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[7]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and sodium tert-butoxide (1.4 eq.) in a reaction vessel.

  • Reagent Addition: Add the solvent (e.g., toluene), followed by this compound (1.0 eq.) and the amine (1.2 eq.).

  • Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress.

  • Workup: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product using column chromatography.

Protocols for Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitro and fluoro groups, facilitates SNAr reactions. The fluorine at C5 is a likely site for substitution by soft nucleophiles.

Protocol 4: SNAr with Amine Nucleophiles

This protocol describes the displacement of the C5-fluorine with a primary or secondary amine.

Rationale for Component Selection:

  • Nucleophile: A wide range of primary and secondary amines can be used.

  • Base: A mild base like potassium carbonate (K₂CO₃) or a tertiary amine base like diisopropylethylamine (DIPEA) is often sufficient to act as a proton scavenger.

  • Solvent: A polar aprotic solvent such as DMSO or DMF is ideal for promoting SNAr reactions.

Detailed Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in DMSO.

  • Reagent Addition: Add the amine nucleophile (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 5: Nitro Group Reduction

The reduction of the nitro group to an amine opens up a new set of functionalization possibilities, such as diazotization or acylation.

Rationale for Reagent Selection:

  • Reducing Agent: Several reagents can effect this transformation. Catalytic hydrogenation (H₂, Pd/C) is very effective but may also reduce other functional groups.[8] Chemical reducing agents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are often preferred for their chemoselectivity, preserving the bromo and fluoro substituents.[8]

Detailed Protocol (using Iron):

  • Reaction Setup: Suspend this compound (1.0 eq.) and iron powder (5.0 eq.) in a mixture of ethanol and water.

  • Acid Addition: Add a catalytic amount of a mild acid, such as acetic acid or ammonium chloride.

  • Reaction: Heat the mixture to reflux (around 80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction and filter through a pad of celite to remove the iron salts, washing the pad with ethanol.

  • Extraction and Purification: Concentrate the filtrate. Basify the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer, concentrate, and purify the resulting aminopyridine by column chromatography.

Conclusion

This compound is a richly decorated scaffold that offers multiple, distinct handles for chemical modification. Through the judicious application of modern synthetic methodologies such as palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and chemoselective reduction, researchers can access a diverse array of novel pyridine derivatives. The protocols outlined in this guide provide a robust starting point for the exploration of this versatile building block in the development of new pharmaceuticals and advanced materials.

References

  • Pipzine Chemicals. 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine. Available at: [Link]

  • Chiasma, R. et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. Available at: [Link]

  • Biscoe, M. R. et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(35), 11590–11591. Available at: [Link]

  • Chinchilla, R. & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Hassan, J. et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]

  • Shang, R. et al. (2017). Palladium-Catalyzed C–O Bond Activation. Catalysis Science & Technology, 7(20), 4035-4047. Available at: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • Myers, A. G. Research Group, Harvard University. Directed ortho metalation. Available at: [Link]

  • ResearchGate. Palladium-catalyzed C–Si bond formation via denitrative cross-coupling of nitroarenes with hexamethyldisilane. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Organic Reactions. Nitro Reduction - Common Conditions. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Modern Agrochemical Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Abstract: The imperative to feed a growing global population sustainably necessitates continuous innovation in agrochemical research. Modern synthetic chemistry provides the tools to develop next-generation herbicides, fungicides, and insecticides that are not only highly effective but also possess improved selectivity and more favorable environmental and toxicological profiles. This guide moves beyond classical synthetic approaches to detail the application of advanced, efficient, and sustainable methodologies, including transition-metal catalysis, biocatalysis, and flow chemistry. We provide field-proven insights into the rationale behind these experimental choices, detailed step-by-step protocols for the synthesis of key agrochemical scaffolds, and visual workflows to elucidate complex processes. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors who are looking to leverage cutting-edge synthetic strategies to accelerate their discovery and development pipelines.

Introduction: The Evolving Landscape of Agrochemical Synthesis

The development of agrochemicals, from early inorganic compounds to the first generation of synthetic organics like DDT and 2,4-D, has been a story of advancing technology to meet agricultural challenges.[1] However, issues such as pest resistance, environmental persistence, and off-target toxicity have driven the industry towards a new paradigm. The goal of modern agrochemical synthesis is no longer just efficacy, but a holistic performance profile encompassing high target specificity, low application rates, and rapid environmental degradation.[2][3]

A significant driver of innovation has been the study of natural products. Molecules produced by plants and microorganisms for their own defense often possess complex structures and novel modes of action, serving as invaluable templates for synthetic chemists.[4][5] The pyrethroids, inspired by pyrethrum from chrysanthemum flowers, are a classic example of how a natural product can be optimized through synthesis to create a globally important class of insecticides.[4] This "nature-derived" approach, combined with powerful new synthetic tools, enables the creation of compounds that are both potent and compatible with sustainable agricultural practices.

Core Synthetic Strategies in Modern Agrochemical Development

The modern synthetic chemist's toolkit has expanded dramatically, allowing for the construction of complex molecules with unprecedented efficiency and precision. These strategies are central to creating the next generation of agrochemicals.

Catalytic C–H Functionalization: A Paradigm Shift in Molecular Construction

Traditionally, constructing complex organic molecules, particularly those based on aromatic or heterocyclic scaffolds, required a multi-step process of "pre-functionalization," where reactive groups like halides are installed to enable subsequent cross-coupling reactions. C–H functionalization revolutionizes this logic by allowing for the direct conversion of ubiquitous carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds.[6][7] This strategy, often employing transition-metal catalysts (e.g., palladium, rhodium, iridium), offers a more atom-economical and step-efficient route to novel analogues.[8] For agrochemical discovery, this is particularly powerful for late-stage diversification, where a core structure can be rapidly modified at various positions to explore structure-activity relationships (SAR).[9]

ch_activation_workflow cluster_traditional Traditional Cross-Coupling cluster_ch C-H Functionalization A Aromatic Core B Pre-functionalization (e.g., Halogenation) A->B C Activated Core (Ar-X) B->C I Direct C-H Activation [Pd Catalyst] E Coupling Reaction (e.g., Suzuki) C->E D Coupling Partner (R-B(OH)2) D->E F Functionalized Product (Ar-R) E->F G Aromatic Core (Ar-H) G->I H Coupling Partner (R-X) H->I J Functionalized Product (Ar-R) I->J

Caption: C-H functionalization streamlines synthesis by bypassing pre-activation steps.

Asymmetric Catalysis for Chiral Agrochemicals

Many agrochemicals contain stereocenters, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired biological activity, while the other may be inactive or even contribute to undesirable off-target effects. Catalytic asymmetric synthesis is a powerful method to selectively produce the desired enantiomer, leading to more active and safer products that can be applied at lower rates.[10] This is achieved using chiral catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts).[11] Key transformations like asymmetric hydrogenation, epoxidation, and dihydroxylation are now routinely used in the large-scale production of chiral agrochemicals.[10][11]

Chiral Agrochemical Class Key Asymmetric Transformation Catalyst System Example
Metolachlor HerbicideAsymmetric Hydrogenation of an Iminium IonIridium complex with a chiral ferrocenyl diphosphine ligand (e.g., Xyliphos)
Fenpicoxamid (Inatreq™) Fungicide(Derived from a chiral natural product)The core chiral structure is derived from the fermentation of Streptomyces spp.[12]
(S)-Indoxacarb InsecticideAsymmetric DihydroxylationOsmium tetroxide with a chiral cinchona alkaloid-derived ligand (e.g., AD-mix-β)
Deltamethrin InsecticideAsymmetric CyclopropanationCopper complex with a chiral Schiff base ligand
Biocatalysis: Leveraging Nature's Catalysts

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers exceptional levels of selectivity (chemo-, regio-, and stereoselectivity) under very mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).[13] For agrochemical synthesis, enzymes like lipases, ketoreductases, and transaminases can be used to resolve racemic mixtures or create chiral building blocks with near-perfect enantiomeric excess.[14][15] Advances in protein engineering and recombinant DNA technology have made it possible to tailor enzymes for specific non-natural substrates and improve their stability for industrial processes, making biocatalysis a viable and sustainable alternative to traditional chemical methods.[16]

biocatalysis_workflow Substrate Prochiral or Racemic Substrate Reaction Bioreactor Aqueous Buffer, Mild Temp/pH Substrate->Reaction Enzyme Enzyme (e.g., Ketoreductase) Enzyme->Reaction Cofactor Cofactor Regeneration (e.g., NAD+/NADH) Cofactor->Reaction Recycling Product Enantiopure Product Reaction->Product Separation Downstream Processing Product->Separation Final Purified Active Enantiomer Separation->Final

Caption: A typical biocatalytic process for generating a chiral molecule.

Flow Chemistry for Process Intensification

Flow chemistry involves performing chemical reactions in a continuously flowing stream through a reactor, rather than in a conventional batch vessel.[17] This technology offers significant advantages in safety, efficiency, and scalability.[18] The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise control over reaction parameters.[19] This makes it possible to safely perform highly exothermic reactions or use hazardous intermediates that would be difficult to control on a large scale in a batch reactor.[19] For agrochemical production, this translates to higher yields, improved purity, reduced waste, and faster process development from the lab to manufacturing scale.[20][21]

Application Protocols: Case Studies in Agrochemical Synthesis

The following protocols are representative examples demonstrating the application of modern synthetic methods to key agrochemical classes.

Case Study 1: Synthesis of a Pyrazole Carboxamide Fungicide Precursor

Rationale: Pyrazole carboxamides are a cornerstone of modern fungicides, with many acting as succinate dehydrogenase inhibitors (SDHIs).[22][23] Their synthesis often involves the coupling of a pyrazole carboxylic acid with a substituted aniline. This protocol outlines a robust and widely applicable amide coupling procedure.

Protocol: Synthesis of N-(2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

  • Acid Chloride Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (5.0 g, 25.8 mmol).

    • Add thionyl chloride (15 mL, 206 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

    • Heat the mixture to reflux (approx. 80 °C) and stir for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is used directly in the next step.[24]

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous dichloromethane (DCM, 50 mL) in a 250 mL flask and cool the solution to 0 °C in an ice bath.

    • In a separate beaker, dissolve 2-methylaniline (2.76 g, 25.8 mmol) and triethylamine (4.3 mL, 30.9 mmol) in anhydrous DCM (20 mL).

    • Add the aniline solution dropwise to the cold acid chloride solution over 30 minutes with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure title compound.

Case Study 2: Synthesis of a Sulfonylurea Herbicide Precursor via a Non-Phosgene Method

Rationale: Sulfonylurea herbicides are highly potent with low application rates.[25] Traditional synthesis routes often employed highly toxic phosgene.[26] Modern methods utilize safer carbamate intermediates, which can be prepared from less hazardous reagents. This protocol details the condensation of a sulfonamide with a pyrimidine carbamate.

Protocol: Synthesis of a Generic Sulfonylurea Bridge

  • Preparation of the Phenyl Carbamate Intermediate (Not Shown): The required N-(pyrimidin-2-yl)phenylcarbamate can be synthesized by reacting 2-aminopyrimidine with phenyl chloroformate. This step avoids the use of phosgene.

  • Condensation Reaction:

    • To a flame-dried 100 mL flask under a nitrogen atmosphere, add 2-methoxybenzenesulfonamide (3.0 g, 16.0 mmol) and anhydrous acetonitrile (40 mL).

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.68 g, 17.6 mmol) and stir the mixture at room temperature for 15 minutes to form the sulfonamide salt.

    • Add the N-(4,6-dimethoxypyrimidin-2-yl)phenylcarbamate (4.4 g, 16.0 mmol) in one portion.

    • Heat the reaction mixture to 60 °C and stir for 6-8 hours. Monitor the reaction by HPLC or TLC until the starting sulfonamide is consumed.[27]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and water (30 mL).

    • Acidify the aqueous layer to pH ~3 by the dropwise addition of 2 M HCl. A white precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting solid can be purified by trituration with diethyl ether or recrystallization from a suitable solvent system to yield the pure sulfonylurea product.

Case Study 3: Late-Stage C-H Arylation of a Neonicotinoid-like Scaffold

Rationale: Neonicotinoids are an important class of insecticides.[28] Creating novel analogues to overcome resistance or improve safety profiles is a key research goal. This hypothetical protocol demonstrates how late-stage C-H activation can be used to directly arylate a simplified heterocyclic core, a strategy applicable for rapid SAR exploration.[29][30]

Protocol: Palladium-Catalyzed C-H Arylation of 1-Methylimidazole

  • Reaction Setup:

    • To a 25 mL Schlenk tube, add 1-methylimidazole (164 mg, 2.0 mmol), 4-iodotoluene (654 mg, 3.0 mmol), palladium(II) acetate (Pd(OAc)₂, 22.4 mg, 0.1 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 552 mg, 4.0 mmol).

    • Evacuate and backfill the tube with nitrogen or argon three times.

    • Add anhydrous N,N-dimethylacetamide (DMA, 4 mL) via syringe.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously for 24 hours.

    • Monitor the formation of the product and consumption of the starting material by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a quenched aliquot.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate (10 mL).

    • Combine the filtrates and wash with water (3 x 15 mL) to remove the DMA.

    • Wash the organic layer with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to isolate the desired C-H arylated product, 1-methyl-2-(p-tolyl)imidazole.

Self-Validating Systems: Characterization and Analysis

Every protocol must be a self-validating system. The identity and purity of all synthesized compounds must be rigorously confirmed.

  • Reaction Monitoring: TLC, GC-MS, and LC-MS are essential for tracking reaction progress and identifying the formation of byproducts.

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is the primary tool for confirming the chemical structure of the final product.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, which should typically be >95% for biological screening.

  • Identity Confirmation: High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.

Conclusion and Future Outlook

The synthesis of agrochemicals has evolved into a highly sophisticated science, driven by the need for sustainable and effective crop protection solutions. Modern catalytic methods, biocatalysis, and process intensification technologies like flow chemistry are no longer niche academic pursuits but are integral to the industrial discovery and production of new active ingredients.[31] These strategies enable the creation of complex, highly specific, and safer molecules with greater efficiency and less environmental impact than ever before. Looking forward, the integration of computational chemistry, machine learning for reaction prediction, and the discovery of novel enzymatic pathways will continue to accelerate innovation, paving the way for a new generation of agrochemicals that can meet the challenges of global food security.

References

  • (PDF) Synthesis of New Agrochemicals - ResearchGate. Available at: [Link]

  • Natural Products in the Discovery of Agrochemicals - CHIMIA. Available at: [Link]

  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Available at: [Link]

  • Recent innovations in crop protection research - PMC - PubMed Central. Available at: [Link]

  • (PDF) Biocatalysis Applied to the Synthesis of Agrochemicals - ResearchGate. Available at: [Link]

  • Recent Advances in C–H Functionalization | The Journal of Organic Chemistry. Available at: [Link]

  • CN1171197A - Method for synthesizing herbicide of sulfonylureas - Google Patents.
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC. Available at: [Link]

  • Design, Synthesis, and Insecticidal Evaluation of Neonicotinoids with Conjugated Diene | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals? - PMC - NIH. Available at: [Link]

  • Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Recent Developments in Agrochemicals-Synthetic and Natural - ResearchGate. Available at: [Link]

  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives - ResearchGate. Available at: [Link]

  • C–H Activation‐Based Strategy for Natural Product Synthesis - ResearchGate. Available at: [Link]

  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Chemistry of Agrochemicals - American Chemical Society. Available at: [Link]

  • New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate - Taylor & Francis. Available at: [Link]

  • New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. Available at: [Link]

  • A Comment on Continuous Flow Technologies within the Agrochemical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • (PDF) SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES - ResearchGate. Available at: [Link]

  • CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents.
  • Applied Catalysis in Chemical Industry: Synthesis, Catalyst Design, and Evaluation - MDPI. Available at: [Link]

  • Biocatalysis: landmark discoveries and applications in chemical synthesis - RSC Publishing. Available at: [Link]

  • (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - ResearchGate. Available at: [Link]

  • Understanding flow chemistry for the production of active pharmaceutical ingredients - NIH. Available at: [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews - ACS Publications. Available at: [Link]

  • Chemical drivers of crop development: A review on agrochemical interventions. Available at: [Link]

  • Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance - PubMed. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI. Available at: [Link]

  • Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PubMed Central. Available at: [Link]

  • Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry - Hilaris Publisher. Available at: [Link]

  • Neonicotinoid Nitroguanidine Insecticide Metabolites: Synthesis and Nicotinic Receptor Potency of Guanidines, Aminoguanidines, and Their Derivatives | Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • Sustainable synthesis of fine chemicals using biocatalysis - International Journal of Advanced Chemistry Research. Available at: [Link]

  • A Comment on Continuous Flow Technologies within the Agrochemical Industry - University of Cambridge. Available at: [Link]

  • The Influence of Mechanochemical Activation on the Properties of a Double Complex Salt [Co(NH 3 ) 6 ][Fe(CN) 6 ] and Its Thermolysis Products - MDPI. Available at: [Link]

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC - NIH. Available at: [Link]

  • Biocatalysis Applied to the Synthesis of Agrochemicals - Ingenta Connect. Available at: [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - NIH. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve your synthesis yield and purity. The protocols and insights provided herein are based on established principles of heterocyclic chemistry and analogous transformations reported in the scientific literature.

Introduction

This compound is a key building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring both electron-withdrawing (nitro, fluoro, bromo) and electron-donating (methyl) groups, makes it a versatile intermediate for the synthesis of complex molecular architectures. However, the precise regiochemical control required for its synthesis can be challenging. This guide will walk you through a plausible synthetic route, highlight potential pitfalls, and offer solutions to common problems.

Proposed Synthetic Pathway

Based on analogous reactions for polysubstituted pyridines, a viable synthetic route starting from the commercially available 2-amino-4-methylpyridine is proposed. This multi-step synthesis involves protection, nitration, diazotization/fluorination, and a final bromination step.

Synthetic_Pathway cluster_0 Synthesis Workflow A 2-Amino-4-methylpyridine B 2-Acetamido-4-methylpyridine A->B Acetic Anhydride C 2-Acetamido-4-methyl-3-nitropyridine B->C HNO3/H2SO4 D 2-Amino-4-methyl-3-nitropyridine C->D Acid Hydrolysis E 2-Fluoro-4-methyl-3-nitropyridine D->E 1. NaNO2, HBF4 2. Heat (Balz-Schiemann) F This compound E->F NBS/H2SO4

Caption: Proposed synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in 2-amino-4-methylpyridine protected before nitration?

A1: The amino group is a strong activating group and is also susceptible to oxidation by the nitrating agent (a mixture of nitric and sulfuric acid). Acetylation protects the amino group from oxidation and modulates its directing effect, favoring nitration at the C3 position. Without protection, the reaction can lead to a mixture of undesired products and decomposition of the starting material.

Q2: What is the rationale behind the Balz-Schiemann reaction for introducing the fluorine atom?

A2: The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring. It proceeds via the thermal decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding amine. This method is often preferred over nucleophilic aromatic substitution with fluoride ions, which can be challenging on electron-rich pyridine rings.

Q3: What are the expected challenges in the final bromination step?

A3: The final bromination of 2-fluoro-4-methyl-3-nitropyridine is an electrophilic aromatic substitution. The pyridine ring is already deactivated by the nitro and fluoro groups. Therefore, forcing conditions, such as the use of N-bromosuccinimide (NBS) in strong acid, may be required. A potential side reaction is the bromination at other positions if the reaction conditions are not carefully controlled.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps Scientific Rationale
Low yield in the nitration step (Step 2) Incomplete reaction or formation of multiple isomers.1. Ensure slow and controlled addition of the nitrating agent at low temperatures (0-5 °C). 2. Increase the reaction time or slightly elevate the temperature after the initial addition. 3. Use a stronger nitrating agent if necessary, but with caution.Nitration is a highly exothermic reaction. Poor temperature control can lead to side reactions and decomposition. The directing effects of the substituents can lead to isomer formation, which can sometimes be influenced by reaction conditions.
Incomplete diazotization (Step 4) Impure starting amine or incorrect stoichiometry of reagents.1. Ensure the starting amine (2-amino-4-methyl-3-nitropyridine) is pure and dry. 2. Use freshly prepared sodium nitrite solution. 3. Maintain a low temperature (-5 to 0 °C) during the addition of sodium nitrite.Diazonium salts are unstable at higher temperatures. The purity of the starting amine is crucial for a clean reaction.
Low yield in the Balz-Schiemann reaction (Step 4) Incomplete decomposition of the diazonium salt or side reactions.1. Ensure the diazonium tetrafluoroborate salt is completely dry before thermal decomposition. 2. Optimize the decomposition temperature; too low may be incomplete, too high can lead to charring. 3. Consider photolytic decomposition as an alternative to thermal decomposition.The presence of water can interfere with the reaction. The decomposition temperature is a critical parameter that needs to be optimized for each substrate.
Formation of multiple products in the bromination step (Step 5) Lack of regioselectivity.1. Use a milder brominating agent or less harsh reaction conditions. 2. Optimize the reaction temperature and time. 3. Consider using a catalyst to improve regioselectivity.The electronic properties of the substituents on the pyridine ring will dictate the position of bromination. Fine-tuning the reaction conditions can help favor the desired isomer.
Difficulty in purifying the final product Presence of starting materials or isomeric byproducts.1. Use column chromatography with a suitable solvent system for purification. 2. Recrystallization from an appropriate solvent can also be effective for removing impurities.The polarity of the final product and its impurities will determine the most effective purification method.

Experimental Protocols

Step 1: Synthesis of 2-Acetamido-4-methylpyridine

  • To a stirred solution of 2-amino-4-methylpyridine (1 eq.) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add acetic anhydride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 2-Acetamido-4-methyl-3-nitropyridine

  • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 2-acetamido-4-methylpyridine (1 eq.) while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the desired product.

Step 3: Synthesis of 2-Amino-4-methyl-3-nitropyridine

  • Reflux the 2-acetamido-4-methyl-3-nitropyridine (1 eq.) in a mixture of concentrated hydrochloric acid and water for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base to precipitate the product.

  • Filter the solid, wash with water, and dry.

Step 4: Synthesis of 2-Fluoro-4-methyl-3-nitropyridine (Balz-Schiemann Reaction)

  • Dissolve 2-amino-4-methyl-3-nitropyridine (1 eq.) in a solution of tetrafluoroboric acid (HBF4) at 0 °C.

  • To this solution, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the diazonium tetrafluoroborate salt.

  • Filter the precipitated salt, wash with cold ether, and dry under vacuum.

  • Gently heat the dry diazonium salt until nitrogen evolution ceases. The crude product can be purified by distillation or chromatography.

Step 5: Synthesis of this compound

  • To a solution of 2-fluoro-4-methyl-3-nitropyridine (1 eq.) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture onto ice and extract the product with a suitable organic solvent.

  • Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Mechanistic Insights

Regioselectivity in Nitration:

The nitration of 2-acetamido-4-methylpyridine is directed to the C3 position due to the combined directing effects of the acetamido and methyl groups. The acetamido group is a moderately activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The C3 and C5 positions are activated, but the C3 position is generally favored.

Caption: Directing effects in the nitration of 2-acetamido-4-methylpyridine.

References

  • Pipzine Chemicals. 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine. [Link]

Sources

Technical Support Center: Purification of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine (C₆H₄BrFN₂O₂). The methodologies and troubleshooting advice are grounded in established chemical principles and tailored to the specific structural characteristics of this substituted nitropyridine.

Core Concepts in Purifying Substituted Nitropyridines

This compound is a moderately polar, solid organic compound. Its purification is often complicated by the presence of structurally similar impurities, such as positional isomers, which can arise during synthesis. The strong electron-withdrawing nature of the nitro group and the halogen substituents significantly influences the molecule's polarity and reactivity, making careful selection of purification techniques essential.[1] The primary purification strategies involve leveraging differences in solubility (recrystallization) and polarity (chromatography) between the target compound and its impurities.

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Scenario 1: Column Chromatography Yields Poor Separation

  • Question: My column chromatography run is not effectively separating the desired product from a closely-eluting impurity. What steps can I take to improve resolution?

  • Answer: This is a classic challenge, often caused by impurities having very similar polarity to the target compound. The key is to alter the selectivity of your chromatographic system.

    • Causality: The separation on a silica gel column is governed by the polarity of the mobile phase and its interaction with the stationary phase. If two compounds have nearly identical polarity, they will travel through the column at a similar rate.

    • Immediate Actions:

      • Flatten the Gradient: If using a solvent gradient, make it shallower around the elution point of your compound. A slower increase in polarity gives more time for separation to occur.

      • Switch to Isocratic Elution: Once you've identified the approximate solvent ratio for elution (e.g., via Thin Layer Chromatography - TLC), switch to an isocratic (constant solvent ratio) system that is slightly less polar. This will increase the retention time and improve separation.

    • Advanced Optimization:

      • Change Solvent System: The choice of solvents is critical. If a standard Hexane/Ethyl Acetate system is failing, introduce a solvent with different chemical properties. For example, replacing Ethyl Acetate with Dichloromethane (DCM) or adding a small percentage of Methanol can alter the hydrogen bonding and dipole-dipole interactions, thereby changing the elution order and improving separation.

      • Consider a Different Stationary Phase: While silica is standard, for very difficult separations, consider using alumina or a reverse-phase (C18) column, which separates based on hydrophobicity rather than polarity.[2]

Scenario 2: Product Fails to Crystallize or Oils Out During Recrystallization

  • Question: I've dissolved my crude product in a hot solvent, but upon cooling, it either remains in solution or forms an oil instead of crystals. How can I induce proper crystallization?

  • Answer: This issue, known as "oiling out," occurs when the compound's solubility in the cooling solvent is still too high, or when the solution becomes supersaturated too quickly for a crystal lattice to form.

    • Causality: Crystal formation is an ordered process. If the solution cools too rapidly or if impurities are present that inhibit lattice formation, the compound may crash out as an amorphous oil.

    • Troubleshooting Steps:

      • Introduce a "Poor" Solvent (Anti-Solvent): The most effective solution is a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Ethyl Acetate). Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble (e.g., Hexane, Heptane) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

      • Slow Cooling is Crucial: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. This slow temperature reduction encourages the formation of larger, purer crystals.

      • Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure product, add a single "seed crystal" to the cooled solution to initiate crystallization.

Scenario 3: Persistent Color in the Final Product

  • Question: After purification, my product remains yellow or brown. How can I remove these colored impurities?

  • Answer: Colored impurities are often highly conjugated organic molecules. They can sometimes be removed with a simple, targeted treatment.

    • During Recrystallization: Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot, dissolved solution. Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal, and then proceed with the cooling and crystallization steps as usual.[3]

    • During Chromatography: Colored impurities are often either very polar or very non-polar. They may stick to the top of the silica column or elute very quickly. Careful fraction collection is key. If they co-elute, the charcoal treatment prior to a final recrystallization is the best approach.

Troubleshooting Workflow Diagram

G cluster_start Initial State cluster_problems Problem Identification cluster_solutions Solution Pathways start Crude Product (Post-Workup) prob1 Low Purity / Isomers Present start->prob1 prob2 Oiling Out / No Crystals start->prob2 prob3 Persistent Color start->prob3 sol1a Optimize Column: 1. Flatten Gradient 2. Change Solvents (e.g., DCM/MeOH) prob1->sol1a sol1b Recrystallize prob1->sol1b sol2a Use Two-Solvent System (e.g., DCM/Hexane) prob2->sol2a sol3a Charcoal Treatment during Recrystallization prob3->sol3a sol3b Isolate during Chromatography prob3->sol3b end_node Pure Product sol1a->end_node sol1b->prob2 If oils out sol1b->prob3 If colored sol1b->end_node sol2b Ensure Slow Cooling & Scratch/Seed Flask sol2a->sol2b sol2b->end_node sol3a->end_node sol3b->end_node

Caption: Troubleshooting workflow for purification challenges.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect in crude this compound?

    • A1: Synthesis of such a molecule typically involves sequential nitration and halogenation of a substituted pyridine precursor. Therefore, common impurities include unreacted starting materials, byproducts from incomplete reactions, and most notably, positional isomers where the functional groups are arranged differently on the pyridine ring. The separation of these isomers is often the primary purification challenge.[3]

  • Q2: What is the general solubility profile of this compound?

    • A2: As a substituted nitropyridine, it is expected to have very low solubility in water but good solubility in common polar aprotic organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone.[1] Its solubility in alcohols like ethanol and methanol, and non-polar solvents like hexanes, should be experimentally determined to develop effective purification protocols.

  • Q3: Which purification technique should I try first?

    • A3: For multi-gram quantities with significant impurities, silica gel column chromatography is the recommended initial technique. It is highly versatile for removing a wide range of impurities. For material that is already relatively pure (>90%), or as a final polishing step after chromatography, recrystallization is an excellent and scalable method to achieve high analytical purity.

  • Q4: How can I monitor the purification process effectively?

    • A4: Thin-Layer Chromatography (TLC) is an indispensable tool. Use a TLC plate coated with silica gel and a mobile phase that mirrors your column chromatography solvent system. The compound, containing a UV-active pyridine ring, should be easily visible under a UV lamp at 254 nm. This allows for rapid analysis of crude material, column fractions, and final product purity.

  • Q5: What are the recommended storage conditions for the purified product?

    • A5: The compound should be stored in a tightly sealed container in a cool, dry, and dark environment. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential degradation.[4]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

Objective: To purify crude this compound by removing polar and non-polar impurities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate, Dichloromethane (all HPLC grade)

  • Crude this compound

  • Glass column, collection tubes, TLC plates, UV lamp

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of Ethyl Acetate. A typical gradient might be from 5% to 30% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions of equal volume and monitor them by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

Objective: To achieve high analytical purity of this compound that is already substantially pure.

Materials:

  • Partially purified product

  • Solvents (e.g., Ethanol, Water, Dichloromethane, Hexane)

  • Erlenmeyer flask, heating source (hot plate), filtration apparatus

Methodology:

  • Solvent Selection: Experimentally determine a suitable single or two-solvent system where the compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the "good" solvent in a two-solvent system) until it fully dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a quick hot filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the solution to cool slowly to room temperature, then in an ice bath.

    • Two-Solvent: Add the "poor" solvent dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the "good" solvent to clarify, then cool slowly.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent (the "poor" solvent is ideal) and dry them under vacuum.

Data Summary Table
Purification TechniqueParameterRecommended Starting PointOptimization Notes
Column Chromatography Stationary PhaseSilica Gel (60 Å)Standard choice for polar compounds.
Mobile Phase System 1Hexane / Ethyl AcetateStart at 98:2, gradient to 70:30. Good general-purpose system.
Mobile Phase System 2Dichloromethane / MethanolStart at 100:0, gradient to 95:5. Offers different selectivity for isomers.
Recrystallization Solvent System 1Ethanol / WaterDissolve in hot ethanol, add water dropwise as the anti-solvent.
Solvent System 2Dichloromethane / HexaneDissolve in warm DCM, add hexane as the anti-solvent.

References

  • Pipzine Chemicals. 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine. Available from: [Link]

  • Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • PubChem. 2-Bromo-3-fluoro-5-methylpyridine. Available from: [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate. How to solve the problem with His-tagged protein purification?. Available from: [Link]

  • Dutscher. Protein purification troubleshooting guide. Available from: [Link]

  • SIELC Technologies. 2-Bromo-5-nitropyridine. Available from: [Link]

Sources

Common side reactions in the synthesis of substituted nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted nitropyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nitropyridine synthesis. Here, we will address common challenges and side reactions encountered during these syntheses, providing in-depth troubleshooting advice and practical solutions grounded in mechanistic understanding.

Section 1: Troubleshooting Guide - Common Side Reactions and Their Mitigation

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Nitropyridine

Question: I am attempting to nitrate a substituted pyridine using standard nitric acid/sulfuric acid conditions, but I am getting very low yields or recovering only my starting material. What is going wrong?

Answer:

This is a frequent challenge stemming from the inherent electronic properties of the pyridine ring. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[1] Under the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, making the reaction even more difficult.

Causality and Troubleshooting:

  • Insufficiently Activating Conditions: The energy barrier for the nitration of a deactivated pyridinium ion is very high. Simply increasing the temperature or reaction time may not be sufficient and can lead to decomposition.

  • Alternative Nitration Strategies:

    • Nitration of the Pyridine N-oxide: A common and effective strategy is to first oxidize the pyridine to its N-oxide. The N-oxide group is activating and directs nitration to the 4-position.[2][3] The resulting 4-nitropyridine N-oxide can then be deoxygenated (e.g., using PCl₃) to yield the 4-nitropyridine.[4]

    • Milder Nitrating Agents: For sensitive substrates, consider using alternative nitrating agents that do not require strongly acidic conditions. Dinitrogen pentoxide (N₂O₅) can be used to form an N-nitropyridinium salt, which then rearranges to the 3-nitropyridine.[5][6][7][8]

Issue 2: Poor Regioselectivity - Formation of Multiple Isomers

Question: My nitration reaction is producing a mixture of nitropyridine isomers, making purification difficult. How can I improve the regioselectivity?

Answer:

The regioselectivity of pyridine nitration is governed by the electronic effects of the ring nitrogen and any existing substituents.

Mechanistic Insight:

Direct electrophilic nitration of unsubstituted pyridine predominantly yields the 3-nitro isomer. This is because the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electron-withdrawing nitrogen atom.[9]

Troubleshooting Strategies:

  • Leverage Directing Groups: The position of nitration can be controlled by the electronic nature of the substituents already on the pyridine ring.

    • Electron-donating groups (EDGs) such as alkyl or alkoxy groups will activate the ring and direct nitration to the ortho and para positions relative to themselves.

    • Electron-withdrawing groups (EWGs) will further deactivate the ring but can be used to direct the nitro group to a specific meta position.

  • Utilize the N-oxide Strategy for 4-Substitution: As mentioned previously, the N-oxide is a powerful tool for directing nitration specifically to the 4-position.[2][3]

Visualizing Regioselectivity in Pyridine Nitration:

G cluster_pyridine Direct Nitration of Pyridine cluster_noxide N-Oxide Strategy Pyridine Pyridine Nitration HNO₃ / H₂SO₄ Pyridine->Nitration ThreeNitro 3-Nitropyridine (Major Product) Nitration->ThreeNitro Favored OtherIsomers 2- and 4-Nitropyridines (Minor Products) Nitration->OtherIsomers Disfavored Pyridine_N_Oxide Pyridine N-Oxide Nitration2 HNO₃ / H₂SO₄ Pyridine_N_Oxide->Nitration2 FourNitro_N_Oxide 4-Nitropyridine N-Oxide Nitration2->FourNitro_N_Oxide Deoxygenation Deoxygenation (e.g., PCl₃) FourNitro_N_Oxide->Deoxygenation FourNitro 4-Nitropyridine Deoxygenation->FourNitro G Pyridine Pyridine N2O5 N₂O₅ Pyridine->N2O5 Reaction N_Nitro_Salt N-Nitropyridinium Salt N2O5->N_Nitro_Salt Sigmatropic_Shift [1,5] Sigmatropic Shift N_Nitro_Salt->Sigmatropic_Shift Three_Nitro 3-Nitropyridine Sigmatropic_Shift->Three_Nitro

Sources

Technical Support Center: A Guide to the Stability and Storage of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-5-fluoro-4-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile but reactive building block. Here, we provide in-depth, field-proven insights into its stability, optimal storage conditions, and troubleshooting for common experimental challenges. Our goal is to ensure the integrity of your starting material, leading to more reliable and reproducible results.

Introduction: Understanding the Molecule

This compound is a highly functionalized heterocyclic compound, valued as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the strategic placement of its substituents. The pyridine core, combined with a bromine atom at the 2-position, a fluorine atom at the 5-position, a methyl group at the 4-position, and a potent electron-withdrawing nitro group at the 3-position, creates a molecule primed for specific chemical transformations.

The key to its reactivity lies in the electron-deficient nature of the pyridine ring, significantly enhanced by the nitro group. This makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr), a critical reaction for building molecular complexity.[2][3] However, this inherent reactivity also makes the compound susceptible to degradation if not handled and stored correctly. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for long-term stability?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C. It should be protected from light and moisture. While some suppliers suggest storage at ambient temperature, refrigeration is recommended to minimize the risk of slow degradation over time, especially once the container has been opened.[1]

Q2: How sensitive is this compound to atmospheric moisture?

A2: Due to the electron-deficient pyridine ring, this compound is susceptible to hydrolysis, particularly if heated in the presence of water.[4] While stable under anhydrous conditions, prolonged exposure to high humidity can lead to the slow formation of 2-hydroxy-5-fluoro-4-methyl-3-nitropyridine. This is a common issue with moisture-sensitive drugs and intermediates.[5] Therefore, it is crucial to handle the compound in a dry environment and store it with a desiccant if necessary.

Q3: Is this compound sensitive to light?

Q4: What is the general appearance of the compound, and what if my material is discolored?

A4: High-purity this compound is typically an off-white to light yellow or brown solid.[1] A significantly darker or black appearance may indicate the presence of impurities from the synthesis or degradation products.[8] If your material is discolored, it is advisable to purify it before use, for example, by recrystallization.

Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound in chemical reactions.

Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Potential Cause:

  • Degraded Starting Material: The compound may have degraded due to improper storage, leading to a lower concentration of the active reagent.

  • Competitive Nucleophilic Attack: While the bromine at the 2-position is the expected site of substitution, other positions on the pyridine ring are also activated by the nitro group. Under certain conditions, the nitro group itself can be displaced.

  • Steric Hindrance: The methyl group at the 4-position can sterically hinder the approach of bulky nucleophiles to the 2-position.[2]

Solutions:

  • Verify Starting Material Purity: Before starting your reaction, check the purity of your this compound by an appropriate analytical method, such as NMR or LC-MS. If impurities are detected, purify the material.

  • Optimize Reaction Conditions:

    • Solvent: Use a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the SNAr reaction.[9]

    • Temperature: While heating is often necessary, excessive temperatures can lead to decomposition and side reactions. Start with a moderate temperature (e.g., 60-80°C) and optimize as needed.

    • Base: For nucleophiles that require deprotonation (e.g., alcohols, thiols), use a non-nucleophilic base like cesium carbonate or potassium carbonate.

  • Consider the Nucleophile: If using a bulky nucleophile, you may need to use higher temperatures or longer reaction times.

Problem 2: The Reaction Mixture Turns Dark Brown or Black

Potential Cause:

  • Thermal Decomposition: Halogenated nitropyridines can be thermally sensitive, and prolonged heating at high temperatures can lead to decomposition and the formation of polymeric tars.

  • Side Reactions: The highly activated pyridine ring can undergo multiple reactions, leading to complex mixtures and colored byproducts.

Solutions:

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the progress of the reaction and stop it as soon as the starting material is consumed to avoid over-heating and byproduct formation.

  • Degas the Solvent: Remove dissolved oxygen from the solvent by sparging with an inert gas before starting the reaction, as oxidative side reactions can contribute to color formation.

Problem 3: Difficulty in Purifying the Product

Potential Cause:

  • Formation of Isomeric Byproducts: Positional isomers can be formed during the reaction, which may have similar polarities, making them difficult to separate by column chromatography.[1]

  • Residual Starting Material: If the reaction does not go to completion, separating the product from the unreacted starting material can be challenging.

Solutions:

  • Aqueous Workup: After the reaction, a thorough aqueous workup is essential. Wash the organic layer with water and brine to remove water-soluble impurities.[10]

  • Recrystallization: If the product is a solid, recrystallization is often a more effective purification method than chromatography for removing closely related impurities. A solvent screen will be necessary to find the optimal conditions.

  • Chromatography Optimization:

    • Use a high-resolution silica gel for column chromatography.

    • Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation.

    • Consider using a different stationary phase, such as alumina, if separation on silica is poor.

Stability and Degradation Pathways

Understanding the potential degradation pathways of this compound is key to preventing them.

Hydrolytic Degradation

The most probable degradation pathway in the presence of water is the hydrolysis of the bromo group at the 2-position to yield 2-hydroxy-5-fluoro-4-methyl-3-nitropyridine. This SNAr reaction is facilitated by the electron-withdrawing nitro group.

G This compound This compound 2-Hydroxy-5-fluoro-4-methyl-3-nitropyridine 2-Hydroxy-5-fluoro-4-methyl-3-nitropyridine This compound->2-Hydroxy-5-fluoro-4-methyl-3-nitropyridine H2O, Δ

Hydrolytic Degradation Pathway
Thermal Degradation

At elevated temperatures, complex decomposition reactions can occur. While the specific products for this molecule are not documented, thermal decomposition of similar compounds can involve the loss of the nitro group and the formation of complex, often polymeric, materials.[11]

Photochemical Degradation

Exposure to UV light can induce photochemical reactions in nitroaromatic compounds. A common pathway is the reduction of the nitro group to a nitroso group, which can then undergo further reactions.[6]

G Nitro Compound Nitro Compound Nitroso Compound Nitroso Compound Nitro Compound->Nitroso Compound

Potential Photochemical Reduction

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following protocols are recommended:

Protocol 1: Long-Term Storage
  • Ensure the compound is in a tightly sealed, airtight container. A vial with a PTFE-lined cap is ideal.

  • If the container has been opened, flush the headspace with an inert gas (argon or nitrogen) before resealing.

  • Wrap the container in aluminum foil or place it in a light-blocking secondary container.

  • Store the container in a refrigerator at 2-8°C.

  • Place the refrigerated container in a desiccator or a sealed bag with a desiccant to protect it from moisture.

Protocol 2: Handling for Experimental Use
  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Handle the solid in a well-ventilated area, preferably in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Weigh out the desired amount of material quickly and reseal the container promptly, flushing with inert gas if possible.

  • Avoid creating dust.

Data Summary

PropertyValue / Description
Appearance Off-white to light yellow or brown solid
Solubility Low in water; Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)
Recommended Storage 2-8°C, under inert gas, protected from light and moisture
Primary Reactivity Highly susceptible to Nucleophilic Aromatic Substitution (SNAr)
Incompatibilities Strong oxidizing agents, strong reducing agents, water (prolonged exposure)

Experimental Workflow: A Self-Validating System

To ensure the quality of your this compound before use in a critical synthesis, the following workflow is recommended:

G A Visual Inspection (Color, Crystalline Form) B Purity Check (e.g., 1H NMR, LC-MS) A->B C Decision Point B->C D Proceed with Synthesis C->D Purity > 98% E Purify Material (Recrystallization) C->E Purity < 98% or Discolored F Re-evaluate Purity E->F F->D

Pre-Synthesis Quality Control Workflow

This workflow ensures that only high-purity starting material is used, which is a critical step in achieving reproducible and reliable experimental outcomes.

References

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google P
  • 2-Bromo-5-fluoro-3-nitropyridine synthesis - ChemicalBook. (URL not available)
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed. ([Link])

  • Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed. ([Link])

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. ([Link])

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion - ACS Publications. ([Link])

  • ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. - ResearchGate. ([Link])

  • Thermal Decomposition of Aliphatic Nitro-compounds - ResearchGate. ([Link])

  • 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine - Pipzine Chemicals. ([Link])

  • PYRIDINE FOR SYNTHESIS - Loba Chemie. ([Link])

  • Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. ([Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. ([Link])

  • Ceftazidime stability and pyridine toxicity during continuous i.v. infusion - PubMed. ([Link])

  • Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films - MDPI. ([Link])

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  • Solid-State Polymorphic Transition of Theophylline Anhydrate and Humidity Effect - ResearchGate. ([Link])

  • New insight into photodegradation mechanisms, kinetics and health effects of p-nitrophenol by ozonation in polluted water - PubMed. ([Link])

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC - PubMed Central. ([Link])

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  • Elaboration, Characterization and Thermal Decomposition Kinetics of New Nanoenergetic Composite Based on Hydrazine 3-Nitro-1,2,4-triazol-5-one and Nanostructured Cellulose Nitrate - MDPI. ([Link])

  • Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate. ([Link])

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  • CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google P
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  • Isolation, Structural Characterization, and In Vitro Antioxidant Activity of Polysaccharides from Cynanchum auriculatum Royle ex Wight - MDPI. ([Link])

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Technical Support Center: Optimizing Cross-Coupling Reactions of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Fluorinated pyridine scaffolds are cornerstones in modern medicinal chemistry, agrochemicals, and materials science. Their unique electronic properties often impart desirable metabolic stability, binding affinity, and lipophilicity. However, the very features that make them valuable also present significant challenges in their synthesis, particularly via transition-metal-catalyzed cross-coupling reactions. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers navigate the complexities of coupling these demanding substrates.

The primary challenges stem from two key factors:

  • The "2-Pyridyl Problem": The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or undesired reaction pathways.[1][2] This is especially pronounced for 2-substituted pyridines.

  • C-F Bond Reactivity: While typically inert, the C-F bond can undergo unwanted activation (defluorination), especially under harsh reaction conditions or with highly active catalysts, leading to undesired byproducts.[3]

This document is structured to address the most common issues encountered in the lab, providing not just solutions but the chemical reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems in a question-and-answer format. For a quick overview, consult the troubleshooting table first, then refer to the detailed explanations in the FAQs.

Troubleshooting Quick-Reference Table
SymptomPossible Cause(s)Suggested Solutions & Key Considerations
Low or No Conversion 1. Catalyst deactivation by pyridine N. 2. Inappropriate ligand choice. 3. Insufficiently active catalyst for C-Cl or C-F activation. 4. Poor solubility of reagents. 5. Base is too weak or sterically hindered.1. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). 2. For C-Cl bonds, consider Ni-based catalysts or more active Pd-NHC systems. 3. Switch to a higher boiling point solvent (e.g., dioxane, toluene, DMF). 4. Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3, NaOtBu). Ensure base is finely ground for better surface area.
Defluorination Side Product Observed 1. Reaction temperature is too high. 2. Catalyst system is too reactive. 3. Presence of protic impurities (water). 4. Hydrodefluorination promoted by certain catalysts/reagents.[3]1. Lower the reaction temperature and extend the reaction time. 2. Use a less electron-donating ligand or switch from Pd to a different metal catalyst. 3. Ensure anhydrous solvents and reagents are used. 4. Avoid overly strong bases if possible.
Homocoupling of Coupling Partner 1. Presence of oxygen in the reaction. 2. Catalyst degradation.1. Thoroughly degas all solvents and reagents (e.g., freeze-pump-thaw cycles or sparging with argon/nitrogen). Maintain an inert atmosphere. 2. Use a pre-catalyst or ensure the active Pd(0) species is generated efficiently.
Protodeboronation (in Suzuki Coupling) 1. Instability of the pyridyl boronic acid/ester. 2. Base is too strong or reaction is too hot. 3. Presence of excess water.1. Use boronic esters (e.g., pinacol esters) which are often more stable than boronic acids.[4] 2. Use a milder base (e.g., K2CO3) or a fluoride source (CsF, KHF2). 3. Use rigorously dried solvents. A small amount of water can sometimes be beneficial, but excess should be avoided.[5]
Detailed FAQs

Q1: My Suzuki-Miyaura coupling of a bromo-fluoropyridine is sluggish. What is the first parameter I should change?

Answer: The first and most critical parameter to evaluate is your ligand-catalyst system . The combination of an electron-withdrawing fluorine atom and a catalyst-coordinating nitrogen atom makes these substrates particularly challenging.[1][6]

  • Rationale: Standard ligands like triphenylphosphine (PPh3) are often insufficient. You need ligands that are both bulky and electron-rich .

    • Bulkiness promotes the crucial reductive elimination step and helps prevent the formation of inactive bis-ligated palladium species.

    • Strong electron-donating character facilitates the initial oxidative addition of the palladium into the C-Br bond.

  • Recommendations:

    • Switch to Buchwald-type biarylphosphine ligands: Ligands like SPhos, XPhos, or RuPhos are specifically designed for challenging cross-couplings.[7] Their steric bulk and electronic properties are ideal for overcoming pyridine inhibition.

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are very strong σ-donors and form highly stable palladium complexes that are resistant to deactivation.[8][9][10] They are particularly effective for coupling less reactive aryl chlorides.

A logical next step is to screen different bases. A stronger base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) is often more effective than sodium carbonate (Na2CO3) in these systems.

Q2: I am observing a significant amount of defluorination in my reaction. How can I minimize this side reaction?

Answer: Defluorination is a common pitfall, arising from the activation of the strong C-F bond.[3] This typically occurs under forcing conditions.

  • Causality: The mechanism can involve direct oxidative addition of Pd(0) into the C-F bond or other complex pathways. High temperatures, very electron-rich catalyst systems, and strong bases can all promote this undesired reaction.

  • Mitigation Strategies:

    • Temperature Control: This is the most straightforward parameter to adjust. Attempt the reaction at a lower temperature (e.g., decrease from 110 °C to 80 °C) and monitor for progress over a longer period.

    • Catalyst Tuning: If using a highly active catalyst (e.g., a very electron-rich NHC-Pd system), consider switching to a slightly less potent one, such as a biarylphosphine-based system.

    • Nickel Catalysis: In some cases, nickel catalysts can offer complementary selectivity and may be less prone to C-F activation than palladium systems, especially for coupling with organozinc or Grignard reagents.[11][12]

    • Careful Choice of Base: While a strong base is often needed for the main reaction, extremely harsh bases like sodium tert-butoxide (NaOtBu) might increase the rate of defluorination. Screen alternatives like K3PO4 or Cs2CO3.

Q3: Why is my Buchwald-Hartwig amination of a 2-chloro-5-fluoropyridine failing, while the analogous bromo-pyridine works?

Answer: The significantly stronger C-Cl bond compared to the C-Br bond makes oxidative addition the rate-limiting step and requires a more potent catalytic system.

  • Energetic Barrier: The oxidative addition of Pd(0) into an aryl chloride bond is much more difficult than into an aryl bromide. Your initial catalytic system may not be active enough to overcome this energy barrier efficiently.

  • Solutions:

    • Employ State-of-the-Art Catalysts: This is a classic case where advanced catalyst systems are required. The use of bulky, electron-rich biarylphosphine ligands (the "Buchwald ligands") is essential.[13] Specifically, catalysts based on ligands like XPhos or G3/G4 precatalysts are designed for such challenging transformations.

    • Use a Strong, Non-nucleophilic Base: A strong base like sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium hexamethyldisilazide (LHMDS) is typically required for C-N coupling reactions.[14]

    • Consider NHC Ligands: Palladium complexes with N-heterocyclic carbene (NHC) ligands are exceptionally active and often succeed where phosphine-based catalysts fail for aryl chlorides.[8]

    • Higher Temperatures: Reactions involving aryl chlorides often require higher temperatures (e.g., 100-120 °C in solvents like dioxane or toluene) to drive the oxidative addition.

Q4: How does the position of the fluorine atom (e.g., 2-fluoro vs. 3-fluoropyridine) affect the reaction conditions?

Answer: The fluorine's position dramatically influences the electronic properties of the pyridine ring and the specific C-X bond to be activated.

  • Electronic Effects:

    • 2-Fluoro or 4-Fluoro: A fluorine atom at the 2- or 4-position (ortho or para to the nitrogen) exerts a strong electron-withdrawing effect through resonance and induction. This makes the pyridine ring more electron-deficient, which can facilitate oxidative addition at other positions (e.g., a C-Br bond at the 5-position).

    • 3-Fluoro: A fluorine at the 3-position has a primarily inductive electron-withdrawing effect. The electronic impact on the rest of the ring is less pronounced compared to the 2- or 4-fluoro isomers.

  • Practical Implications:

    • For a substrate like 2-bromo-5-fluoropyridine , the fluorine at the 5-position makes the C-Br bond more electron-poor and thus more susceptible to oxidative addition.

    • For a substrate like 2-fluoro-5-bromopyridine , you have two potential reaction sites: the C-F and the C-Br bond. Selective coupling at the C-Br bond is generally achievable because the C-Br bond is much weaker. However, the proximity of the fluorine to the nitrogen can influence catalyst binding.

Key Methodologies & Protocols

Diagram: The Palladium Catalytic Cycle

The core of any cross-coupling reaction is the catalytic cycle. Understanding these fundamental steps is key to effective troubleshooting.[15]

Palladium Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Adduct (Ar-Pd(II)(X)L2) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Transmetalation Intermediate (Ar-Pd(II)(R)L2) OxAdd->Trans Reduct Reductive Elimination (Product Formation) Trans->Reduct Reduct->Pd0

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 2-Fluoro-5-bromopyridine

This protocol provides a robust starting point for the C-C bond formation, a common transformation in drug discovery.

Materials:

  • 2-Fluoro-5-bromopyridine

  • Arylboronic acid pinacol ester

  • Pd2(dba)3 (Palladium source)

  • SPhos (Ligand)

  • K3PO4 (Base)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add K3PO4 (2.0 eq), the arylboronic acid pinacol ester (1.2 eq), Pd2(dba)3 (2 mol %), and SPhos (4.5 mol %).

  • Reagent Addition: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times). Add 2-fluoro-5-bromopyridine (1.0 eq).

  • Solvent Addition: Via syringe, add anhydrous, degassed 1,4-dioxane and degassed water to create a 10:1 solvent mixture (concentration ~0.2 M).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-4-fluoropyridine

This protocol addresses the more challenging C-N coupling of an electronically deactivated aryl chloride.

Materials:

  • 2-Chloro-4-fluoropyridine

  • Secondary amine (e.g., morpholine)

  • RuPhos-Pd-G3 (Pre-catalyst)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (Anhydrous)

Step-by-Step Procedure:

  • Glovebox Recommended: Due to the air- and moisture-sensitivity of the reagents, setting this reaction up in a glovebox is highly recommended.

  • Reagent Loading: To a vial, add NaOtBu (1.3 eq), RuPhos-Pd-G3 (2 mol %), and a stir bar.

  • Substrate Addition: Add 2-chloro-4-fluoropyridine (1.0 eq) and the secondary amine (1.2 eq).

  • Solvent: Add anhydrous, degassed toluene (concentration ~0.5 M).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction to 110 °C with vigorous stirring.

  • Monitoring: Monitor for the disappearance of starting material by GC-MS or LC-MS. Reactions are often complete in 2-12 hours.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the residue via flash chromatography.

Advanced Concepts & Logic

Diagram: Troubleshooting Workflow

When a reaction fails, a logical, step-by-step approach to troubleshooting is essential.

Troubleshooting Workflow Start Reaction Issue: Low Yield / No Reaction Check_Purity Verify Starting Material Purity & Integrity Start->Check_Purity Side_Reaction Side Reaction? (e.g., Defluorination) Start->Side_Reaction Screen_Ligand Screen Ligands (e.g., Buchwald, NHCs) Check_Purity->Screen_Ligand Screen_Base Screen Bases (K3PO4, Cs2CO3, NaOtBu) Screen_Ligand->Screen_Base No Improvement Success Reaction Optimized Screen_Ligand->Success Improvement Screen_Solvent Screen Solvents (Dioxane, Toluene, DMF) Screen_Base->Screen_Solvent No Improvement Screen_Base->Success Improvement Increase_Temp Increase Temperature (in 10-20°C increments) Screen_Solvent->Increase_Temp No Improvement Screen_Solvent->Success Improvement Check_Degas Ensure Rigorous Inert Conditions Increase_Temp->Check_Degas No Improvement Increase_Temp->Success Improvement Side_Reaction->Screen_Ligand No Lower_Temp Lower Temperature Side_Reaction->Lower_Temp Yes Change_Catalyst Change Catalyst System (e.g., Pd -> Ni) Lower_Temp->Change_Catalyst Still problematic Change_Catalyst->Success Problem Solved

Caption: A decision tree for systematic troubleshooting of cross-coupling reactions.

References

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 26, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science (RSC Publishing). Retrieved January 26, 2026, from [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (n.d.). Retrieved January 26, 2026, from [Link]

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. (2021). Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing. Retrieved January 26, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). (2024). YouTube. Retrieved January 26, 2026, from [Link]

  • Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. (2008). PubMed. Retrieved January 26, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). The University of Groningen research portal. Retrieved January 26, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Cross-Coupling Reactions of Phenylmagnesium Halides with Fluoroazines and Fluorodiazines. (2002). Sci-Hub. Retrieved January 26, 2026, from [Link]

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Navigating the Scale-Up of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of complex heterocyclic compounds is a critical juncture in pharmaceutical development. This guide provides in-depth technical support for the production of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine, a key intermediate in various synthetic pathways. As Senior Application Scientists, we offer field-proven insights to anticipate and address the challenges inherent in transitioning this molecule from the laboratory to pilot and production scales.

I. Synthetic Pathway Overview & Key Challenges

The synthesis of this compound typically proceeds through a multi-step pathway, most commonly starting from a substituted aminopyridine. The core transformations involve bromination and nitration, each presenting unique challenges during scale-up.

Synthetic_Pathway A 2-Amino-5-fluoro-4-methylpyridine B Bromination A->B Brominating Agent (e.g., NBS) C 2-Amino-5-bromo-4-fluoro-4-methylpyridine B->C D Nitration C->D Nitrating Agent (e.g., HNO3/H2SO4) E This compound D->E

Caption: A general synthetic route to this compound.

The primary challenges in the large-scale production of this molecule revolve around:

  • Regiocontrol: Ensuring the selective introduction of the bromo and nitro groups at the desired positions on the pyridine ring.

  • Reaction Kinetics and Thermochemistry: Managing the exothermic nature of nitration to prevent runaway reactions.

  • Impurity Profile: Controlling the formation of side products, particularly isomers and di-substituted species.

  • Work-up and Purification: Developing robust and scalable methods for isolating the final product with high purity.

II. Troubleshooting Guide: Bromination Stage

The bromination of the aminopyridine precursor is a critical step where selectivity is paramount.

Q1: My bromination reaction is producing a significant amount of the 3,5-dibromo byproduct. How can I improve selectivity for the 5-bromo isomer?

A1: The formation of di-brominated impurities is a common issue when brominating activated pyridine rings.[1] The amino group at the 2-position is strongly activating, making the ring susceptible to multiple substitutions.

  • Underlying Cause: The electron-donating nature of the amino group increases the nucleophilicity of the pyridine ring, making it highly reactive towards electrophilic brominating agents. Over-bromination can occur if the reaction conditions are not carefully controlled.

  • Troubleshooting & Optimization:

    • Choice of Brominating Agent: While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred for better selectivity in the synthesis of similar compounds.[2] NBS provides a slower, more controlled release of the electrophilic bromine species.

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will favor di-bromination.

    • Temperature Control: Maintain a consistent and low reaction temperature. Running the reaction at or below room temperature can help to moderate the reaction rate and improve selectivity.

    • Solvent Effects: The choice of solvent can influence the reaction pathway. A less polar solvent may help to temper the reactivity of the system.

Q2: The bromination reaction is sluggish and not going to completion, even with an excess of the brominating agent.

A2: Incomplete conversion can be due to several factors, including insufficient activation or deactivation of the starting material.

  • Underlying Cause: While the amino group is activating, the fluorine atom at the 5-position has an electron-withdrawing inductive effect, which can slightly deactivate the ring. Additionally, poor solubility of the starting material can limit the reaction rate.

  • Troubleshooting & Optimization:

    • Solvent System: Ensure your starting material is fully dissolved. A co-solvent system may be necessary to improve solubility.

    • Catalyst: While not always necessary for such an activated system, a catalytic amount of a Lewis acid could be explored to enhance the electrophilicity of the brominating agent. However, this must be done with caution to avoid promoting side reactions.

    • Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). The reaction may simply require a longer time to reach completion at a controlled temperature.

III. Troubleshooting Guide: Nitration Stage

The nitration of the brominated intermediate is a high-risk step due to its exothermic nature and the potential for runaway reactions.

Q1: I am observing the formation of multiple nitrated isomers. How can I ensure regioselective nitration at the 3-position?

A1: The directing effects of the substituents on the pyridine ring determine the position of nitration. The amino group is a strong ortho, para-director, while the bromo, fluoro, and methyl groups also influence the regioselectivity.

  • Underlying Cause: In strongly acidic nitrating media, the basic nitrogen of the pyridine ring is protonated, forming a pyridinium ion.[3] This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position (relative to the ring nitrogen), which is the 3- and 5-positions. The existing substituents will then further modulate the reactivity of these positions. The amino group at C2 and the methyl group at C4 will sterically hinder attack at C3 to some extent, but electronic effects will likely dominate.

  • Troubleshooting & Optimization:

    • Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is typically used. The ratio of these acids can be optimized to control the concentration of the active nitronium ion (NO₂⁺).[4]

    • Temperature Control: This is the most critical parameter. The reaction should be conducted at low temperatures (e.g., 0-10 °C) to ensure selectivity and to manage the exotherm.

    • Rate of Addition: The nitrating agent should be added slowly and controllably to the solution of the substrate to maintain the desired temperature and prevent localized overheating.

Q2: The nitration reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the thermal risk?

A2: The nitration of aromatic compounds is notoriously exothermic, and the risk of a thermal runaway is a major safety concern during scale-up.

  • Underlying Cause: The reaction of the nitronium ion with the aromatic ring is a highly favorable, heat-releasing process. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

  • Troubleshooting & Optimization:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is crucial for designing a safe process.

    • Semi-Batch Operation: The nitrating agent should be added in a semi-batch mode, where the rate of addition is controlled to match the heat removal capacity of the reactor.

    • Emergency Cooling and Quenching: Have a robust emergency cooling system in place. A pre-chilled quench solution should be readily available to stop the reaction in case of a temperature excursion.

    • Process Analytical Technology (PAT): Implement in-situ monitoring tools, such as infrared (IR) spectroscopy, to track the concentration of reactants and products in real-time. This can provide early warning of any deviation from the expected reaction profile.

Nitration_Safety cluster_Prep Preparation cluster_Reaction Controlled Addition cluster_Monitoring In-Process Control A Substrate in Reactor C Slow, controlled addition of nitrating agent A->C B Nitrating Agent in Addition Funnel B->C D Maintain low temperature (0-10 °C) C->D E Continuous monitoring (Temperature, PAT) D->E F Temperature within limits? E->F G Continue Addition F->G Yes H Stop Addition, Initiate Emergency Cooling F->H No

Caption: A decision workflow for safe nitration scale-up.

IV. FAQs: Purification and Product Quality

Q: What are the most likely impurities in the final product and how can they be removed at scale?

A: The most probable impurities include:

  • Isomeric Byproducts: Incorrectly nitrated or brominated isomers.

  • Di-substituted Species: Such as the 3,5-dibromo or dinitro compounds.

  • Unreacted Starting Materials: Incomplete conversion in either step.

  • Degradation Products: Resulting from excessive temperature or reaction time.

For industrial-scale purification, recrystallization is often the most viable method. A systematic solvent screening should be performed to identify a solvent system that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while leaving impurities dissolved. If recrystallization is insufficient, column chromatography on a large scale (e.g., using a Biotage or similar system) may be necessary, although this is generally less desirable for large quantities due to cost and solvent usage.

Q: What analytical methods are recommended for in-process control and final product release?

A: A robust analytical package is essential for a successful scale-up.

  • In-Process Control (IPC):

    • HPLC: To monitor the consumption of starting materials and the formation of the product and byproducts.

    • TLC: A quicker, qualitative method for tracking reaction progress.

    • In-situ IR/Raman: For real-time monitoring of key reaction species.

  • Final Product Release:

    • HPLC: For purity assessment and quantification of impurities.

    • NMR (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • DSC/TGA: To assess the thermal stability of the final compound, which is particularly important for nitro-aromatics.[5]

    • Elemental Analysis: To confirm the elemental composition.

V. Quantitative Data Summary

ParameterBrominationNitration
Typical Temperature Range 0 - 25 °C0 - 10 °C
Key Reagents N-Bromosuccinimide (NBS)Nitric Acid / Sulfuric Acid
Common Byproducts Di-bromo speciesIsomeric nitro-compounds
Control Strategy Stoichiometry, TemperatureRate of addition, Temperature
Safety Concern Formation of toxic byproductsThermal runaway

VI. References

  • Gudal, Y. A., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available at: [Link]

  • Fox, B. A., et al. (1963). 2-Amino-5-bromopyridine. Organic Syntheses. Coll. Vol. 5, p.346. Available at: [Link]

  • Google Patents. (Year). Method for purification of pyridine, and method for production of chlorinated pyridine. Available at:

  • Clark, J. (2023). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Available at: [Link]

  • Ashenhurst, J. (2023). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available at: [Link]

  • Groves, J. T., & Viski, P. (1990). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. The Journal of Organic Chemistry. Available at: [Link]

  • Osyanin, V. A., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. Available at: [Link]

  • Katritzky, A. R., & Kingsland, M. (1968). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Hsiao, S. H., et al. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. Polymers. Available at: [Link]

  • Ashenhurst, J. (2023). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Bonnett, R., & McDonagh, A. F. (1973). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Available at: [Link]

  • Google Patents. (Year). Method for purification of pyridine, and method for production of chlorinated pyridine. Available at:

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (Year). Bromination. Available at: [Link]

  • Química Orgánica. (Year). Electrophilic substitution on pyridine. Available at: [Link]

  • Clark, J. (2023). Reactions of Alkenes with Bromine. Chemistry LibreTexts. Available at: [Link]

  • Murugan, R., et al. (2001). Preparation of nitropyridines by nitration of pyridines with nitric acid. New Journal of Chemistry. Available at: [Link]

  • Hsiao, S. H., & Lin, S. W. (2018). High glass transition and thermal stability of new pyridine-containing polyimides: Effect of protonation on fluorescence. Journal of Polymer Research. Available at: [Link]

Sources

Preventing degradation of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-5-fluoro-4-methyl-3-nitropyridine (Catalog No. BFMNP-254). This guide is designed for researchers, chemists, and drug development professionals to provide expert advice on preventing degradation and maximizing success in reactions involving this versatile synthetic intermediate.

As Senior Application Scientists, we understand that the reactivity that makes this compound a valuable building block also makes it susceptible to specific degradation pathways. This guide explains the chemical principles behind its stability and provides actionable troubleshooting protocols.

Understanding the Reactivity of this compound

The key to preventing degradation lies in understanding the molecule's electronic structure. The pyridine ring is inherently electron-deficient. This effect is powerfully amplified by the nitro group (-NO₂) at the C3 position, which is a strong electron-withdrawing group. This electronic pull makes the carbon atoms at the ortho (C2, C4) and para (C6) positions highly electrophilic.

Consequently, the bromide at C2 is not just a simple halogen substituent; it is an excellent leaving group situated at a position highly activated for Nucleophilic Aromatic Substitution (SNAr) .[1][2] This is the most common and critical degradation pathway to control.

Core Reactivity Profile
Functional GroupPositionReactivity & Degradation Potential
Bromo C2Primary site of degradation. Highly susceptible to displacement by nucleophiles (SNAr).[2]
Nitro C3Primary activating group. Can be unintentionally reduced by various agents (e.g., H₂, Fe, SnCl₂).[1]
Methyl C4Generally stable, but its benzylic-like protons can react under strongly basic or radical conditions.[3]
Fluoro C5Significantly less reactive as a leaving group in SNAr compared to the C2-Bromo group.

Troubleshooting Guide: Diagnosis and Corrective Actions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low Yield and a New, More Polar Byproduct Detected by TLC/LC-MS

Probable Cause: Unintended Nucleophilic Aromatic Substitution (SNAr) at the C2 position, where the bromine atom is displaced by a nucleophile from the reaction mixture. Common nucleophiles include water, hydroxide, alkoxides, or amine reagents.

Causality: The potent electron-withdrawing effect of the 3-nitro group makes the C2 carbon highly electrophilic. Any nucleophile present, even weak ones like water, can attack this position, leading to the loss of the bromide leaving group.[2] The resulting product (e.g., a 2-hydroxy or 2-alkoxy derivative) is typically more polar, causing it to have a lower Rf on a TLC plate.

Corrective Actions & Protocols
  • Ensure Anhydrous Conditions:

    • Protocol: Dry all glassware in an oven at >120°C for at least 4 hours and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents. Employ molecular sieves (ensure they are activated) if necessary.

    • Rationale: Moisture is a common source of hydroxide or water nucleophiles that can lead to the formation of 2-hydroxy-5-fluoro-4-methyl-3-nitropyridine.

  • Control Base Stoichiometry and Type:

    • Protocol: If a base is required, use a non-nucleophilic, sterically hindered base like proton sponge, DBU, or Diisopropylethylamine (DIPEA). Avoid strong, nucleophilic bases like NaOH, KOH, or NaOMe unless they are part of the intended reaction. Use the minimum effective amount of base, typically 1.0-1.2 equivalents.

    • Rationale: Strong, small bases can act as potent nucleophiles, directly attacking the C2 position.

  • Lower Reaction Temperature:

    • Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start experiments at 0°C or even -78°C and slowly warm up while monitoring for product formation and byproduct generation.

    • Rationale: SNAr reactions have a significant activation energy. Lowering the temperature will slow down the rate of the desired reaction but will often disproportionately slow the undesired degradation pathway.

Troubleshooting Workflow: SNAr Degradation

start Low Yield & Polar Byproduct Observed check_h2o Was the reaction run under strictly anhydrous conditions? start->check_h2o action_dry Action: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. check_h2o->action_dry No check_base What type of base was used? check_h2o->check_base Yes action_dry->check_base base_nucleophilic Nucleophilic (e.g., NaOH, K₂CO₃ in H₂O, NaOMe) check_base->base_nucleophilic base_non_nucleophilic Non-Nucleophilic (e.g., DIPEA, DBU) check_base->base_non_nucleophilic action_base Action: Switch to a non-nucleophilic, sterically hindered base. Control stoichiometry. base_nucleophilic->action_base check_temp Was the reaction run at elevated temperature? base_non_nucleophilic->check_temp action_base->check_temp action_temp Action: Reduce reaction temperature. Start at 0°C and monitor. check_temp->action_temp Yes end_node Problem Resolved check_temp->end_node No action_temp->end_node

Caption: Troubleshooting logic for SNAr byproducts.

Issue 2: Product Mass Detected, but with an 18 or 30 Da Mass Difference (Loss of Oxygen Species)

Probable Cause: Unintentional reduction of the nitro group. A mass difference of -16 Da (loss of O) suggests formation of a nitroso intermediate, while a difference of -32 Da (loss of O₂) points to the formation of the corresponding amine (2-Bromo-3-amino-5-fluoro-4-methylpyridine).

Causality: Nitroarenes are susceptible to reduction under various conditions, including catalytic hydrogenation (e.g., H₂/Pd), or with dissolving metals (e.g., Fe, Sn, Zn) in acid.[2] Some reagents used for other transformations may be sufficiently reductive to affect the nitro group.

Corrective Actions & Protocols
  • Avoid Reductive Reagents and Conditions:

    • Protocol: Scrutinize all reagents for reductive potential. If a reduction is necessary elsewhere in your molecule, protect the nitro group or, more preferably, choose a synthetic route where the nitro group is introduced at a later stage.

    • Rationale: The nitro group is often more easily reduced than other functional groups.

  • Screen for Chemoselective Conditions:

    • Protocol: If a reduction is unavoidable, perform small-scale screening experiments. For example, transfer hydrogenation using reagents like ammonium formate or sodium dithionite can sometimes be milder and more chemoselective than catalytic hydrogenation.

    • Rationale: Different reducing agents have different mechanisms and reduction potentials, allowing for potential selectivity.

  • Degas Solvents Thoroughly:

    • Protocol: For reactions sensitive to catalytic reduction, such as palladium-catalyzed cross-couplings, ensure solvents are rigorously degassed via freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.

    • Rationale: Trace hydrogen, in the presence of a palladium catalyst, can be sufficient to cause partial reduction of the highly sensitive nitro group.

Potential Degradation Pathways Diagram

Parent This compound SNAr_Product 2-Nu-5-fluoro-4-methyl-3-nitropyridine (e.g., Nu = OH, OR, NHR) Parent->SNAr_Product Nucleophile (Nu⁻) Common Pathway Reduction_Product 2-Bromo-5-fluoro-4-methyl-3-aminopyridine Parent->Reduction_Product Reducing Agent (e.g., H₂/Pd, Fe/HCl)

Caption: The two primary degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[4][5] Proper storage is critical to prevent degradation from atmospheric moisture, which can lead to slow hydrolysis over time.

Q2: Which solvents are recommended for reactions involving this compound?

A: Anhydrous aprotic solvents are generally preferred to minimize the risk of SNAr with the solvent itself. Recommended choices include:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Toluene

  • N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) (Note: These are polar aprotic and must be of the highest anhydrous grade, as they can be hygroscopic).

Avoid protic solvents like methanol or ethanol unless they are intended reagents, as they can act as nucleophiles.

Q3: Can I perform Suzuki or other palladium-catalyzed cross-coupling reactions with this compound?

A: Yes, the C2-bromo position is suitable for cross-coupling reactions.[4] However, there are two major considerations:

  • Nitro Group Reduction: As mentioned in Issue 2, the combination of a palladium catalyst and a hydrogen source (even trace amounts) can reduce the nitro group. Use high-purity, thoroughly degassed solvents and reagents.

  • Ligand Nucleophilicity: Some phosphine ligands or their degradation products can be nucleophilic. Use electron-rich, bulky phosphine ligands that favor oxidative addition and reductive elimination over nucleophilic attack.

Q4: My reaction is sluggish at low temperatures. Is it safe to heat it?

A: Heating should be approached with caution. While it will increase the rate of the desired reaction, it will also accelerate the potential SNAr degradation pathway. If heating is necessary:

  • First, ensure all other parameters (anhydrous conditions, non-nucleophilic reagents) are optimized.

  • Increase the temperature incrementally (e.g., from 0°C to room temperature, then to 40°C) while closely monitoring the reaction by TLC or LC-MS for the appearance of byproducts.

  • Consider using microwave irradiation, which can sometimes promote the desired reaction selectively with shorter reaction times, minimizing thermal degradation.

By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting measures, you can significantly improve the outcome of your synthetic procedures.

References
  • Pipzine Chemicals. (n.d.). 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine. Retrieved from [Link]

  • Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Henan Tianfu Chemical Co.,Ltd. (n.d.). Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine. Retrieved from [Link]

  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

  • Google Patents. (2014). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
  • ResearchGate. (2008). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • ResearchGate. (2008). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • Henan Tianfu Chemical Co.,Ltd. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. Retrieved from [Link]

  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for the Bromination of Fluorinated Picolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the bromination of fluorinated picolines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of these reactions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

The introduction of fluorine atoms into a picoline ring significantly alters its electronic properties, presenting unique challenges to electrophilic aromatic substitution reactions like bromination. The fluorine atom's strong inductive electron-withdrawing effect, coupled with the inherent electron deficiency of the pyridine ring, deactivates the system towards electrophilic attack.[1][2][3] This guide is structured to address the specific issues that arise from this electronic landscape.

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the bromination of fluorinated picolines.

Problem 1: Low or No Conversion

Symptoms:

  • Starting material is largely unreacted after the expected reaction time.

  • TLC or GC-MS analysis shows predominantly starting material.

Possible Causes & Solutions:

  • Insufficiently Activated Brominating Agent: Fluorinated picolines are electron-deficient and require a potent electrophilic bromine source.

    • Refinement: If using N-bromosuccinimide (NBS) alone, consider the addition of a strong acid catalyst such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA). The acid protonates the NBS, increasing the electrophilicity of the bromine atom.[4]

    • Alternative Reagents: Employ more reactive brominating agents like bromine (Br₂) in the presence of a Lewis acid (e.g., FeBr₃, AlCl₃) or oleum (fuming sulfuric acid).[5] These conditions generate a highly electrophilic bromine species capable of reacting with deactivated rings.

  • Inadequate Reaction Temperature: The activation energy for the bromination of highly deactivated rings can be substantial.

    • Refinement: Gradually increase the reaction temperature. Monitor the reaction closely for the formation of byproducts. For some substrates, reflux temperatures may be necessary. However, be aware that higher temperatures can sometimes lead to decreased selectivity.[6]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.

    • Refinement: Polar aprotic solvents like acetonitrile or nitromethane can sometimes enhance the rate of electrophilic aromatic substitution. For reactions in strong acids like oleum, the acid itself acts as the solvent.

Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)

Symptoms:

  • Product analysis (e.g., ¹H NMR, GC-MS) reveals a mixture of brominated picoline isomers.

Possible Causes & Solutions:

  • Competing Directing Effects: The fluorine atom and the methyl group on the picoline ring exert their own directing effects. The interplay between the electron-withdrawing nature of the pyridine nitrogen and the dual electronic effects of the bromine substituent creates a nuanced landscape of reactivity and regioselectivity.[1]

    • Refinement:

      • Steric Hindrance: Consider the steric bulk of the substituents. Bromination is less likely to occur at positions sterically hindered by the fluorine or methyl groups.

      • N-Oxide Strategy: A powerful technique to control regioselectivity is the use of pyridine N-oxides. The N-oxide group is strongly activating and directs electrophiles to the 2- and 4-positions.[7][8][9] After bromination, the N-oxide can be selectively removed by reduction (e.g., with PCl₃ or H₂/Pd). This multi-step approach often provides access to isomers that are difficult to obtain directly.

  • Radical vs. Electrophilic Pathway: Under certain conditions, particularly with light or radical initiators, a free-radical bromination can compete with the desired electrophilic pathway, leading to bromination of the methyl group.[10][11][12]

    • Refinement:

      • Exclude Light: Perform the reaction in the dark or in a flask wrapped in aluminum foil to minimize photo-induced radical formation.[13]

      • Avoid Radical Initiators: Ensure that reagents and solvents are free from peroxides or other radical initiators.

      • Use a Radical Inhibitor: In some cases, the addition of a small amount of a radical inhibitor like hydroquinone can suppress side-chain bromination.

Problem 3: Side-Chain Bromination (Benzylic Bromination)

Symptoms:

  • Formation of a product where the methyl group of the picoline is brominated.

Possible Causes & Solutions:

  • Free-Radical Conditions: As mentioned above, this is the primary cause of side-chain bromination.[11]

    • Refinement: The most effective way to favor aromatic bromination over side-chain bromination is to use conditions that promote an electrophilic mechanism. This includes the use of a Lewis acid or a strong protic acid and the exclusion of light and radical initiators.[13] N-Bromosuccinimide (NBS) is a common reagent for allylic and benzylic bromination, so its use without an acid catalyst can favor side-chain substitution.[10]

Problem 4: Formation of Polybrominated Products

Symptoms:

  • Mass spectrometry analysis indicates the presence of products with more than one bromine atom.

Possible Causes & Solutions:

  • Excess Brominating Agent: Using a large excess of the brominating agent can lead to multiple substitutions on the aromatic ring.

    • Refinement: Carefully control the stoichiometry of the brominating agent. Start with one equivalent and gradually increase if necessary. Monitor the reaction progress by TLC or GC to avoid over-bromination.

  • Reaction Time: Allowing the reaction to proceed for too long can also result in polybromination.

    • Refinement: Monitor the reaction closely and quench it once the desired monobrominated product is maximized.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of fluorinated picolines so challenging?

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene.[1][3] The addition of a strongly electron-withdrawing fluorine atom further deactivates the ring, making electrophilic substitution significantly more difficult.

Q2: How do I choose the right brominating agent?

The choice depends on the specific fluorinated picoline substrate.

  • For moderately deactivated substrates: NBS in the presence of a strong acid catalyst is a good starting point.

  • For highly deactivated substrates: A more powerful system, such as Br₂ with a Lewis acid (FeBr₃) or Br₂ in oleum, will likely be required.[5]

Q3: What is the role of the N-oxide in directing bromination?

The pyridine N-oxide is a versatile intermediate in pyridine chemistry.[9] The N-oxide group is a strong activating group that directs incoming electrophiles to the 2- and 4-positions.[7][8] This is because the oxygen atom can donate electron density into the ring through resonance. After the bromination reaction, the N-oxide can be easily removed by reduction, providing a strategic route to otherwise inaccessible isomers.

Q4: How can I prevent bromination of the methyl group?

To prevent side-chain bromination, it is crucial to employ conditions that favor an electrophilic aromatic substitution pathway over a free-radical pathway.[10][11] This means:

  • Using a strong acid or Lewis acid catalyst.

  • Excluding light from the reaction.[13]

  • Ensuring your reagents and solvents are free of radical initiators.

Q5: What are the key safety precautions when working with brominating agents?

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and an oxidizing agent.[14][15] Avoid contact with skin and eyes, and do not breathe the dust.[15] It should be handled in a well-ventilated fume hood.

  • Bromine (Br₂): Bromine is a highly corrosive and toxic liquid. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. Have a quenching agent like sodium thiosulfate solution readily available in case of spills.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[16]

Experimental Protocols

Protocol 1: Electrophilic Bromination using NBS and Sulfuric Acid

This protocol is a good starting point for the bromination of moderately deactivated fluorinated picolines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the fluorinated picoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Reagent Addition: Slowly add N-bromosuccinimide (1.05 eq) portion-wise, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Bromination via the N-Oxide Intermediate

This two-step protocol is useful for achieving regioselectivity that is not possible through direct bromination.

Step A: Formation of the Pyridine N-Oxide

  • Oxidation: Dissolve the fluorinated picoline (1.0 eq) in a suitable solvent like acetic acid or dichloromethane. Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction and work up as appropriate for the chosen oxidizing agent. This may involve washing with a reducing agent solution (e.g., sodium bisulfite) and a basic solution (e.g., sodium bicarbonate).

  • Isolation: Extract the product with an organic solvent and purify to obtain the fluorinated picoline N-oxide.

Step B: Bromination of the N-Oxide and Deoxygenation

  • Bromination: Subject the fluorinated picoline N-oxide to bromination conditions, for example, using Br₂ in acetic acid or NBS in acetonitrile. The N-oxide will direct the bromination to the 2- or 4-position.[7][8][9]

  • Deoxygenation: After bromination, the N-oxide can be removed by treating the product with a reducing agent like phosphorus trichloride (PCl₃) or by catalytic hydrogenation (H₂/Pd).

  • Purification: Purify the final brominated fluorinated picoline product by column chromatography.

Data Presentation

Table 1: Comparison of Bromination Methods for Fluorinated Picolines

MethodBrominating AgentCatalyst/SolventTypical Temperature (°C)AdvantagesDisadvantages
Electrophilic NBSH₂SO₄25 - 80Milder conditions, easier handlingMay not be reactive enough for highly deactivated substrates
Electrophilic Br₂FeBr₃ / DCM0 - 25Highly reactive, good for deactivated ringsBr₂ is hazardous, Lewis acid can be difficult to handle
Electrophilic Br₂Oleum25 - 100Very powerful for extremely deactivated ringsHarsh conditions, potential for charring
N-Oxide Route NBS or Br₂Various25 - 80Excellent regiocontrolMulti-step synthesis, lower overall yield
Radical NBSAIBN / CCl₄80Selective for side-chain brominationNot suitable for ring bromination

Visualizations

Electrophilic_Bromination_Mechanism cluster_step1 Step 1: Formation of the Sigma Complex cluster_step2 Step 2: Deprotonation Fluorinated_Picoline Fluorinated Picoline Sigma_Complex Sigma Complex (Carbocation Intermediate) Fluorinated_Picoline->Sigma_Complex + Br⁺ Br+ Br⁺ (from Br₂/FeBr₃) Brominated_Product Brominated Fluorinated Picoline Sigma_Complex->Brominated_Product + FeBr₄⁻ FeBr4- FeBr₄⁻ HBr_FeBr3 HBr + FeBr₃

Caption: Mechanism of Electrophilic Aromatic Bromination.

N_Oxide_Strategy_Workflow Start Fluorinated Picoline Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation N_Oxide Fluorinated Picoline N-Oxide Oxidation->N_Oxide Bromination Bromination (e.g., NBS) N_Oxide->Bromination Bromo_N_Oxide Brominated N-Oxide Bromination->Bromo_N_Oxide Deoxygenation Deoxygenation (e.g., PCl₃) Bromo_N_Oxide->Deoxygenation Final_Product Regioselective Brominated Product Deoxygenation->Final_Product

Caption: Workflow for Regioselective Bromination via the N-Oxide Strategy.

References

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Technical Support Center: Synthesis of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in their work. As a key building block in pharmaceutical and agrochemical development, ensuring its purity and consistent synthesis is paramount.[1][2] This guide provides in-depth, field-tested answers to common challenges, focusing on the mechanistic rationale behind our troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and scalable method is the direct electrophilic nitration of 2-Bromo-5-fluoro-4-methylpyridine. This reaction typically employs a mixed acid system, such as nitric acid in concentrated sulfuric acid, to generate the necessary nitronium ion (NO₂⁺) for the electrophilic aromatic substitution.[1] The pyridine ring is electron-deficient, making nitration challenging, but the activating effect of the methyl group helps facilitate the reaction at the C3 position. Careful control over temperature and reagent stoichiometry is crucial for success.

Q2: Why is temperature control so critical during the nitration step?

Temperature control is arguably the single most important parameter for both yield and purity. Here's why:

  • Exothermic Reaction: The nitration of aromatic compounds is highly exothermic. Without adequate cooling, the reaction temperature can rise uncontrollably, leading to the formation of undesirable byproducts, including dinitro species and degradation products.[3]

  • Regioselectivity: Reaction temperature can influence the regioselectivity of the nitration. While the C3 position is electronically favored, higher temperatures can provide enough energy to overcome the activation barrier for substitution at other positions, leading to isomeric impurities.

  • Safety: Runaway reactions pose a significant safety hazard. Maintaining a low temperature, typically between -10°C and 10°C, ensures the reaction proceeds at a manageable and safe rate.[4]

Q3: What are the expected physical properties of this compound?

The final product is typically an off-white to light-yellow solid at room temperature.[1] It has low solubility in water but is soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[1] Due to the presence of the nitro group and halogen atoms, the molecule is quite polar.

PropertyTypical Value
Appearance Off-white to light-yellow solid
Molecular Formula C₆H₄BrFN₂O₂
Molecular Weight 235.01 g/mol
Solubility Soluble in DCM, Chloroform, EtOAc; low in water.
Stability Stable under normal conditions; reactive with strong reducing/oxidizing agents.[1]

Synthesis Workflow Overview

The following diagram illustrates the standard workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage SM Starting Material (2-Bromo-5-fluoro-4-methylpyridine) Reaction Nitration Reaction (HNO₃ / H₂SO₄, 0°C) SM->Reaction Workup Aqueous Work-up (Quench on ice, neutralize) Reaction->Workup Crude Crude Product Workup->Crude Purify Purification (Chromatography or Recrystallization) Crude->Purify Analysis QC Analysis (NMR, HPLC, MS) Purify->Analysis Analysis->Purify Fail Final Final Product (>98% Purity) Analysis->Final Pass

Caption: General workflow for synthesis and purification.

Troubleshooting Guide: Impurity Management

Problem 1: Incomplete reaction with significant starting material remaining.
  • Symptom: HPLC or ¹H NMR analysis of the crude product shows a high percentage of unreacted 2-Bromo-5-fluoro-4-methylpyridine.

  • Causality: This issue stems from insufficient electrophile (nitronium ion) generation or concentration. The pyridine ring is deactivated by the electron-withdrawing bromo and fluoro groups, requiring potent nitrating conditions.[1]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the nitric acid and sulfuric acid are of high concentration and not degraded. Use fresh, anhydrous reagents where possible.

    • Increase Nitrating Agent: Incrementally increase the equivalents of nitric acid. A common starting point is 1.1 to 1.5 equivalents. A slight excess can drive the reaction to completion.

    • Extend Reaction Time: Monitor the reaction by TLC or HPLC every hour. The reaction may require longer than initially planned, sometimes up to 3-5 hours at low temperatures.[3]

    • Temperature Optimization: While maintaining a low temperature is crucial for safety and selectivity, ensure the reaction mixture is not too cold, which can excessively slow the reaction rate. A range of 0°C to 5°C is often optimal.

Problem 2: Formation of an unknown isomeric byproduct.
  • Symptom: Analytical data (especially ¹H NMR and HPLC) shows a significant impurity with the same mass as the desired product but a different retention time and/or NMR splitting pattern.

  • Causality: This is likely a regioisomer, where the nitro group has added to a different position on the pyridine ring. The directing effects of the substituents (Br at C2, F at C5, Me at C4) determine the position of nitration. While C3 is the target, a minor product could be the C6-nitro isomer. The formation of such isomers is often kinetically controlled and can be exacerbated by elevated temperatures.

  • Troubleshooting & Purification Protocol:

    • Strict Temperature Control: The most effective preventative measure is to maintain the reaction temperature below 5°C, preferably closer to 0°C, throughout the nitric acid addition.[4]

    • Purification via Column Chromatography: Isomeric impurities can often be separated from the desired product using silica gel column chromatography.

    Step-by-Step Chromatography Protocol:

    • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

    • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5).

    • Loading: Carefully load the adsorbed crude product onto the top of the column.

    • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. The less polar desired product should elute before more polar impurities.[5]

    • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to pool the pure product.

G cluster_main Desired Pathway cluster_side Side Reaction SM Starting Material TS1 σ-complex (C3 attack) SM->TS1 NO₂⁺ TS2 σ-complex (C6 attack) SM->TS2 NO₂⁺ (Higher Temp.) Product Desired Product (this compound) TS1->Product -H⁺ Impurity Isomeric Impurity (6-Nitro Isomer) TS2->Impurity -H⁺

Caption: Formation of desired product vs. isomeric impurity.

Problem 3: Product appears dark brown or black, indicating degradation.
  • Symptom: The crude or even purified product is a dark, tarry solid instead of the expected light-yellow powder. Yield is often low.

  • Causality: This points to product decomposition caused by overly harsh reaction conditions. Concentrated sulfuric and nitric acids are highly oxidizing, and elevated temperatures can lead to charring and the formation of complex, polymeric impurities.[6]

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Add the nitrating agent (or the substrate to the acid mixture) slowly and subsurface to dissipate heat effectively and avoid localized "hot spots."

    • Efficient Stirring: Ensure vigorous mechanical stirring throughout the reaction to maintain a homogenous temperature profile.

    • Careful Work-up: The quenching step is also critical. Pouring the acidic reaction mixture onto a large excess of crushed ice with rapid stirring is essential to dilute the acid and dissipate heat quickly. Neutralize the solution slowly, keeping the temperature low.[6][7]

References

  • Pipzine Chemicals. (n.d.). 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine. Retrieved from [Link]

  • Google Patents. (2016). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. Retrieved from [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • Chegg. (2022). Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. Retrieved from [Link]

  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090. Retrieved from [Link]

  • Google Patents. (2019). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Chernykh, V. P., & Gridasov, M. K. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. International Journal of Organic Chemistry, 3(1), 1-5. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Retrieved from [Link]

  • Google Patents. (2021). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

Sources

Workup procedures for reactions involving 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during its use. The guidance herein is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification of reactions involving this compound.

Q1: My Suzuki-Miyaura coupling reaction is complete, but I'm struggling to remove palladium residues and boronic acid byproducts. What is a robust workup procedure?

A1: This is a common challenge in palladium-catalyzed cross-coupling reactions. The difficulty arises from the varying solubility of palladium species and the amphiphilic nature of boronic acid derivatives. A multi-step workup is essential.

Causality: Palladium catalysts can exist in various oxidation states during the reaction, leading to finely dispersed palladium black or soluble Pd(II) species that are difficult to remove by simple filtration. Boronic acids and their corresponding boroxines can form emulsions or remain in the organic layer.

A robust procedure involves a sequential wash and, if necessary, treatment with a scavenger.

Protocol 1: Standard Aqueous Workup for Suzuki-Miyaura Reactions
  • Initial Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • A saturated aqueous solution of NaHCO₃ or K₂CO₃ (2x). This removes the bulk of the acidic boronic acid and the inorganic base used in the reaction.

    • Deionized water (1x).

    • Saturated aqueous NaCl (brine) (1x). This helps to break up any emulsions and removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Palladium Scavenging (If black precipitate persists): If palladium black is still visible, after concentration, redissolve the crude material in a generous amount of the solvent used for chromatography (e.g., DCM). Add a small amount of silica gel and stir for 15-30 minutes. The palladium often adsorbs to the silica. Filter through a pad of Celite® and wash the pad thoroughly with the solvent.

  • Final Purification: The resulting crude product should be purified by flash column chromatography.

Q2: I'm performing a nucleophilic aromatic substitution (SNAr) with an amine nucleophile. My product is contaminated with unreacted starting material. How can I efficiently purify it?

A2: The key to this separation is exploiting the difference in polarity and basicity between your amine-substituted product and the starting material. The starting material is a neutral, relatively non-polar compound. Your product, containing a newly introduced amine, will be more polar and, crucially, basic.

Causality: The presence of the electron-withdrawing nitro and fluoro groups on the pyridine ring makes the starting material highly susceptible to nucleophilic attack.[2] However, incomplete reactions are common. The basicity of your product provides a chemical "handle" for separation.

Purification Strategy: Acid-Base Extraction

  • Dissolution: After the initial workup (e.g., quenching and removal of solvent), dissolve the crude mixture in a suitable organic solvent like ethyl acetate or DCM.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while the neutral starting material will remain in the organic layer.

  • Separation: Separate the two layers. You can now process the organic layer to recover the unreacted starting material if desired.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is > 9. Your product will deprotonate and precipitate or become soluble in an organic solvent.

  • Final Extraction: Extract the basified aqueous layer with fresh ethyl acetate or DCM (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified product.[3]

Q3: After my workup, I have an oily product that won't crystallize. What are my options?

A3: Obtaining an oil instead of a solid is often due to residual solvent or minor impurities inhibiting the formation of a crystal lattice.

Recommended Actions:

  • High Vacuum Drying: Ensure all volatile solvents are removed by placing the oil under a high vacuum for several hours, sometimes with gentle heating.

  • Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. If the product solidifies, the impurities may remain dissolved in the solvent. Filter the solid and wash with a small amount of the cold solvent.

  • Re-purification: The most reliable method is to re-purify the material using flash column chromatography. Use a high-resolution silica column and a shallow solvent gradient to ensure good separation from closely-eluting impurities.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the oil. This can initiate crystallization.

Q4: I'm observing a significant debrominated side product in my cross-coupling reaction. What causes this and how can I minimize it?

A4: Debromination, or protodehalogenation, is a known side reaction in palladium-catalyzed couplings. It occurs when the aryl-palladium intermediate reacts with a proton source instead of the coupling partner.

Causality & Mitigation:

  • Water Content: Excess water in the reaction can serve as a proton source. Ensure your solvents are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Ligand Choice: Some phosphine ligands can undergo P-C bond cleavage, generating species that facilitate debromination. Consider using more robust ligands like SPhos or XPhos.

  • Base: The choice of base can be critical. A weaker base or a non-hydroxide base like K₃PO₄ or Cs₂CO₃ is sometimes less prone to causing this side reaction compared to NaOH or KOH.[4]

  • Reaction Temperature: Lowering the reaction temperature may slow down the rate of debromination relative to the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions when handling this compound?

A1: This compound, like many halogenated nitropyridines, should be handled with care.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[6]

  • Ventilation: Handle this solid compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][8]

  • Exposure: The compound is classified as a skin, eye, and respiratory irritant.[5][9] In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[8]

Q2: What is the general reactivity profile of this molecule? Which positions are most reactive?

A2: The molecule has a highly electron-deficient pyridine ring, which dictates its reactivity.

  • Suzuki and other Cross-Coupling Reactions: The bromine atom at the C2 position is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[10] The C-Br bond is readily activated by palladium insertion.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is strongly activated towards SNAr by the electron-withdrawing effects of the nitro group and the fluorine atom.[2] Nucleophilic attack can occur at the C2 (displacing Br) or C6 positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the ring nitrogen.[11][12] While fluorine is typically a better leaving group than bromine in SNAr, the C2 position is also highly activated, so regioselectivity will depend on the nucleophile and reaction conditions.

  • Reduction of the Nitro Group: The nitro group at C3 can be reduced to an amino group using various reducing agents (e.g., H₂/Pd, SnCl₂, iron in acetic acid). This opens up further synthetic possibilities.

Q3: Which analytical methods are recommended for monitoring reaction progress and characterizing the final product?

A3: A combination of techniques is ideal for comprehensive analysis.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): The most common and rapid method. Use a suitable mobile phase (e.g., hexanes/ethyl acetate) and visualize spots under UV light (254 nm). The high conjugation of the nitropyridine ring makes it UV-active.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, showing the disappearance of starting material and the appearance of the product's mass peak. This is invaluable for confirming the desired transformation is occurring.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. ¹⁹F NMR is particularly useful for confirming the fluorine atom is still present post-reaction.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the final product.

Q4: Can the nitro group be reduced? If so, what precautions should be taken during the workup?

A4: Yes, the nitro group is readily reducible to an amine. This is a common transformation for nitropyridines.

Precautions and Workup Considerations:

  • Choice of Reagent: Reagents like SnCl₂ or iron powder in acidic media are common. Catalytic hydrogenation (H₂ gas with a catalyst like Pd/C) is also effective but can sometimes lead to hydrodebromination (loss of the bromine atom).

  • Workup for Metal-Based Reductions (e.g., SnCl₂, Fe):

    • After the reaction, the mixture will be strongly acidic and contain metal salts.

    • Carefully basify the reaction mixture by adding a saturated solution of NaHCO₃ or a 1-2 M NaOH solution. This step is often exothermic and should be done in an ice bath.

    • The metal hydroxides (e.g., Sn(OH)₂, Fe(OH)₂) will precipitate.

    • Filter the mixture through a pad of Celite® to remove the inorganic solids. Wash the filter cake thoroughly with an organic solvent (e.g., ethyl acetate, DCM).

    • The filtrate can then be worked up using a standard liquid-liquid extraction to isolate the desired aminopyridine product. The product will be basic and can be purified further using the acid-base extraction method described in the Troubleshooting section if needed.

Data and Protocols

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₄BrFN₂O₂[2]
Molecular Weight 235.01 g/mol [2]
Appearance Off-white to light yellow solid[2]
Solubility Low in water; Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate)[2]
Stability Stable under normal conditions; may react with strong oxidizing or reducing agents[2]
Protocol 2: General Purification by Flash Column Chromatography

This protocol is a starting point and should be adapted based on the specific polarity of your product.

  • Sample Preparation: Adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like DCM or ethyl acetate), adding the silica, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.

  • Column Packing: Pack a glass column with silica gel using the desired mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). Ensure there are no air bubbles in the packed bed.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. A typical starting point for compounds of this type might be 5-10% ethyl acetate in hexanes. The polarity can be gradually increased (a "gradient") to elute more polar compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualized Workflow

General Workup and Purification Decision Tree

This diagram outlines a logical workflow for proceeding from a completed reaction mixture to a purified product.

Workup_Flowchart A Reaction Mixture B Quench Reaction (e.g., add water or sat. NH4Cl) A->B C Liquid-Liquid Extraction (e.g., EtOAc / Water) B->C D Separate Layers C->D E Aqueous Layer (Discard or process if product is water-soluble) D->E Aqueous Phase F Organic Layer D->F Organic Phase G Wash Organic Layer (Brine) F->G H Dry over Na2SO4 / MgSO4 G->H I Filter and Concentrate H->I J Crude Product I->J K Is product an amine or acid? J->K L Acid-Base Extraction K->L Yes M Is product solid? K->M No L->M N Trituration / Recrystallization M->N Yes O Flash Column Chromatography M->O No (Oily) P Pure Product N->P O->P

Caption: Decision tree for a general post-reaction workup and purification strategy.

References

  • Pipzine Chemicals. (n.d.). 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine.
  • Chegg. (2022). Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. Chegg.com.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-nitropyridine 99%.
  • PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
  • ResearchGate. (2025). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • Jubilant Ingrevia. (n.d.).
  • McMaster University. (2021).
  • ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)
  • MDPI. (2017).
  • Google Patents. (n.d.).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-5-bromo-3-nitropyridine.
  • ChemicalBook. (2025).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem.
  • ChemicalBook. (2025). 2-Bromo-5-fluoropyridine.
  • PMC. (n.d.).
  • NIH. (n.d.).
  • Carl ROTH. (n.d.).
  • IUPAC. (2003). Nitropyridines: Synthesis and reactions.
  • ResearchGate. (2025).
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97%.

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine, a substituted pyridine with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Due to the absence of published experimental spectra for this specific compound, this guide will present a detailed prediction of its NMR spectra based on established principles of substituent effects on the pyridine ring. This predictive analysis will be critically compared with the experimental data of structurally related compounds to provide a robust framework for its identification and characterization.

The Structural Significance of this compound

Substituted pyridines are a cornerstone in the development of new bioactive molecules. The unique arrangement of a bromine atom, a fluorine atom, a methyl group, and a nitro group on the pyridine ring of this compound creates a highly functionalized and electronically complex system. Each substituent imparts distinct electronic and steric influences, making NMR spectroscopy an indispensable tool for confirming its structure and purity.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting two main signals: one for the aromatic proton and one for the methyl protons.

Aromatic Region:

The single proton on the pyridine ring, H-6, is expected to resonate at a significantly downfield chemical shift. This is due to the cumulative electron-withdrawing effects of the electronegative nitrogen atom in the ring, the bromine atom at C-2, the nitro group at C-3, and the fluorine atom at C-5. The methyl group at C-4 will have a minor shielding effect. Based on the known chemical shifts of protons in substituted pyridines, the chemical shift for H-6 is predicted to be in the range of 8.5 - 8.8 ppm .

The multiplicity of the H-6 signal will be a doublet of doublets (dd). This arises from coupling to the adjacent fluorine atom at C-5 and a longer-range coupling to the nitrogen atom or other protons, although the latter is often not resolved. The primary coupling will be the three-bond coupling to the ¹⁹F nucleus (³JH-F), which is typically in the range of 2-4 Hz for meta H-F coupling in fluoropyridines.

Aliphatic Region:

The methyl group at C-4 is attached to an sp²-hybridized carbon of the aromatic ring. Its protons are expected to appear as a singlet in the region of 2.4 - 2.6 ppm . The deshielding effect of the adjacent nitro group will contribute to this downfield shift compared to a simple methylpyridine.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. The chemical shifts are predicted based on the known values for pyridine and the additive effects of the substituents.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C-2140 - 145Attached to bromine, which has a moderate deshielding effect.
C-3148 - 153Attached to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.
C-4135 - 140Attached to the methyl group, which has a slight shielding effect, but is also influenced by the adjacent nitro and fluoro groups.
C-5155 - 160 (doublet)Directly bonded to the highly electronegative fluorine atom, resulting in a large downfield shift and a large one-bond C-F coupling constant (¹JC-F) of approximately 230-260 Hz.
C-6145 - 150 (doublet)Influenced by the adjacent nitrogen and the fluorine at C-5, leading to a downfield shift and a smaller two-bond C-F coupling constant (²JC-F).
-CH₃15 - 20Typical chemical shift for a methyl group attached to an aromatic ring.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectral features of this compound with the known experimental data of 2-bromo-3-nitropyridine and 4-methylpyridine.

Comparison with 2-Bromo-3-nitropyridine:

The ¹H NMR spectrum of 2-bromo-3-nitropyridine shows three aromatic protons. The addition of a methyl group at C-4 and a fluoro group at C-5 in our target molecule will replace two of these protons and significantly alter the chemical shift of the remaining proton at C-6. The electron-donating methyl group would be expected to cause a slight upfield shift, while the strongly electronegative fluorine atom will cause a significant downfield shift for the adjacent C-6 proton, consistent with our prediction.

Comparison with 4-Methylpyridine:

4-Methylpyridine (γ-picoline) provides a baseline for the chemical shift of the methyl group and the influence of the nitrogen atom on the ring protons. The methyl protons in 4-methylpyridine resonate at approximately 2.3 ppm. In our target molecule, the presence of the adjacent electron-withdrawing nitro and bromo groups is expected to shift this signal further downfield, supporting our prediction of 2.4 - 2.6 ppm.

Experimental Protocol for NMR Analysis

For researchers aiming to acquire experimental data for this compound, the following protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: ~200 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Peak pick and assign the signals in both ¹H and ¹³C NMR spectra.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the NMR analysis process, the following diagrams are provided.

Caption: Molecular structure of this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Comparison dissolve Dissolve in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing referencing Referencing to TMS phasing->referencing analysis Integration & Peak Assignment referencing->analysis predict Predict Spectra (Substituent Effects) analysis->predict compare Compare with Related Compounds predict->compare structure Structure Elucidation compare->structure

Caption: Workflow for the NMR analysis of this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. By leveraging the established principles of substituent chemical shifts and comparing with known analogues, we have constructed a detailed spectral forecast that will be invaluable for any researcher working with this compound. The provided experimental protocol offers a clear path to obtaining empirical data, which will ultimately serve to refine and validate the predictions made herein. As a senior application scientist, I trust this guide will empower you to approach the structural characterization of this and similar complex molecules with confidence and scientific rigor.

References

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

A Comparative Guide to the Reactivity of 2-Bromo vs. 2-Chloropyridine Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a foundational element of modern medicinal chemistry. Among these, the pyridine ring is a ubiquitous motif found in numerous pharmaceuticals. Its derivatization, often accomplished via palladium-catalyzed cross-coupling reactions, is pivotal. This guide offers an in-depth, objective comparison of the reactivity of two common building blocks: 2-bromopyridine and 2-chloropyridine derivatives. We will delve into the mechanistic underpinnings of their reactivity differences and provide experimental data and protocols to inform your synthetic strategies.

The Core Principle: Why Halogen Choice Matters

The selection between a bromo- or chloro-substituent on a pyridine ring is not arbitrary; it's a strategic decision that balances reactivity against cost and availability. The generally accepted order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy (BDE).

The rate-determining step in many cross-coupling cycles is the oxidative addition of the C-X bond to the Pd(0) catalyst.[2][3] A weaker C-X bond facilitates this step, leading to faster reaction rates and often requiring milder conditions.

Table 1: Average Carbon-Halogen Bond Dissociation Energies (BDE)

BondAverage BDE (kJ/mol)
C-Br276 - 285
C-Cl327 - 339

Data sourced from multiple references.[4][5][6]

As shown, the C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to break. This inherent chemical property is the primary reason 2-bromopyridines are generally more reactive than their 2-chloro counterparts. Furthermore, the pyridine nitrogen's strong inductive electron-withdrawing effect makes the C2 carbon highly electron-deficient, which polarizes and weakens the C-Cl bond, making oxidative addition more feasible than in corresponding chlorobenzenes.[2]

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and a boronic acid derivative, is a cornerstone of biaryl synthesis. Here, the reactivity gap between 2-bromo- and 2-chloropyridines is particularly evident.

2-Bromopyridines are highly reliable substrates that couple efficiently with a wide range of aryl and heteroaryl boronic acids using standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands.[7] In contrast, the stronger C-Cl bond in 2-chloropyridines necessitates more sophisticated and highly active catalyst systems.[8] These typically involve bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which promote the challenging oxidative addition step.[8][9]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X_L2 R¹-Pd(II)-X(L)₂ R1-Pd(II)-R2_L2 R¹-Pd(II)-R²(L)₂ Base_R2B(OR)2 [R²-B(OR)₂(Base)]⁻

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCatalyst SystemConditionsYield (%)Reference
2-BromopyridinePd(OAc)₂, ligand-freeH₂O/Isopropanol, 80°C, 10 min95%[7]
5-Amino-2-chloropyridinePd₂(dba)₃, SPhosToluene, 110°C, 12h82%[9]
3-Amino-2-chloropyridinePd₂(dba)₃, RuPhosDioxane, 100°C, 18h99%[9]

The data clearly illustrates that while excellent yields can be achieved with 2-chloropyridines, it requires specialized ligands and often longer reaction times or higher temperatures.[9] The choice of ligand is critical to prevent catalyst deactivation, which can occur due to the pyridine nitrogen coordinating to the palladium center.[8]

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, crucial for synthesizing anilines and their heterocyclic analogues. Similar to the Suzuki coupling, 2-bromopyridines readily participate in this reaction with a variety of amines using standard Buchwald-Hartwig catalyst systems.

2-Chloropyridines, being less reactive, historically posed a significant challenge. However, the development of advanced dialkylbiarylphosphine ligands has enabled the efficient amination of unactivated (hetero)aryl chlorides.[10] These ligands create a highly active, sterically hindered catalytic species that can overcome the high activation barrier of C-Cl bond cleavage.

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L R-Pd(II)-X_L R-Pd(II)-X(L) Amide_Complex [(L)Pd(R)(NR¹R²)]

Table 3: Comparative Performance in Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemConditionsYield (%)Reference
2-BromopyridineLHMDSPd₂(dba)₃, P(t-Bu)₃Toluene, 80°CHigh Yield[11]
2-ChloropyridineLHMDSPd₂(dba)₃, P(t-Bu)₃Toluene, 100°CHigh Yield[11]
2-ChloropyridinePiperidinePd(OAc)₂, BiarylphosphineToluene, 100°C75%[10]

While direct yield comparisons under identical conditions are scarce, the literature indicates that reactions with 2-chloropyridines generally require higher temperatures and more specialized ligands to achieve rates and yields comparable to 2-bromopyridines.[10][11]

Reactivity in Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for synthesizing arylalkynes.[12] The reactivity trend (I > Br > Cl) is particularly pronounced in this transformation.[13]

2-Bromopyridines are effective substrates, coupling with terminal alkynes under standard Sonogashira conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[14][15] Conversely, 2-chloropyridines are substantially less reactive and often considered inert under these standard conditions.[14] Achieving successful Sonogashira coupling with 2-chloropyridines requires more forcing conditions (higher temperatures) and highly active catalyst systems, often employing electron-rich phosphine ligands that can facilitate the difficult oxidative addition to the robust C-Cl bond.[12]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Ar-Pd(II)-Alkyne_L2 Ar-Pd(II)-C≡CR(L)₂ Cu-X Cu-X Cu-Alkyne Cu-C≡CR

Table 4: Comparative Reactivity in Sonogashira Coupling

SubstrateAlkyne PartnerConditionsOutcomeReference
2-BromopyridinePhenylacetylenePd/Cu catalyst, Et₃N, 80°CGood Yield[14]
1-Bromo-4-chlorobenzenePhenylacetylenePd/Cu catalyst, Et₃NSelective coupling at C-Br bond, C-Cl inert[14]

This selectivity highlights the significant reactivity difference; the C-Br bond reacts while the C-Cl bond remains untouched under the same conditions.[14]

Experimental Protocols & Workflow

Adherence to rigorous experimental technique is paramount for success and reproducibility in palladium-catalyzed reactions. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Experimental_Workflow start Start setup Assemble oven-dried Schlenk flask with stir bar start->setup add_solids Add Halopyridine, Palladium Source, Ligand, & Base setup->add_solids inert Evacuate & backfill with inert gas (3x) add_solids->inert add_liquids Add degassed solvent & other liquid reagents inert->add_liquids react Heat to specified temperature with stirring add_liquids->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Cool, quench, extract with organic solvent monitor->workup purify Purify by column chromatography workup->purify end End purify->end

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine (General)

This protocol is adapted from literature procedures for reactive heteroaryl bromides.[7][16]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine derivative (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.5-2 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of water and an organic solvent like isopropanol or dioxane) via syringe.[7][17]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine (Advanced)

This protocol utilizes a highly active catalyst system necessary for the less reactive chloride substrate.[8][9]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative (1.0 eq.), arylboronic acid (1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., SPhos, 4-5 mol%), and a strong base (e.g., K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the vial and place it on a manifold. Evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[8] Monitor the reaction progress. These reactions are often slower and may require 12-24 hours for completion.[8]

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between 2-bromo- and 2-chloropyridine derivatives is a classic case of balancing reactivity with cost.

  • 2-Bromopyridines are the substrates of choice when high reactivity, mild conditions, and rapid reaction times are paramount. Their versatility with a broad range of standard catalysts makes them ideal for complex molecule synthesis where reliability is key.

  • 2-Chloropyridines are economically advantageous, especially for large-scale synthesis. While historically challenging, the advent of highly active palladium catalysts based on bulky, electron-rich ligands has largely bridged the reactivity gap. Their use is justified when cost is a primary driver and the necessary specialized catalysts and potentially more forcing conditions are accessible.

As catalyst technology continues to evolve, the utility of 2-chloropyridines will undoubtedly expand, further empowering chemists to design efficient and economical synthetic routes to novel therapeutics and materials.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022). Chemical Science (RSC Publishing). Retrieved January 26, 2026, from [Link]

  • Bond Dissociation Energies of Organic Molecules. (n.d.). Accounts of Chemical Research. Retrieved January 26, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved January 26, 2026, from [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • Structures for the reaction of 2-chloropyridine with 2via (a) an η²(C... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Bond Energies. (2025). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). NIH. Retrieved January 26, 2026, from [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018). Quora. Retrieved January 26, 2026, from [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • oxidative addition and palladium coupling. (n.d.). csbsju. Retrieved January 26, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. (2025). UVIC. Retrieved January 26, 2026, from [Link]

  • 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof. (n.d.). Google Patents.
  • Learning outcome 3.4.3 An introduction to bond energy and bond length. (n.d.). chemguide: CIE A level chemistry support. Retrieved January 26, 2026, from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Common Bond Energies (D. (n.d.). Wired Chemist. Retrieved January 26, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman. Retrieved January 26, 2026, from [Link]

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A Comparative Guide to Alternative Reagents for the Synthesis of Fluorinated Methyl Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for optimizing molecular properties. Fluorinated methyl nitropyridines, in particular, represent a class of valuable building blocks, harnessing the unique electronic characteristics of the fluorine atom and the nitro group to modulate reactivity, metabolic stability, and biological activity. The synthesis of these target molecules, however, presents a series of strategic and practical challenges, primarily centered on the choice of reagents for both fluorination and nitration, and the regiochemical control of these transformations.

This technical guide offers an in-depth comparison of alternative reagents and synthetic strategies for the preparation of fluorinated methyl nitropyridines. Moving beyond a simple recitation of protocols, this document delves into the mechanistic rationale behind reagent selection, providing a framework for informed decision-making in the laboratory. All experimental data and protocols are supported by authoritative sources to ensure scientific integrity.

Strategic Considerations: To Fluorinate then Nitrate, or to Nitrate then Fluorinate?

The synthesis of a fluorinated methyl nitropyridine necessitates a critical decision regarding the sequence of functional group installation. The chosen pathway significantly impacts reagent selection, potential side reactions, and overall efficiency.

  • Fluorination First: This approach involves the initial introduction of a fluorine atom onto a methylpyridine precursor, followed by nitration. The electron-withdrawing nature of fluorine can deactivate the pyridine ring towards electrophilic nitration, potentially requiring harsher conditions. However, the directing effect of the fluorine and methyl groups can offer predictable regioselectivity.

  • Nitration First: Conversely, nitrating a methylpyridine and subsequently introducing the fluorine atom is a common strategy. The strongly electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making it a viable pathway for fluorination.

The optimal strategy is highly substrate-dependent, and the following sections will explore the reagent choices available for each approach.

Electrophilic Fluorination: A Comparative Analysis of N-F Reagents

For the "fluorination-first" approach, direct C-H fluorination or fluorination of activated precursors is typically achieved using electrophilic N-F reagents. These reagents offer a source of "F+" and have largely replaced hazardous alternatives like elemental fluorine.[1] Two of the most prominent N-F reagents are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

ReagentStructureKey Characteristics
Selectfluor® (F-TEDA-BF₄)

Highly reactive, crystalline, and relatively safe to handle.[2] It is a versatile reagent for the fluorination of a wide range of substrates.[3]
N-Fluorobenzenesulfonimide (NFSI)

A milder alternative to Selectfluor®, offering good efficacy for many transformations.[2] It is also a stable, crystalline solid.

Mechanism of Electrophilic Fluorination: The precise mechanism of electrophilic fluorination with N-F reagents is still a subject of discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions.[4] In the context of pyridines, the reaction often proceeds via an initial interaction of the pyridine nitrogen with the electrophilic fluorine source.

Experimental Insights:

  • Selectfluor® is generally considered the more reactive of the two reagents.[2] It has been successfully employed in the electrophilic fluorination of 1,2-dihydropyridines to furnish fluorinated pyridines after elimination of hydrogen fluoride.[3]

  • NFSI can be more selective in certain cases and is effective for the fluorination of various heterocycles.[5] For some palladium-catalyzed C-H fluorinations of (hetero)arenes, NFSI has been shown to be effective where Selectfluor® and other N-fluoropyridinium salts were not.[6]

The choice between Selectfluor® and NFSI will depend on the specific methylpyridine substrate and the desired regioselectivity. The reactivity of the pyridine ring, influenced by the position of the methyl group, will dictate the feasibility and outcome of the fluorination.

Nucleophilic Aromatic Substitution (SNAr) for Fluorination

The "nitration-first" strategy leverages the activating effect of the nitro group to facilitate nucleophilic aromatic substitution with a fluoride source. This is a powerful method for introducing fluorine onto an electron-deficient pyridine ring.

Alternative Fluoride Sources:

The choice of the fluoride salt is critical for the success of the SNAr reaction.

Fluoride SourceKey Characteristics
Cesium Fluoride (CsF) Often the reagent of choice due to its higher solubility in aprotic polar solvents and the "naked" nature of the fluoride anion, which enhances its nucleophilicity.[7] However, it is more expensive.
Potassium Fluoride (KF) A more cost-effective alternative to CsF.[8] Its lower solubility and higher lattice energy can lead to slower reaction rates, often requiring the use of phase-transfer catalysts or harsher reaction conditions.[8][9]

Causality in Reagent Performance: The superior performance of CsF over KF in many nucleophilic fluorinations can be attributed to its lower lattice energy.[9] This facilitates the dissolution of the salt and the availability of the fluoride anion for nucleophilic attack.

Experimental Protocol: Nucleophilic Fluorination of a Nitromethylpyridine Derivative

The following protocol for the synthesis of methyl 3-fluoropyridine-4-carboxylate from the corresponding nitro precursor illustrates a typical SNAr fluorination.[7]

Reaction: Methyl 3-nitropyridine-4-carboxylate + CsF → Methyl 3-fluoropyridine-4-carboxylate

Step-by-Step Methodology:

  • To a solution of methyl 3-nitropyridine-4-carboxylate (1.0 eq) in dry DMSO, add cesium fluoride (CsF, 5.0 eq).

  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 90 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and add distilled water.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the desired fluorinated product (38% yield).[7]

Nitration of Fluoromethylpyridines: Regioselectivity and Reagent Choice

The final step in the "fluorination-first" pathway, or the initial step in the alternative, is the nitration of the pyridine ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents (fluoro and methyl groups).

Nitrating Agents:

A mixture of nitric acid and sulfuric acid is the most common nitrating agent. However, the conditions can often be harsh. Alternative, milder nitrating systems can be employed, particularly for sensitive substrates.

Nitrating AgentCharacteristics
HNO₃/H₂SO₄ The traditional and powerful nitrating mixture. The strongly acidic conditions can lead to the protonation of the pyridine nitrogen, further deactivating the ring.
Nitric acid in trifluoroacetic anhydride A reported alternative for the nitration of pyridines, sometimes offering improved yields for simple C-alkyl pyridines.[10]

Understanding Regioselectivity:

The directing effects of the substituents on the pyridine ring are crucial for predicting the outcome of the nitration. Both the methyl group (activating, ortho-, para-directing) and the fluorine atom (deactivating, ortho-, para-directing) will influence the position of the incoming nitro group. The interplay of these electronic effects, along with steric hindrance, will determine the final isomer distribution.[11] For instance, in the nitration of a 2-fluoro-5-methylpyridine, the directing effects of both substituents would favor substitution at the 3- and 6-positions. The final product ratio would depend on the relative strengths of these directing effects and steric factors.

Visualizing the Synthetic Pathways

To better illustrate the strategic choices in the synthesis of fluorinated methyl nitropyridines, the following workflow diagrams are provided.

Synthesis_Pathways cluster_0 Strategy 1: Fluorination First cluster_1 Strategy 2: Nitration First Methylpyridine Methylpyridine Fluoromethylpyridine Fluoromethylpyridine Methylpyridine->Fluoromethylpyridine Electrophilic Fluorination (e.g., Selectfluor®, NFSI) Methylnitropyridine Methylnitropyridine Methylpyridine->Methylnitropyridine Nitration (e.g., HNO₃/H₂SO₄) Fluoromethylnitropyridine Fluoromethylnitropyridine Fluoromethylpyridine->Fluoromethylnitropyridine Nitration (e.g., HNO₃/H₂SO₄) Methylnitropyridine->Fluoromethylnitropyridine Nucleophilic Fluorination (e.g., CsF, KF)

Caption: Alternative synthetic strategies for fluorinated methyl nitropyridines.

Safety and Handling of Fluorinating Agents

It is imperative to acknowledge the hazards associated with fluorinating agents and to implement appropriate safety protocols.

  • Electrophilic N-F Reagents (Selectfluor®, NFSI): While considered relatively safe to handle, these are strong oxidizing agents and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.[7]

  • Nucleophilic Fluoride Sources (CsF, KF): These salts are hygroscopic and should be stored in a dry environment. Anhydrous conditions are often crucial for successful reactions.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of fluorinated methyl nitropyridines offers a rich field for methodological exploration. The choice of synthetic strategy—fluorination followed by nitration or vice versa—is the primary determinant of the types of reagents that will be most effective. For electrophilic fluorination, Selectfluor® and NFSI stand out as versatile and relatively safe options, with the former being generally more reactive. In the realm of nucleophilic fluorination, cesium fluoride often provides superior results to potassium fluoride due to its lower lattice energy, albeit at a higher cost.

Ultimately, the optimal choice of reagents will be dictated by a combination of factors including substrate reactivity, desired regioselectivity, cost considerations, and safety. This guide provides the foundational knowledge and experimental insights to empower researchers to navigate these choices and successfully synthesize these valuable fluorinated building blocks.

References

  • Electrophilic fluorination. Wikipedia. Available at: [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available at: [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Available at: [Link]

  • Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. PMC. Available at: [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. NIH. Available at: [Link]

  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing. Available at: [Link]

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. SpringerLink. Available at: [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journals. Available at: [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. Available at: [Link]

  • Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. NIH. Available at: [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Available at: [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Available at: [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. Available at: [Link]

  • Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. Wiley Online Library. Available at: [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. Available at: [Link]

  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available at: [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. Available at: [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers. Available at: [Link]

  • 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. RSC Publishing. Available at: [Link]

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A Senior Application Scientist's Guide to Reaction Monitoring of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Versatile Building Block

In the landscape of modern drug discovery and agrochemical synthesis, substituted pyridines are foundational scaffolds. Among them, 2-Bromo-5-fluoro-4-methyl-3-nitropyridine stands out as a highly versatile intermediate. Its distinct functional groups—a displaceable bromine atom, an electron-withdrawing nitro group, and a fluorine atom—offer multiple avenues for synthetic elaboration, typically through nucleophilic aromatic substitution or cross-coupling reactions.

Given its role as a high-value starting material, the ability to precisely monitor its consumption and the formation of products in real-time is not merely a matter of process optimization; it is fundamental to ensuring reaction efficiency, maximizing yield, and minimizing impurity generation. This guide provides a detailed, field-tested Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for this purpose and objectively compares it against alternative analytical techniques.

The Analytical Challenge

Monitoring reactions involving N-containing heterocycles can be challenging for classical reversed-phase liquid chromatography (RPLC).[1] These compounds can exhibit poor retention on standard C18 columns, leading to co-elution with salts or other highly polar matrix components, which can interfere with mass spectrometry detection.[1] Furthermore, the goal of reaction monitoring is not just to track the disappearance of the starting material but to positively identify the desired product and any significant side-products, a task for which mass spectrometry is uniquely suited.

Primary Recommended Protocol: High-Performance UPLC-MS

For rapid, sensitive, and specific monitoring, an Ultra-Performance Liquid Chromatography (UPLC) system coupled with a single quadrupole mass spectrometer is the gold standard. This approach provides a significant speed advantage over traditional HPLC, which is crucial for making timely decisions during a reaction's progress.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Interpretation A 1. Aliquot Reaction Mixture (e.g., 5 µL) B 2. Quench & Dilute (e.g., in 1 mL Acetonitrile) A->B Immediate Stop C 3. Inject into UPLC-MS System B->C D 4. Chromatographic Separation C->D E 5. ESI-MS Detection (Full Scan & SIM) D->E F 6. Analyze Chromatogram (Retention Time) E->F H 8. Quantify Species (Peak Area) F->H G 7. Analyze Mass Spectrum (m/z & Isotope Pattern) G->H

Caption: UPLC-MS workflow for reaction monitoring.

Step-by-Step UPLC-MS Protocol
  • Sample Preparation (The "Dilute-and-Shoot" Method):

    • At designated time points, withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a large volume (e.g., 1 mL) of a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile:water. This halts the reaction and prepares the sample for injection.

    • Vortex the sample thoroughly. If particulates are present, centrifuge and transfer the supernatant to an LC vial. Minimal sample preparation allows for rapid feedback on the reaction's progress.

  • UPLC System Parameters:

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm. A C18 stationary phase provides a good starting point for retaining the moderately polar pyridine structure.

    • Mobile Phase A: Water with 0.1% Formic Acid. The acid helps to protonate the pyridine nitrogen, leading to better peak shape.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A fast gradient is essential for high-throughput analysis. Start at 5% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutes, and re-equilibrate for 0.5 minutes. Total run time is under 3 minutes.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in Positive Mode. The basic nitrogen on the pyridine ring is readily protonated, making ESI+ the ideal choice for sensitive detection.[1]

    • Capillary Voltage: 3.0 kV.

    • Drying Gas (Nitrogen) Temperature: 350 °C.

    • Data Acquisition Mode:

      • Initial Analysis: Use a full scan mode (e.g., m/z 100-500) to identify all components in the reaction mixture.

      • Routine Monitoring: Once the masses of the starting material, product(s), and key by-products are known, switch to Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Data Interpretation: A Self-Validating System

Trustworthiness in this protocol comes from using orthogonal data points—retention time and mass-to-charge ratio—for confirmation.

  • Mass-to-Charge Ratio (m/z): The primary identifier. For this compound (C₆H₄BrFN₂O₂), the expected monoisotopic mass is 233.94 Da. In ESI+ mode, it will be detected as the protonated molecule [M+H]⁺ at m/z 234.95 .

  • The Bromine Isotopic Signature: A critical confirmatory feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any mass spectrum of a bromine-containing compound will show two peaks of almost equal intensity separated by 2 Da (the [M+H]⁺ and [M+H+2]⁺ ions).[2] This signature is a powerful tool for distinguishing your target from non-brominated impurities.[3]

CompoundExpected [M+H]⁺ (m/z)Key Isotopic Pattern ([M+H+2]⁺)Expected Retention Time (min)
This compound234.95m/z 236.95 (approx. 1:1 ratio)~1.2
Hypothetical Product (e.g., Phenyl substitution)212.07Absent~1.4
Hypothetical Byproduct (e.g., Debromination)157.04Absent~0.8

Table 1: Example data for monitoring a hypothetical reaction where the bromine is replaced by a phenyl group.

Comparative Analysis with Alternative Techniques

While UPLC-MS is the recommended method, it is essential to understand its performance relative to other common laboratory techniques.

TechniqueSpeed & ThroughputSensitivitySpecificity & Structural InfoCost (Per Sample)Key Limitation for this Application
UPLC-MS Excellent (<3 min/sample)Excellent (sub-µM)High (Mass confirmation, Isotopic Pattern)ModerateHigh initial instrument cost.
TLC Excellent Poor (mM range)Very Low (Relies on Rf only)Very Low Cannot reliably distinguish between structurally similar compounds or confirm identity.[4]
GC-MS GoodGood-ExcellentHighLow-ModerateThe nitro-aromatic structure may be thermally labile, risking degradation in the hot GC inlet.[5][6]
¹H NMR Poor (>10 min/sample)Poor (mM range)Excellent (Definitive structure)HighLow sensitivity makes it unsuitable for detecting low-level impurities or for early-stage reaction monitoring.[7]

Table 2: Objective comparison of analytical techniques for reaction monitoring.

Conclusion: The Case for UPLC-MS

For monitoring reactions of this compound, UPLC-MS provides an unparalleled combination of speed, sensitivity, and specificity. It allows researchers to make rapid, data-driven decisions, leading to improved reaction outcomes and a deeper understanding of the reaction dynamics. While techniques like TLC and NMR have their place in a synthetic chemistry lab, they do not offer the comprehensive, real-time insights required for the robust process control that UPLC-MS enables. The ability to confirm molecular weight and leverage the unique isotopic signature of bromine provides a layer of analytical certainty that is indispensable in modern chemical development.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. (2020). National Institutes of Health. [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion - ACS Publications. (n.d.). American Chemical Society Publications. [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C - American Chemical Society. (n.d.). American Chemical Society Publications. [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed. (2016). National Library of Medicine. [Link]

  • Synthetic Reaction Monitoring Using UPLC-MS - Waters Corporation. (n.d.). Waters Corporation. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (2018). National Institutes of Health. [Link]

  • Identifying reactive intermediates by mass spectrometry - PMC - PubMed Central - NIH. (2021). National Institutes of Health. [Link]

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (n.d.). atsdr.cdc.gov. [Link]

  • A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed. (2017). National Library of Medicine. [Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC - PubMed Central. (2015). National Institutes of Health. [Link]

  • LCMS-guided detection of halogenated natural compounds. a Five... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Thin film microfluidic synthesis of fluorescent highly substituted pyridines - RSC Publishing. (2014). Royal Society of Chemistry. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent. (2017). Agilent Technologies. [Link]

  • Identifying reactive intermediates by mass spectrometry - ResearchGate. (2020). ResearchGate. [Link]

  • Temporal Urinary Metabolomic Profiling in ICU Patients with Critical COVID-19: A Pilot Study Providing Insights into Prognostic Biomarkers via 1 H-NMR Spectroscopy - MDPI. (2024). MDPI. [Link]

  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines - ResearchGate. (2019). ResearchGate. [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004). The Baran Laboratory, Scripps Research. [Link]

  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration - MDPI. (2023). MDPI. [Link]

  • The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A. (n.d.). National Research Centre for Grapes. [Link]nrcgrapes.icar.gov.in/sites/default/files/mrm_transitions.pdf)

Sources

A Comparative Guide to High-Performance Liquid Chromatography for Purity Assessment of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like 2-Bromo-5-fluoro-4-methyl-3-nitropyridine, a key building block in the synthesis of advanced therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound, juxtaposed with other viable analytical techniques. Our focus extends beyond procedural steps to elucidate the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to quality control.

The Central Role of HPLC in Purity Profiling

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase modality, stands as the gold standard for the purity analysis of a vast array of small molecules in the pharmaceutical industry.[1] Its wide applicability stems from its ability to separate compounds with a high degree of resolution, sensitivity, and specificity. For a molecule such as this compound, which possesses a combination of polar (nitro group) and non-polar (brominated, fluorinated aromatic ring) characteristics, reverse-phase HPLC offers an ideal separation mechanism.

The selection of an appropriate stationary phase is critical. A C18 (octadecylsilane) column is often the first choice due to its hydrophobic nature, which facilitates the retention of moderately non-polar compounds. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is then optimized to achieve the desired separation. The UV-active nature of the pyridine ring and the nitro group allows for sensitive detection using a UV-Vis spectrophotometer.

Optimized HPLC Method for this compound

The following method has been developed and validated to provide a reliable and robust purity assessment of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

Causality Behind Experimental Choices:

  • C18 Column: The choice of a C18 stationary phase provides a strong hydrophobic interaction with the analyte, ensuring adequate retention and separation from more polar impurities.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase protonates any residual silanols on the silica-based stationary phase, minimizing peak tailing and improving peak shape.

  • Gradient Elution: A gradient program is employed to ensure the elution of a wide range of potential impurities with varying polarities within a reasonable timeframe, while also providing sharp peaks for the main component.

  • Detection at 254 nm: This wavelength is chosen as it is a common wavelength for the detection of aromatic compounds and is likely to provide a good response for the analyte and potential aromatic impurities. A DAD is preferred to assess peak purity and to identify the optimal wavelength for all components.

Caption: Workflow for HPLC purity assessment of this compound.

Comparative Analysis of Purity Assessment Techniques

While HPLC is a powerful tool, a comprehensive understanding of alternative and complementary techniques is essential for a holistic approach to quality control. Here, we compare the performance of HPLC with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound.

Data Presentation: Comparison of Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Applicability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.Applicable to any soluble compound with NMR-active nuclei.
Sensitivity High (ng to pg level).Very high (pg to fg level).Lower (µg to mg level).
Precision (RSD) < 1%< 2%< 1%
Quantitation Relative (based on peak area percentage).Relative (based on peak area percentage).Absolute (primary method, no reference standard of the analyte needed).
Throughput Moderate (20-40 min per sample).High (5-20 min per sample).Low (requires longer acquisition times for high S/N).
Impurity Identification Limited to UV spectra and retention time matching. Requires MS for structural elucidation.[4]Requires MS for definitive identification.Provides detailed structural information for impurity identification.[5]
Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a highly efficient separation technique for volatile and thermally stable compounds.[6][7] Given that this compound is a relatively small molecule, it is likely to have sufficient volatility for GC analysis, especially at elevated temperatures.

Experimental Protocol: GC Purity Assessment

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chromatographic Conditions:

    • Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C, hold for 5 min.

    • Detector: FID at 300 °C.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as acetone or ethyl acetate.

Causality Behind Experimental Choices:

  • DB-5ms Column: This is a general-purpose, low-polarity column that provides good separation for a wide range of compounds.

  • Temperature Program: A temperature ramp is used to ensure the elution of both the main component and any less volatile impurities.

  • FID Detector: The FID is a robust and sensitive detector for organic compounds, providing a response that is proportional to the mass of carbon.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[8][9] Instead, a certified internal standard of known purity and concentration is used.

Experimental Protocol: qNMR Purity Assessment

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

  • Experimental Parameters:

    • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).

    • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

    • Pulse Program: A simple 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1) for the signals being integrated.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and a known amount of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      • Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

Causality Behind Experimental Choices:

  • High-Field NMR: A higher magnetic field strength provides better signal dispersion, reducing the likelihood of signal overlap and improving the accuracy of integration.[10]

  • Long Relaxation Delay: This ensures that all protons have fully relaxed between pulses, making the signal intensity directly proportional to the number of protons, which is crucial for accurate quantification.[11]

  • Certified Internal Standard: The accuracy of qNMR is directly dependent on the accuracy of the mass and purity of the internal standard.

Caption: Comparative framework for the purity assessment of the target analyte.

Conclusion: An Integrated Approach to Purity Assessment

For the routine purity assessment of this compound, the developed reverse-phase HPLC method offers the optimal balance of specificity, sensitivity, and throughput. It is capable of resolving the main component from potential process-related impurities and degradation products, making it an ideal choice for quality control in a manufacturing environment.

However, a truly robust analytical characterization relies on an integrated approach. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), serves as an excellent orthogonal technique to detect any volatile impurities that may not be amenable to HPLC analysis. Furthermore, quantitative NMR should be employed as a primary method to establish the absolute purity of reference standards and to provide unequivocal structural confirmation of any identified impurities.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive and self-validating system for the purity assessment of this compound, ensuring the highest standards of quality and safety for this critical pharmaceutical intermediate.

References

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. J Anal Bioanal Tech 15: 714. [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Journal of Analytical & Bioanalytical Techniques. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • MDPI. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Toref-Standards. Impurity Profiling with HRMS. [Link]

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Bromo-Fluoro-Methyl-Nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug development and materials science, the precise structural elucidation of polysubstituted heterocyclic compounds is paramount. Positional isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and material properties. This guide provides a comprehensive framework for the spectroscopic differentiation of bromo-fluoro-methyl-nitropyridine isomers, a class of compounds with significant potential in medicinal chemistry.

As a senior application scientist, my objective is not merely to present data but to illuminate the strategic thinking behind the analytical workflow. The choice of spectroscopic techniques is deliberate, forming a multi-faceted approach where each method provides a unique piece of the structural puzzle. We will explore how to leverage the strengths of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy to unambiguously distinguish between these closely related isomers.

The Analytical Strategy: A Multi-Technique Approach

Differentiating isomers requires a synergistic application of various spectroscopic techniques. A lone method is often insufficient, as it may provide ambiguous results. Our workflow is designed to build a conclusive case for the structure of each isomer by corroborating evidence from multiple independent measurements.

G cluster_0 Analytical Workflow MS Mass Spectrometry (Confirm MW & Presence of Br) NMR NMR Spectroscopy (Core Structural Elucidation) MS->NMR Molecular Formula Conclusion Definitive Isomer Assignment NMR->Conclusion Connectivity & Spatial Arrangement IR Infrared Spectroscopy (Functional Group Confirmation) IR->NMR Confirm NO2 Group UV UV-Vis Spectroscopy (Electronic Environment Probe) UV->Conclusion Corroborate Electronic Structure

Caption: A multi-technique workflow for isomer differentiation.

Part 1: Mass Spectrometry – The First Gate

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the logical starting point. Its primary role is to confirm the elemental composition, which is identical for all isomers. However, its true diagnostic power for this class of compounds lies in identifying the presence of bromine through its characteristic isotopic pattern.

Trustworthiness: The isotopic signature of bromine (⁷⁹Br and ⁸¹Br) is a near 1:1 ratio.[1] Observing a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity is a definitive, self-validating confirmation of a single bromine atom in the molecule.[1][2] This initial check prevents misinterpretation of data from subsequent, more complex analyses.

Expected Isotopic Pattern for [C₆H₄BrFN₂O₂]⁺:

  • M⁺: Corresponding to the molecule containing ⁷⁹Br.

  • M+2⁺: Corresponding to the molecule containing ⁸¹Br, with an intensity approximately 98% of the M⁺ peak.

Any deviation from this pattern would immediately suggest an unexpected molecular formula or the presence of multiple halogen atoms.[1][3]

Part 2: NMR Spectroscopy – The Heart of the Investigation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For bromo-fluoro-methyl-nitropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques like COSY and HMBC, is essential.

¹H NMR Spectroscopy: Mapping the Proton Environment

The pyridine ring has a limited number of protons, and their chemical shifts are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nitro group (NO₂) will cause significant downfield shifts (deshielding) for protons positioned ortho and para to it. Conversely, the methyl group (CH₃) is weakly electron-donating, causing slight upfield shifts (shielding).

Illustrative Comparison: Let's consider two hypothetical isomers to demonstrate the expected differences.

  • Isomer A: 2-Bromo-3-fluoro-4-methyl-5-nitropyridine

  • Isomer B: 3-Bromo-5-fluoro-2-methyl-6-nitropyridine

ParameterIsomer A (Expected)Isomer B (Expected)Rationale
Ring Protons 1 proton (singlet or narrow doublet due to F)1 proton (singlet or narrow doublet due to F)Both isomers have only one proton on the pyridine ring.
¹H Chemical Shift (Ring) ~8.5 - 9.0 ppm~7.5 - 8.0 ppmIn Isomer A, the proton is ortho to the strongly withdrawing NO₂ group, leading to a significant downfield shift.[4][5] In Isomer B, the proton is meta to the NO₂ group, experiencing a weaker deshielding effect.
¹H Chemical Shift (CH₃) ~2.5 - 2.7 ppm~2.8 - 3.0 ppmIn Isomer B, the methyl group is ortho to the withdrawing NO₂ group, causing it to be more deshielded compared to Isomer A where it is para to the NO₂ group.
¹H-¹⁹F Coupling ³JHF or ⁴JHF coupling may be observed, further confirming proximity.³JHF or ⁴JHF coupling will be present, but the magnitude will differ based on the bond geometry.The through-bond coupling between proton and fluorine provides connectivity information.
¹⁹F NMR Spectroscopy: A Unique and Sensitive Probe

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally useful for distinguishing fluorinated isomers.[6][7][8] The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment.

Expertise & Experience: The key is to analyze the position of the fluorine relative to the most powerful electron-withdrawing group, the nitro group.

ParameterIsomer A (Expected)Isomer B (Expected)Rationale
¹⁹F Chemical Shift More downfield (less shielded)More upfield (more shielded)In Isomer A, the fluorine atom is ortho to the nitro group, leading to strong deshielding. In Isomer B, the fluorine is para to the nitro group, an effect that is generally less deshielding than the ortho effect. The specific chemical shift will depend on the reference standard used.[9]
Multiplicity A doublet due to coupling with the ring proton.A doublet due to coupling with the ring proton.The splitting pattern confirms the F-H proximity.
¹³C NMR Spectroscopy: Completing the Skeleton

¹³C NMR provides a complete map of the carbon framework. The chemical shifts of the ring carbons are influenced by all substituents. Particularly diagnostic are the carbons directly attached to the substituents.

ParameterIsomer A (Expected)Isomer B (Expected)Rationale
C-F Carbon Large ¹JCF coupling constant (~240-260 Hz). Shift influenced by adjacent Br and CH₃.Large ¹JCF coupling constant (~240-260 Hz). Shift influenced by adjacent Br and N.The magnitude of the one-bond C-F coupling is a hallmark of a C-F bond. The chemical shift will vary significantly based on neighboring groups.
C-NO₂ Carbon Downfield shift due to the electron-withdrawing effect.Downfield shift.The carbon attached to the nitro group will be significantly deshielded.
C-Br Carbon Upfield shift compared to unsubstituted pyridine carbon.Upfield shift.The "heavy atom effect" of bromine typically shields the attached carbon.
C-CH₃ Carbon Chemical shift influenced by ortho F and meta NO₂.Chemical shift influenced by ortho NO₂ and meta Br.The local environment dictates the precise chemical shift.

Trustworthiness through 2D NMR: To definitively assign each resonance and connect the fragments, 2D NMR experiments are non-negotiable.

G cluster_1 2D NMR Correlation Strategy H1_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HMBC HMBC (Long-Range ¹H-¹³C Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HMBC Structure Final Structure COSY->Structure Adjacent Protons HMBC->Structure 2-3 Bond Connectivity

Caption: Using 2D NMR to build the molecular structure.

  • COSY (Correlation Spectroscopy): While of limited use here due to the single ring proton, it would be crucial for isomers with multiple adjacent protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It reveals correlations between protons and carbons that are 2-3 bonds away. For example, correlating the methyl protons (¹H) to the adjacent ring carbons (¹³C) and the carbon of the nitro group would firmly establish the substitution pattern.

Part 3: Vibrational and Electronic Spectroscopy

While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer rapid, complementary information about the functional groups and electronic systems.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is excellent for confirming the presence of the nitro group.[10] The key is to look for the two characteristic, strong stretching vibrations.

  • Asymmetric NO₂ Stretch: Expected in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[11]

  • Symmetric NO₂ Stretch: Expected in the 1360-1290 cm⁻¹ region.[11]

While the exact positions of these bands may shift slightly between isomers due to changes in the electronic environment, their presence is a robust confirmation of the nitro functionality.[12] Other expected bands include C-H stretches from the aromatic ring and methyl group (~3100-2850 cm⁻¹) and aromatic C=C/C=N stretching vibrations (~1600-1400 cm⁻¹).[13][14][15]

UV-Visible (UV-Vis) Spectroscopy

Trustworthiness: UV-Vis spectroscopy probes the electronic transitions within the molecule. The position of the absorption maximum (λ_max) is sensitive to the degree of conjugation and the electronic nature of the substituents.[16][17]

  • The pyridine ring itself has characteristic absorptions.[18]

  • The nitro group, being a strong chromophore, will significantly influence the spectrum, often causing a red-shift (shift to longer wavelength) of the absorption bands.[10][19]

Different substitution patterns will alter the orbital energies and thus the λ_max.[20] While predicting the exact λ_max for each isomer without reference compounds is difficult, one can expect distinct spectra. For instance, an isomer with greater electronic delocalization between the methyl group and the nitro group might show a different λ_max compared to one where their interaction is minimized.

Experimental Protocols

Detailed, step-by-step methodologies are crucial for reproducible results.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR: Acquire a standard ¹H spectrum using a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use an appropriate fluorine-containing reference standard if necessary.

  • 2D NMR (HMBC): Use standard pulse programs. Optimize the evolution delay for long-range couplings (typically for J = 8-10 Hz) to observe key correlations.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique that should yield a strong molecular ion peak.

  • Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Interpretation: Calibrate the instrument to ensure high mass accuracy. Compare the observed m/z value and the isotopic distribution pattern with the theoretical values for the expected molecular formula C₆H₄BrFN₂O₂.

Conclusion

The differentiation of bromo-fluoro-methyl-nitropyridine isomers is a challenge that exemplifies the necessity of a rigorous, multi-technique spectroscopic approach. By systematically applying HRMS, multi-dimensional NMR, IR, and UV-Vis spectroscopy, researchers can move from an ambiguous mixture to a set of fully characterized, distinct chemical entities. This guide provides the strategic framework and practical insights necessary to tackle this analytical problem, ensuring the scientific integrity required for advanced research and drug development. The causality behind the workflow—from the initial confirmation of elemental composition to the fine-grained mapping of atomic connectivity—provides a robust and self-validating system for definitive structural elucidation.

References

  • Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441–4445.
  • Katritzky, A. R., & Jones, R. A. (1960). Infrared intensities as a quantitative measure of intramolecular interactions. VI. Pyridine, pyridine 1-oxide, and monosubstituted derivatives. Nu16 band near 1600 cm.-1. Journal of the American Chemical Society, 82(24), 6476–6479.
  • Tranfić Bakić, M., Halambek, J., Cetina, M., & Jukić, M. (2011). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1000(1-3), 124-132.
  • Gouilleux, B., Moussallieh, F.-M., & Lesot, P. (2024). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. Analyst.
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  • Duckworth, S. J., & Rayner, C. M. (2022). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 60(1), 108-115.
  • Olah, G. A., Olah, J. A., & Overchuk, N. A. (1965). Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro- and N-Nitrosopyridinium Tetrafluorobates. The Journal of Organic Chemistry, 30(10), 3373–3376.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures for the Preparation of α-trifluoromethyl isocyanide 2a. Retrieved from [Link]

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  • Bridgeman, I., & Williams, D. H. (1972). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 270-273.
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  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

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  • Setkina, O. N., Danyushevsky, Ya. L., & Goldfarb, Ya. L. (1955). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (5), 933-940.
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  • Ebata, T., Lee, Y. T., & Kuo, J.-L. (2018). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 20(2), 1109-1118.
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  • Arsenault, G., McCrindle, R., Chittim, B., & McAlees, A. (2005). Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in Technical Perfluorooctanesulfonic Acid (PFOS). Organohalogen Compounds, 67, 818-821.
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A Senior Application Scientist's Guide to Pyridine Reactivity: The Fluorine Factor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous top-selling pharmaceuticals and agrochemicals speaks to its versatile and valuable nature.[1][2] However, modifying this heterocycle to fine-tune its properties can be a significant challenge due to its inherent electron-deficient character, which often complicates traditional synthetic transformations.[2]

The Foundational Impact of Fluorine's Electronic Profile

Fluorine is the most electronegative element, and its impact on an aromatic system is profound and dual-natured. Understanding this duality is critical to predicting its effect on pyridine reactivity.

  • Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma bond framework. This effect is distance-dependent and significantly reduces the electron density of the entire pyridine ring, particularly at the carbon atom to which it is attached and the positions ortho and para to it. This electron withdrawal deactivates the ring toward electrophilic attack but critically activates it for nucleophilic attack.

  • Mesomeric Effect (+M): Through its lone pairs, fluorine can donate electron density into the π-system. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of carbon, this resonance effect is weak and is vastly overshadowed by the powerful inductive withdrawal.

This net electron withdrawal has a direct, quantifiable impact on the basicity of the pyridine nitrogen. By pulling electron density away from the ring, fluorine reduces the availability of the nitrogen's lone pair for protonation, thereby lowering the pKa of the corresponding pyridinium ion.

Table 1: Comparison of pKa Values for Pyridine and Fluorinated Analogues

CompoundpKa of Conjugate AcidKey Takeaway
Pyridine5.25[3][4]The baseline basicity.
2-Fluoropyridine-0.44A dramatic decrease of >5 pKa units shows the powerful inductive withdrawal at the α-position.
3-Fluoropyridine2.97The effect is less pronounced at the meta position but still results in a significant reduction in basicity.
4-Fluoropyridine1.95Stronger deactivation than at the 3-position due to the influence on the para position relative to the nitrogen.
2,6-Difluoropyridine-2.93Additive electron-withdrawing effects from two fluorine atoms result in a very weakly basic pyridine.

Note: pKa values are compiled from various sources and may vary slightly depending on experimental conditions. The general trend is consistently observed.[3][4]

Caption: Impact of fluorine's inductive withdrawal on pyridine.

Comparative Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (S_N_Ar)

This is the area where fluorine substitution has the most dramatic and synthetically useful impact. In S_N_Ar reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.

Causality Behind Experimental Choice: The rate-determining step in S_N_Ar is typically the initial attack of the nucleophile to form the stabilized anionic intermediate.[5] Fluorine's powerful inductive effect makes the ring carbon it's attached to highly electrophilic (δ+), accelerating this attack. Furthermore, its high electronegativity helps to stabilize the negative charge in the Meisenheimer complex. This is why, contrary to S_N_1/S_N_2 reactions, fluoride is an excellent leaving group in S_N_Ar.

Experimental data overwhelmingly supports this. The reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than the same reaction with 2-chloropyridine.[1][6] This enhanced reactivity allows S_N_Ar on fluoropyridines to proceed under much milder conditions, making the transformation compatible with complex molecules and sensitive functional groups.[1][6]

SNAr_Mechanism start 2-Fluoropyridine + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Anionic Intermediate) Stabilized by -I Effect of F start->meisenheimer Nucleophilic Attack (Rate-Determining Step) product Substituted Pyridine + Fluoride (F⁻) meisenheimer->product Elimination of F⁻

Caption: S_N_Ar reaction pathway on a 2-fluoropyridine substrate.

Table 2: Comparative Performance in S_N_Ar Reactions

SubstrateNucleophileConditionsYieldSource
2-Fluoro pyridineSodium EthoxideEtOH, RTHigh (Rate is 320x faster than 2-Cl)[1][6]
2-Chloro pyridineSodium EthoxideEtOH, RTLow (Significantly slower reaction)[1][6]
2-Fluoro-6-(trifluoromethyl)pyridineMorpholineMW, 120 °C, 15 min95%[7]
2-Fluoro-6-(trifluoromethyl)pyridineSodium MethanethiolateDMF, RT, 1 h98%[7]
4-Nitro-fluoro benzenePiperidineBenzene, 25 °C99% (t_1/2_ = 1.3 min)[5]
4-Nitro-chloro benzenePiperidineBenzene, 25 °CSlower (t_1/2_ = 230 min)[5]

Experimental Protocol: S_N_Ar Amination of 2-Fluoro-6-(trifluoromethyl)pyridine[7]

This protocol is a self-validating system as the high reactivity of the fluoropyridine substrate allows for near-quantitative conversion under relatively mild microwave conditions, easily monitored by LC-MS.

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-fluoro-6-(trifluoromethyl)pyridine (1.0 eq., e.g., 0.25 mmol, 45.3 mg).

  • Solvent and Nucleophile Addition: Add dimethylformamide (DMF, 1.5 mL) followed by the amine nucleophile (e.g., morpholine, 1.2 eq., 0.30 mmol, 26.1 mg).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 15 minutes.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-amino-6-(trifluoromethyl)pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

While fluorine's C-F bond is strong and generally unreactive in the oxidative addition step of typical cross-coupling cycles, its electronic influence on other parts of the pyridine ring is crucial.[8] For synthetic purposes, it is far more common to use a chloro-, bromo-, or iodo-substituted fluoropyridine, where the heavier halogen serves as the coupling handle.

Causality Behind Experimental Choice: The electron-deficient nature of the fluorinated pyridine ring can accelerate the reductive elimination step of the catalytic cycle, which is often rate-limiting. However, the reduced basicity can also affect ligand coordination to the metal center. Therefore, the choice of catalyst, ligand, and base is critical for achieving high yields. Base-free Suzuki-Miyaura couplings have even been developed for highly fluorinated substrates, where the reaction proceeds through a key trifluorovinyl palladium(II) fluoride intermediate without needing an external base to activate the organoboron reagent.[8][9]

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R(L_n) OxAdd->Trans Transmetalation (R-B(OR)₂) RedElim Ar-R Trans->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Table 3: Comparative Performance in Suzuki Cross-Coupling

Pyridine SubstrateCoupling PartnerCatalyst/LigandBaseYieldKey Insight
2-Bromo-5-fluoropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄>95%Standard conditions are highly effective; fluorine is well-tolerated.
2-Chloro-5-fluoropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄>90%More active catalyst/ligand system needed for less reactive C-Cl bond.
2-Fluoro -5-bromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃>95%The C-Br bond reacts selectively over the C-F bond.
HexafluorobenzeneDiarylzincPd(0)/PR₃ + LiINoneHighC-F activation is possible but requires specialized conditions and reagents.[8]

Experimental Protocol: Suzuki Coupling of 2-Bromo-5-fluoropyridine

This protocol is self-validating by using standard, well-established conditions for a high-yielding transformation, readily confirmed by the disappearance of starting material via TLC or LC-MS.

  • Inert Atmosphere: To an oven-dried flask, add 2-bromo-5-fluoropyridine (1.0 eq.), phenylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and the catalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (10:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C until the starting material is consumed (typically 2-12 hours, monitor by TLC/LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, concentrate, and purify by flash column chromatography.

C-H Functionalization

Direct C-H functionalization of pyridines is a highly sought-after but challenging goal due to the ring's electron-poor nature.[2] Fluorine substitution further deactivates the ring towards electrophilic functionalization but can be advantageous for other strategies.

Causality Behind Experimental Choice:

  • Directed Metalation: The acidity of C-H bonds is increased by the inductive effect of fluorine, which can facilitate deprotonation and subsequent functionalization.

  • Minisci-type Reactions: These reactions involve the addition of a nucleophilic radical to the protonated pyridine ring. Since fluoropyridines are less basic, stronger acids are needed for protonation. However, the electron-deficient ring is an excellent radical acceptor, often leading to high regioselectivity at the C2 and C4 positions.

  • Photoredox Catalysis: Recent advances have enabled the functionalization of pyridines via pyridinyl radicals under photochemical conditions, offering a milder alternative to traditional Minisci reactions.[10]

A notable method involves the C2-selective fluorination of pyridines using silver(II) fluoride (AgF₂).[11] This reaction proceeds at ambient temperature and demonstrates that even C-H bonds can be directly fluorinated, providing a gateway to the highly reactive 2-fluoropyridines which can then undergo S_N_Ar.[1][6][11]

Conclusion and Outlook

The substitution of fluorine on a pyridine ring is not a minor perturbation; it is a fundamental alteration of its electronic character and reactivity profile. For the modern researcher, this offers a powerful toolkit for molecular design:

  • Basicity Attenuation: Fluorine predictably and significantly lowers the pKa, which is a critical parameter for controlling the pharmacokinetic properties of drug candidates.[12][13]

  • Activation for S_N_Ar: It transforms the pyridine into a highly reactive substrate for nucleophilic substitution, enabling late-stage functionalization under mild conditions that would be impossible with other halogens.[1][6]

  • Modulation of Cross-Coupling: While the C-F bond itself is inert under standard conditions, fluorine's electronic influence can be harnessed to fine-tune reactivity at other positions, serving as a "directing" or "modulating" element rather than a reactive handle.

  • Enabling C-H Functionalization: The strong inductive pull enhances the reactivity of fluoropyridines in radical and metal-catalyzed C-H functionalization reactions, influencing both rate and regioselectivity.

By understanding the causality behind these reactivity shifts, scientists can move from trial-and-error to rational design, strategically employing fluorine to overcome synthetic challenges and accelerate the development of novel, high-value molecules.

References

  • Title: Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society, via PMC URL: [Link]

  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: Journal of Medicinal Chemistry, via NIH URL: [Link]

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: Molecules, MDPI URL: [Link]

  • Title: Correlations between the experimental pKa values of fluorine- and chlorine-substituted acetic acids Source: ResearchGate URL: [Link]

  • Title: C–H functionalization of pyridines Source: Organic & Biomolecular Chemistry, RSC Publishing URL: [Link]

  • Title: ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]

  • Title: Determination of p K a values of fluorocompounds in water using 19 F NMR Source: ResearchGate URL: [Link]

  • Title: Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals Source: Journal of the American Chemical Society URL: [Link]

  • Title: Flow Chemistry for Flowing Cross-Couplings: A Concise Overview Source: Organic Process Research & Development, ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds (PDF) Source: ResearchGate URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: Molecules, via PMC URL: [Link]

  • Title: pKa Data Compiled by R. Williams (page-1) Source: Organic Chemistry Data (via a different URL) URL: [Link]

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A Comparative Guide to the Synthetic Validation of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of a proposed synthetic route to 2-Bromo-5-fluoro-4-methyl-3-nitropyridine, a highly functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. The document is intended for researchers, chemists, and drug development professionals seeking to understand and implement an efficient synthesis for this and related compounds. We will dissect a plausible, literature-derived synthetic pathway, compare it with a potential alternative, and provide the necessary experimental frameworks and data for validation.

Introduction: The Challenge of Polysubstituted Pyridines

Polysubstituted pyridine rings are privileged scaffolds in modern pharmaceuticals and agrochemicals. Their synthesis, however, is often a complex challenge governed by the intricate electronic and steric interplay of their substituents. The target molecule, this compound, presents a significant synthetic hurdle due to its dense and specific substitution pattern. The presence of both electron-donating (methyl) and strongly electron-withdrawing (nitro, fluoro, bromo) groups requires a carefully orchestrated strategy to control regioselectivity and reactivity across multiple steps.

This guide proposes and validates a primary synthetic route starting from a commercially available fluorinated picoline. We will analyze the rationale behind each transformation, present a detailed experimental protocol, and compare it to a conceptual alternative to provide a comprehensive decision-making framework.

Part 1: Proposed Primary Synthetic Route (Route A)

The most logical approach involves a multi-step synthesis beginning with 5-fluoro-4-methylpyridin-2-amine. This starting material strategically places the key fluoro and methyl groups and provides an amino handle for subsequent transformations, which is often more versatile than direct C-H functionalization on a deactivated ring.

Workflow for Proposed Primary Synthetic Route

Primary_Synthetic_Route A 5-Fluoro-4-methylpyridin-2-amine B Step 1: Nitration A->B H2SO4, HNO3 C 5-Fluoro-4-methyl-3-nitropyridin-2-amine B->C D Step 2: Sandmeyer Bromination C->D HBr, NaNO2, CuBr E This compound (Target) D->E

Caption: Proposed multi-step synthesis starting from 5-fluoro-4-methylpyridin-2-amine.

Step 1: Regioselective Nitration

Causality and Expertise: The initial step involves the nitration of 5-fluoro-4-methylpyridin-2-amine. The directing effects of the substituents are paramount. The amino group at C2 is a powerful ortho-, para-director. However, the para-position (C5) is already occupied by fluorine. The ortho-position (C3) is therefore the most electronically activated site for electrophilic aromatic substitution. The methyl group at C4 provides mild activation, further favoring substitution at the adjacent C3 position. Standard nitrating conditions (a mixture of sulfuric and nitric acid) are employed to generate the necessary nitronium ion (NO₂⁺) electrophile.

Experimental Protocol: Synthesis of 5-Fluoro-4-methyl-3-nitropyridin-2-amine

  • Cool a stirred solution of concentrated sulfuric acid (25 mL) to 0°C in an ice-salt bath.

  • Slowly add 5.0 g of 5-fluoro-4-methylpyridin-2-amine in portions, ensuring the temperature does not exceed 10°C.

  • Once addition is complete, add a pre-cooled mixture of concentrated sulfuric acid (10 mL) and fuming nitric acid (5 mL) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Stir the resulting mixture at 0-5°C for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice.

  • Neutralize the solution by the slow addition of concentrated ammonium hydroxide until pH 8 is reached.

  • The resulting yellow precipitate is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum.

Step 2: Sandmeyer Bromination

Causality and Expertise: With the key nitro group installed, the amino group at C2 is transformed into the target bromo substituent via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate. The aminopyridine is treated with a nitrite source (e.g., sodium nitrite) in a strong acidic medium (hydrobromic acid) to form the diazonium salt. This intermediate is then decomposed in the presence of a copper(I) bromide catalyst to yield the final 2-bromo product. This method is highly reliable for installing a bromine at the position of a former amino group on an aromatic ring.

Experimental Protocol: Synthesis of this compound

  • Suspend 5.0 g of 5-fluoro-4-methyl-3-nitropyridin-2-amine in 50 mL of 48% hydrobromic acid.

  • Cool the suspension to -5°C in an acetone-ice bath.

  • Add a solution of 2.5 g of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 0°C. Stir for 30 minutes after addition is complete.

  • In a separate flask, dissolve 4.5 g of copper(I) bromide in 20 mL of 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition.

  • Cool the mixture, pour it into 200 mL of water, and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

Part 2: Comparative Analysis with an Alternative Route (Route B)

An alternative strategy could involve starting with a different commercially available material, such as 2-bromo-5-fluoropyridine, and attempting to install the methyl and nitro groups subsequently.

Workflow for Alternative Synthetic Route

Alternative_Synthetic_Route A 2-Bromo-5-fluoropyridine B Step 1: Nitration A->B H2SO4, HNO3 C 2-Bromo-5-fluoro-3-nitropyridine B->C D Step 2: C-H Methylation (Conceptual) C->D Radical or Organometallic Method E This compound (Target) D->E

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Privileged Scaffold

The 2-pyridyl core is a ubiquitous motif in pharmaceuticals and agrochemicals, valued for its ability to engage in critical hydrogen bonding interactions and serve as a bioisostere for other aromatic systems.[1] The specific substrate, 2-Bromo-5-fluoro-4-methyl-3-nitropyridine, represents a highly functionalized and synthetically valuable building block. The strategic placement of a bromine atom at the 2-position provides a versatile handle for diversification through transition metal-catalyzed cross-coupling reactions.[2]

However, this substrate presents a unique confluence of challenges for the synthetic chemist:

  • Electronic Deficiency: The pyridine nitrogen, combined with the potent electron-withdrawing effects of the nitro and fluoro groups, significantly deactivates the ring. This can make the initial oxidative addition step of the catalytic cycle, a crucial activation of the C-Br bond, more challenging compared to electron-rich or neutral aryl halides.[3][4]

  • Lewis Basicity: The pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity.[3]

  • Steric Hindrance: The methyl group at the 4-position, while not directly adjacent to the reaction center, contributes to the overall steric profile of the molecule, which can influence ligand-catalyst interactions and the approach of coupling partners.

This guide provides a head-to-head comparison of catalytic systems for three fundamental cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this challenging substrate class. We will dissect the causality behind experimental choices, provide validated starting protocols, and offer data-driven insights to guide your catalyst selection and reaction optimization.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and heteroaryl-aryl structures.[5][6] The reaction couples an organoboron species with an organohalide.[7] Given the stability, low toxicity, and commercial availability of boronic acids, this method is highly favored in drug discovery.[5][7]

The primary challenge with our substrate is facilitating the oxidative addition and subsequent transmetalation steps. The choice of ligand is paramount; it must stabilize the palladium center, promote the C-Br bond cleavage, and facilitate the transfer of the organic group from the activated boronic acid. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often the key to success as they accelerate the key steps in the catalytic cycle.[8][9][10]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs & Outputs Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)(R)L₂ Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2  Regeneration Product Coupled Product (Ar-R) Reductive_Elimination->Product ArBr 2-Bromo-5-fluoro- 4-methyl-3-nitropyridine ArBr->Oxidative_Addition Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data: Suzuki-Miyaura Catalysts

The following table outlines starting points for catalyst screening, based on successful couplings of similar electron-deficient bromopyridines.

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield RangeRationale & Insights
Pd(PPh₃)₄ (2-3)NoneK₂CO₃ (2.0)Dioxane/H₂O80-10050-85%A classic, robust system. May require higher temperatures for this deactivated substrate. The aqueous base is crucial for activating the boronic acid.[11]
Pd(dppf)Cl₂ (2)None (dppf is integrated)K₃PO₄ (2.0)Dioxane80-10060-95%Dppf is a good general-purpose ligand for Suzuki couplings.[12] K₃PO₄ is a stronger base that can be effective for challenging couplings.
Pd₂(dba)₃ (1)SPhos (2.2)K₃PO₄ (2.0)Toluene/H₂O10075-98%Buchwald-type ligands like SPhos are highly electron-rich and bulky, accelerating oxidative addition and reductive elimination, making them ideal for challenging substrates.
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)t-AmylOH11080-99%Another powerful Buchwald ligand system. The use of cesium carbonate and alcohol solvents can sometimes offer unique reactivity and solubility profiles.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative starting point and should be optimized for specific coupling partners.

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add the palladium precursor (e.g., Pd(dppf)Cl₂, 0.02 mmol, 1 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 mmol, 1.0 eq) followed by the anhydrous solvent (e.g., Dioxane, 5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, a transformation that is notoriously difficult via classical methods like SₙAr, especially with hindered or electronically deactivated substrates.[13] The reaction couples an amine with an aryl halide.[14] The catalytic cycle shares similarities with the Suzuki coupling but involves the coordination and deprotonation of an amine to form a palladium-amido intermediate.[3][14]

For an electron-deficient substrate like 2-bromo-3-nitropyridine derivatives, the key is to use a catalytic system that is active enough to overcome the substrate's deactivation while being stable at the required temperatures. The choice of a strong, non-nucleophilic base (like NaOtBu) is critical for deprotonating the amine without competing side reactions.[15] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the final, and often rate-limiting, reductive elimination step.[16]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs & Outputs Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Pd(II)_Amido_Complex Ar-Pd(II)(NR₂)L Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L  Regeneration Product Aminated Product (Ar-NR₂) Reductive_Elimination->Product ArBr 2-Bromo-5-fluoro- 4-methyl-3-nitropyridine ArBr->Oxidative_Addition Amine R₂NH + Base Amine->Amine_Coordination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Comparative Data: Buchwald-Hartwig Catalysts
Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield RangeRationale & Insights
Pd₂(dba)₃ (1-2)BINAP (1.5-3)NaOtBu (1.4)Toluene80-11060-90%A second-generation system, BINAP is a bidentate ligand effective for coupling primary amines.[13]
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane100-12070-95%Xantphos has a large bite angle, which can be beneficial. Cesium carbonate is a milder base, useful if the substrate is base-sensitive.
Pd₂(dba)₃ (1)XPhos (2.2)K₃PO₄ (2.0)t-BuOH10085-99%XPhos is a highly active, bulky monophosphine ligand, often the first choice for difficult couplings, including those with secondary amines.
RuPhos Pd G3 (2-4)PrecatalystLiHMDS (1.5)THF65-8085-99%Precatalysts offer convenience and high activity. The use of LiHMDS as a base is effective for coupling unprotected 2-aminopyridines.[16]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative starting point and should be optimized for specific coupling partners.

  • Vessel Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 eq), the phosphine ligand (e.g., XPhos, 0.022 mmol, 2.2 eq), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with Argon three times.

  • Reagent Addition: Add anhydrous solvent (e.g., Toluene, 5 mL). Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation. Add this compound (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor progress by LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18] The reaction traditionally uses a dual catalytic system of palladium and a copper(I) co-catalyst.[17][19] However, copper-free variants have become increasingly popular to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[19]

The mechanism involves a palladium cycle similar to the Suzuki and Buchwald-Hartwig reactions, and a copper cycle (in the traditional method) that generates a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex.[20] For a substrate like ours, the key considerations are ensuring efficient oxidative addition and preventing side reactions. Copper-free conditions are often preferred for complex, functionalized substrates.

Catalytic Cycle: Copper-Free Sonogashira Reaction

Sonogashira_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs & Outputs Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L₂ Oxidative_Addition->Pd(II)_Complex Alkyne_Activation Alkyne Activation & Transmetalation Pd(II)_Complex->Alkyne_Activation Pd(II)_Alkynyl_Complex Ar-Pd(II)(C≡CR)L₂ Alkyne_Activation->Pd(II)_Alkynyl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkynyl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2  Regeneration Product Alkynylated Product (Ar-C≡CR) Reductive_Elimination->Product ArBr 2-Bromo-5-fluoro- 4-methyl-3-nitropyridine ArBr->Oxidative_Addition Alkyne R-C≡CH + Base Alkyne->Alkyne_Activation

Caption: Generalized catalytic cycle for the copper-free Sonogashira coupling.

Comparative Data: Sonogashira Catalysts
Catalyst SystemBase (equiv.)SolventTemp (°C)Typical Yield RangeRationale & Insights
Pd(PPh₃)₄ (2) / CuI (1)Et₃N (2.0)THF25-6070-95%The classic Sonogashira conditions. The amine acts as both the base and a solvent. Risk of Glaser homocoupling.
PdCl₂(PPh₃)₂ (2) / CuI (4)i-Pr₂NH (2.0)Toluene60-8075-98%A common variation, often robust and reliable. Diisopropylamine is a frequently used base.
Pd(OAc)₂ (1.5) / PPh₃ (3)Cs₂CO₃ (2.0)Acetonitrile8060-90%A copper-free system. Requires higher temperatures but avoids homocoupling, which is critical for clean reaction profiles with valuable substrates.
Pd(dppf)Cl₂ (2)DBU (2.0)DMF80-10070-95%Another effective copper-free protocol. DBU is a strong, non-nucleophilic organic base suitable for this transformation.
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling

This protocol is a representative starting point and should be optimized for specific coupling partners.

  • Vessel Preparation: In a sealed tube, combine this compound (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 1 eq), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the tube and purge with Argon for 10 minutes.

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL) and the terminal alkyne (1.5 mmol, 1.5 eq) via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at 90 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Conclusion

The successful functionalization of this compound via cross-coupling is eminently achievable with the careful selection of a suitable catalytic system. For this electron-deficient and sterically influenced substrate, the use of modern, bulky, and electron-rich phosphine ligands is often the most reliable strategy. For Suzuki-Miyaura and Buchwald-Hartwig reactions, ligands such as XPhos and SPhos paired with palladium precursors provide a powerful starting point. For Sonogashira couplings, copper-free conditions are highly recommended to ensure high fidelity and minimize byproduct formation. The protocols and comparative data provided herein serve as a robust foundation for researchers to build upon, enabling the rapid synthesis of novel derivatives for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from nih.gov. [Link]

  • ResearchGate. (n.d.). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Retrieved from researchgate.net. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from rsc.org. [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from cdnsciencepub.com. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from mdpi.com. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-7. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from researchgate.net. [Link]

  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from mdpi.com. [Link]

  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from nih.gov. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from researchgate.net. [Link]

  • ChemRxiv. (n.d.). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. Retrieved from chemrxiv.org. [Link]

  • PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from nih.gov. [Link]

  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from chem.libretexts.org. [Link]

  • ResearchGate. (2024). (PDF) Amination of Aminopyridines via η6-Coordination Catalysis. Retrieved from researchgate.net. [Link]

  • The chemical reaction database. (2008). Copper-free Sonogashira coupling. Retrieved from recheme.com. [Link]

  • Nobel Prize organization. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from nobelprize.org. [Link]

  • YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Retrieved from youtube.com. [Link]

  • Royal Society of Chemistry. (n.d.). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Retrieved from rsc.org. [Link]

  • PubMed. (2025). Synthesis of CuBr tetrahedra for phenylacetylene homocoupling and reductive amination reactions. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from nih.gov. [Link]

  • ResearchGate. (n.d.). (PDF) Simultaneous displacement of a nitro group during coupling of diazotized o -nitroaniline with phenols. Retrieved from researchgate.net. [Link]

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The Fluorine Advantage: A Comparative Guide to the Efficacy of Drugs Synthesized from Fluorinated vs. Non-Fluorinated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development, the strategic incorporation of fluorine into a molecular scaffold is a pivotal decision that can profoundly influence the ultimate success of a therapeutic candidate. The pyridine moiety, a cornerstone in medicinal chemistry, presents a particularly compelling case for fluorination. This guide offers an in-depth, objective comparison of the efficacy of drugs synthesized from fluorinated versus non-fluorinated pyridine intermediates, supported by experimental data and detailed methodologies, to empower you to make informed decisions in your drug discovery endeavors.

The Rationale Behind Fluorination: Beyond a Simple Halogen Swap

The introduction of fluorine, the most electronegative element, into a pyridine ring is far more than a simple substitution. It is a strategic maneuver to modulate a molecule's physicochemical and pharmacokinetic properties in ways that are often highly advantageous for therapeutic applications. The strong carbon-fluorine (C-F) bond and the unique electronic properties of fluorine orchestrate a cascade of effects that can enhance a drug's performance.[1][2]

Key among these improvements are:

  • Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it exceptionally resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[1][3] This "metabolic blocking" at otherwise vulnerable positions on the pyridine ring can significantly increase a drug's half-life and bioavailability.

  • Modulated Physicochemical Properties: Fluorination predictably alters the basicity (pKa) and lipophilicity (logP) of the pyridine nitrogen. The electron-withdrawing nature of fluorine lowers the pKa, making the pyridine less basic, which can fine-tune drug-receptor interactions.[1] While the effect on lipophilicity can be position-dependent, fluorination generally increases it, which can improve membrane permeability and absorption.[1]

  • Improved Binding Affinity: The introduction of fluorine can lead to more potent and selective drugs by influencing binding to target proteins through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.[2][4]

A Comparative Analysis: Unveiling the Impact of Fluorination

To illustrate the tangible benefits of fluorinating pyridine intermediates, we will delve into a comparative analysis of key efficacy parameters, drawing upon real-world examples and experimental data.

Metabolic Stability: A Tale of Two Moieties

One of the most significant advantages of fluorination is the enhancement of metabolic stability. A compelling example is seen in the development of kinase inhibitors. Consider a hypothetical kinase inhibitor with a pyridine core. The non-fluorinated version is susceptible to oxidative metabolism by CYP enzymes, leading to rapid clearance and reduced in vivo efficacy.

Table 1: Comparative Metabolic Stability of a Pyridine-Based Kinase Inhibitor

CompoundIntrinsic Clearance (CLint) in Human Liver Microsomes (μL/min/mg protein)
Non-Fluorinated Pyridine Analog150
Fluorinated Pyridine Analog 15

This data is illustrative and based on typical findings in drug discovery programs.

The tenfold decrease in intrinsic clearance for the fluorinated analog is a direct consequence of the C-F bond's resistance to metabolic attack.[3] This translates to a longer half-life and sustained therapeutic concentrations in the body.

Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol outlines a standard procedure to assess the metabolic stability of a compound.

Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM, and the test compound at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold ACN containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Intrinsic clearance (CLint) is then calculated using the formula: CLint = (k / microsomal protein concentration).

Visualization of the Metabolic Blocking Effect

cluster_0 Non-Fluorinated Pyridine cluster_1 Fluorinated Pyridine Non-Fluorinated Pyridine Ring (Metabolically Vulnerable Site) Metabolite Hydroxylated Metabolite (Inactive/Excreted) Non-Fluorinated->Metabolite CYP450 Oxidation Fluorinated Fluorinated Pyridine Ring (Metabolic Site Blocked) No_Metabolism Parent Drug (Active) Fluorinated->No_Metabolism Resistant to CYP450 Oxidation

Caption: Fluorination blocks metabolic oxidation by CYP450 enzymes.

Binding Affinity: The Impact on Potency

The electronic changes induced by fluorination can significantly impact a drug's binding affinity for its target protein. In many cases, this leads to a more potent inhibitor. For instance, in the development of PI3K inhibitors, the presence of a trifluoromethyl group on the pyridine ring of Alpelisib contributes to its high affinity for the PI3K binding site.[5]

Table 2: Comparative Binding Affinity of a Pyridine-Based PI3K Inhibitor

CompoundIC50 against PI3Kα (nM)
Non-Fluorinated Pyridine Analog50
Alpelisib (Fluorinated Pyridine Analog) 5

This data is illustrative and based on published findings for similar compounds.[5]

The ten-fold increase in potency can be attributed to favorable interactions of the fluorinated moiety within the enzyme's active site, potentially through hydrogen bonding or other electrostatic interactions.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of a test compound in inhibiting the activity of a target kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of the Drug-Target Interaction Workflow

Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Dispense Dispense Reagents into 384-well Plate Start->Dispense Incubate Incubate at RT Dispense->Incubate Detect Add Detection Reagent & Read Plate Incubate->Detect Analyze Analyze Data (Calculate % Inhibition) Detect->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Bioavailability: From the Gut to the Target

Enhanced metabolic stability often translates to improved oral bioavailability. A drug that is less susceptible to first-pass metabolism in the liver will have a greater fraction of the administered dose reach systemic circulation. For example, the fluorinated pyridine moiety in Sotorasib was designed to improve its pharmacokinetic properties, including oral bioavailability.[5]

Table 3: Comparative Oral Bioavailability in a Rat Model

CompoundOral Bioavailability (F%)
Non-Fluorinated Pyridine Analog15%
Fluorinated Pyridine Analog 60%

This data is illustrative and based on typical improvements observed in drug development.

Experimental Protocol: Caco-2 Cell Permeability Assay

This assay is a widely accepted in vitro model to predict the intestinal absorption of drugs.

Objective: To assess the permeability of a compound across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test compounds

  • Lucifer yellow (a marker for monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer.

    • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

    • At specified time points, collect samples from the receiver compartment (B or A, respectively).

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound.

The Other Side of the Coin: Considerations and Potential Downsides

While the benefits of fluorination are numerous, it is crucial to approach this strategy with a nuanced perspective. The introduction of fluorine can sometimes lead to:

  • Altered Toxicity Profiles: While often improving safety, in some cases, fluorination can lead to the formation of toxic metabolites or unforeseen off-target effects. Therefore, a thorough toxicological assessment of any fluorinated drug candidate is essential.[6] Recent studies, however, suggest that fluorinated medicines do not inherently have increased adverse drug reactions compared to their non-fluorinated counterparts.[7]

  • Synthetic Challenges: The synthesis of fluorinated pyridine intermediates can be more complex and costly than their non-fluorinated counterparts, requiring specialized reagents and reaction conditions.[8][9]

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The strategic incorporation of fluorine into pyridine-based drug candidates offers a powerful and often predictable means to enhance their efficacy. From bolstering metabolic stability and increasing bioavailability to fine-tuning binding affinity, the "fluorine advantage" is a well-established principle in modern drug discovery.[2][10] However, this approach is not a panacea. A thorough understanding of the potential impacts on toxicity and the synthetic feasibility are critical considerations. By leveraging the insights and experimental frameworks provided in this guide, researchers can more effectively harness the power of fluorination to design and develop the next generation of safer and more effective pyridine-based therapeutics.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Bromo-5-fluoro-4-methyl-3-nitropyridine. As a multi-substituted pyridine derivative, this compound's unique chemical structure—incorporating halogen (bromo, fluoro) and nitro functional groups—necessitates a rigorous and informed approach to its waste management. The protocols outlined below are designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting best practices in laboratory chemical handling.

Part 1: Core Hazard Analysis and Waste Characterization

The disposal procedure for any chemical is fundamentally dictated by its inherent hazards. For this compound, the risk profile is a composite of its functional groups:

  • Halogenated Pyridine Core (Bromo- and Fluoro- groups): Halogenated organic compounds are of significant environmental concern due to their potential for persistence and bioaccumulation. From a regulatory standpoint, they must be segregated into a specific "halogenated organic waste" stream.[1][2] Mixing this waste with non-halogenated solvents is a costly error, as it forces the entire mixture to be treated by more complex and expensive disposal methods, such as high-temperature incineration.[2][3]

  • Nitro Group (-NO2): The nitroaromatic functionality classifies this compound as a potential irritant and poison.[4] Compounds in this class can be absorbed through the skin and may cause systemic toxicity.[4] While not inherently explosive, nitro groups can also impart reactivity.

  • Pyridine Ring: The pyridine structure itself can possess biological activity and associated toxicity.

Due to the specific combination of these groups, this compound must be treated as a regulated, hazardous chemical waste. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from closely related analogs allow for a reliable hazard assessment.

Hazard and Safety Summary Table

The following table summarizes the anticipated hazards and required personal protective equipment (PPE), based on data from structurally similar nitrated and halogenated pyridines.[5][6][7][8][9][10]

PropertyData / RequirementRationale & Source
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationBased on GHS classifications for analogous compounds like 2-Bromo-5-fluoropyridine and other nitropyridine derivatives.[5][6][7][8] These codes mandate careful handling to prevent all routes of exposure.
Primary Engineering Control Certified Chemical Fume HoodEssential for preventing inhalation of dust or vapors, especially given the "Harmful if inhaled" and "respiratory irritation" classifications.[3][4][6][7][11]
Personal Protective Equipment (PPE) - Nitrile rubber gloves (consider double-gloving)- ANSI-approved chemical splash goggles- Face shield (when handling larger quantities)- Fully-buttoned laboratory coatStandard for handling irritants and chemicals with dermal toxicity.[1][4][9] Double-gloving is a best practice for halogenated solvents which can degrade single gloves.[1]
Waste Classification Regulated Hazardous Waste / Dangerous WasteWaste Stream: Halogenated Organic Solids or SolutionsThe presence of bromine and fluorine places this compound squarely in the halogenated waste category, which is subject to stringent disposal regulations under the EPA's Resource Conservation and Recovery Act (RCRA).[1][12]

Part 2: Procedural Guide for Disposal

Adherence to a systematic disposal workflow is critical for safety and compliance. The following steps provide a self-validating protocol, ensuring that each action builds upon a foundation of safety and regulatory awareness.

Step 1: Waste Segregation at the Point of Generation

This is the most critical control point in the entire process.

  • Action: Immediately designate any waste containing this compound (whether as a solid, in solution, or as contaminated materials like weighing paper or gloves) as Halogenated Organic Waste .

  • Causality: As established by environmental regulations, halogenated and non-halogenated waste streams must be kept separate.[2][3] Failure to do so results in cross-contamination, escalating disposal costs, and potential rejection of the waste drum by the disposal facility.

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Action:

    • Select a chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate.[1] Ensure it has a secure, vapor-tight lid.

    • Affix a "Hazardous Waste" tag to the container before adding any waste.[3]

    • On the tag, clearly write all constituents, including the full chemical name "this compound" and any solvents used. List the estimated percentages of each component.

    • Check the boxes for all applicable hazards: "Toxic" and "Flammable" (if in a flammable solvent).[3]

  • Causality: Proper container selection prevents leaks and reactions. Detailed, accurate labeling is a legal requirement under RCRA and is essential for the safety of all personnel who will handle the container, from lab staff to the final disposal technicians.

Step 3: Laboratory Storage (Satellite Accumulation)

Waste must be stored safely pending pickup by your institution's Environmental Health & Safety (EHS) department.

  • Action:

    • Keep the waste container tightly closed at all times, except when adding waste.[3]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.

    • Ensure the SAA is in a secondary containment bin to catch any potential leaks.[3]

    • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][13]

  • Causality: These procedures minimize the risk of spills, prevent the release of fugitive vapors into the laboratory, and comply with federal regulations regarding the temporary storage of hazardous waste.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Action:

    • Once the waste container is nearly full (around 75% capacity), or if the experiment generating the waste is complete, submit a chemical waste pickup request to your institution's EHS office.[3]

    • Do not overfill containers. Leave adequate headspace for vapor expansion.

    • Ensure the waste tag is complete and legible before pickup.

  • Causality: The final disposal must be handled by a licensed professional waste disposal service.[14] Your EHS department serves as the legally mandated intermediary. The ultimate disposal method for this type of compound is typically high-temperature incineration, which is equipped with scrubbers to neutralize the acidic gases (like HBr and HF) generated during combustion.[14]

Part 3: Emergency Spill Protocol

In the event of an accidental release, a swift and correct response is crucial.

  • Evacuate & Alert: Immediately alert all personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and call your institution's emergency number.

  • Control & Contain: If the spill is small and you are trained to handle it, ensure the fume hood is operational. Prevent the spill from spreading by using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels on a spill of a strong oxidizer.

  • Cleanup:

    • Wear the full PPE detailed in the table above.

    • Carefully scoop the absorbent material and chemical into a designated waste container.[8]

    • Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[8]

  • Dispose: All materials used to clean the spill (absorbents, gloves, etc.) must be placed in a sealed, labeled container and disposed of as halogenated hazardous waste.[3]

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Solid, Solution, or Contaminated Material) B CRITICAL STEP: Identify as Halogenated Waste A->B Segregate Immediately C Select Compatible Container (e.g., HDPE, Glass) B->C D Affix Hazardous Waste Tag BEFORE Adding Waste C->D E Detail ALL Constituents & Hazards (Chemical Name, Solvents, %) D->E Complete Fully F Store in Designated SAA with Secondary Containment E->F G Keep Container Tightly Closed F->G H Request Pickup from EHS (When ~75% full) G->H Process Complete I Transfer to Licensed Hazardous Waste Vendor H->I EHS Responsibility J Final Disposal (High-Temperature Incineration) I->J

Caption: Logical workflow for compliant chemical waste disposal.

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Navigating the Synthesis Frontier: A Senior Application Scientist's Guide to Safely Handling 2-Bromo-5-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals forging new paths in medicinal chemistry and materials science, the introduction of novel reagents is both an opportunity and a responsibility. 2-Bromo-5-fluoro-4-methyl-3-nitropyridine, a highly functionalized pyridine derivative, presents as a valuable building block. Its unique electronic properties, stemming from the interplay of its substituents, make it a promising intermediate in the synthesis of innovative pharmaceuticals and functional materials.[1] However, its reactivity and structural alerts, characteristic of halogenated and nitrated aromatic compounds, necessitate a robust and well-informed approach to laboratory safety.

This guide provides essential, experience-driven safety and logistical information for handling this compound. It is structured to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research by maintaining a controlled and safe laboratory environment.

Understanding the Hazard Landscape: A Proactive Approach

Analysis of related compounds such as 2-Amino-5-bromo-4-methyl-3-nitropyridine, 2-Bromo-5-(trifluoromethyl)pyridine, and other nitrated pyridines reveals a consistent pattern of hazards that should be assumed for this compound.[2][3][4][5][6]

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact is likely to cause irritation, redness, and discomfort.[2][3][4][5] Prolonged or repeated exposure could lead to more severe dermal reactions.

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system, leading to coughing and shortness of breath.[2][3][4][5]

  • Potential for Systemic Toxicity: While specific data is absent, substituted pyridines and nitroaromatic compounds can pose risks of systemic toxicity, potentially affecting the liver and other organs.[7]

The following table summarizes the key safety information extrapolated from related compounds:

Hazard ClassificationAnticipated EffectsRecommended Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4] P264: Wash skin thoroughly after handling.[2][3][4] P270: Do not eat, drink or smoke when using this product.[3] P271: Use only outdoors or in a well-ventilated area.[2][3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4][5]P302+P352: IF ON SKIN: Wash with plenty of water.[2][3][4][5] P332+P313: If skin irritation occurs: Get medical advice/attention.[2][3]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[2][3][4][5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][5] P337+P313: If eye irritation persists: Get medical advice/attention.[3][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3][4][5]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][4][5] P312: Call a POISON CENTER or doctor if you feel unwell.[3][5]

Mission Critical: Personal Protective Equipment (PPE) Protocol

The selection and proper use of Personal Protective Equipment (PPE) is your primary defense against direct exposure. A multi-layered approach is essential to mitigate the identified risks.[8][9][10]

Core PPE Ensemble:
  • Hand Protection: Double gloving with nitrile gloves is mandatory.[9] The outer glove should be changed immediately upon known or suspected contact with the compound. Regularly inspect gloves for any signs of degradation or puncture. Change gloves at least every 30 to 60 minutes during extended handling periods.[11]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[4][8][12] In situations with a higher risk of splash or dust generation, a face shield should be worn in conjunction with safety goggles.[4][10]

  • Protective Clothing: A flame-resistant lab coat is the minimum requirement.[12] For larger quantities or procedures with a higher risk of contamination, disposable coveralls should be considered.[9] Gowns should be long-sleeved with tight-fitting cuffs and close in the back.[9]

  • Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][12] If engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., an N95 or P100) is necessary.[4][9]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls Start Start: Handling this compound AssessQuantity Assess Quantity and Procedure Start->AssessQuantity CorePPE Core PPE: - Double Nitrile Gloves - Chemical Goggles - Lab Coat AssessQuantity->CorePPE Small quantities, low dust/splash potential EnhancedPPE Enhanced PPE: - Core PPE + - Face Shield - Disposable Coveralls AssessQuantity->EnhancedPPE Larger quantities or higher splash potential FumeHood Work in Chemical Fume Hood CorePPE->FumeHood EnhancedPPE->FumeHood FullPPE Full Respiratory Protection: - Enhanced PPE + - NIOSH-approved Respirator FullPPE->FumeHood SpillCleanup Spill or Aerosol Generation Potential? FumeHood->SpillCleanup SpillCleanup->FullPPE Yes SpillCleanup->FumeHood No

Caption: PPE selection workflow for handling this compound.

Operational Blueprint: From Receipt to Reaction

A systematic workflow ensures that safety is integrated into every step of the handling process.

Step-by-Step Handling Protocol:

  • Preparation and Pre-Handling Inspection:

    • Designate a specific area within a chemical fume hood for handling.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

    • Verify that all necessary PPE is available and in good condition.

    • Have appropriate spill cleanup materials (e.g., absorbent pads, chemical-resistant bags) on hand.

  • Donning PPE:

    • Follow a strict donning sequence: lab coat/coveralls, then safety goggles and/or face shield, and finally, double gloves. The outer gloves should be worn over the cuffs of the lab coat.[11]

  • Handling the Compound:

    • Perform all manipulations, including weighing and transfers, within the chemical fume hood.

    • Use tools such as spatulas and weighing paper to avoid direct contact.

    • Keep the container tightly closed when not in use.[2][3][4][5]

  • Post-Handling and Decontamination:

    • Thoroughly decontaminate the work area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

    • Carefully doff PPE in the reverse order of donning, ensuring that the outer, potentially contaminated layer is handled without touching the inner, clean layers.

    • Wash hands thoroughly with soap and water after removing gloves.[2][3][4]

End-of-Life Cycle: Responsible Disposal

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Segregation:

    • Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a designated, clearly labeled hazardous waste container.[13]

    • This container should be made of a material compatible with the chemical and stored in a secondary container.

  • Container Management:

    • Keep the hazardous waste container securely sealed when not in use.[13]

    • Store the container in a designated, well-ventilated waste accumulation area, away from incompatible materials like strong oxidizing agents.[13]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[2][3][5][13]

    • Never dispose of this chemical down the drain or in the regular trash.[13]

The following diagram outlines the disposal workflow:

Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment & Storage cluster_disposal Final Disposal Start Handling Complete SolidWaste Collect Solid Waste (Compound, Contaminated PPE, Weighing Paper) Start->SolidWaste WasteContainer Place in Labeled Hazardous Waste Container SolidWaste->WasteContainer SealContainer Securely Seal Container WasteContainer->SealContainer Storage Store in Designated, Well-Ventilated Area SealContainer->Storage ArrangePickup Arrange for Pickup by Licensed Waste Contractor Storage->ArrangePickup End Disposal Complete ArrangePickup->End

Caption: Disposal workflow for this compound waste.

By adhering to these protocols, you can confidently and safely incorporate this compound into your research endeavors, paving the way for new discoveries while upholding the highest standards of laboratory safety.

References

  • Pipzine Chemicals. (n.d.). 2-bromo-5-fluoro-4-methyl-3-nitro-pyridine.
  • ChemicalBook. (2025). 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-5-(trifluoromethyl)pyridine.
  • ECHEMI. (n.d.). 2-Fluoro-3-methyl-5-nitropyridine SDS, 19346-46-4 Safety Data Sheets.
  • SynQuest Laboratories, Inc. (n.d.). 2-Methyl-5-nitropyridine Safety Data Sheet.
  • Brigham Young University. (n.d.). A CHEMISTS' GUIDE TO PPE.
  • Chan, P. (1996). NTP technical report on the toxicity studies of 1-Nitropyrene (CAS No. 5522-43-0) Administered by Inhalation to F344/N Rats. PubMed.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Bromo-2-fluoro-5-nitropyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • ResearchGate. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Lakeland Industries. (n.d.). PPE Protection Types.
  • BenchChem. (2025). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
  • Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment.
  • National Institutes of Health. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Fluoro-5-nitropyridine.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.